molecular formula C9H13NO2 B8556484 (5-Ethyl-4-methoxypyridin-2-yl)methanol

(5-Ethyl-4-methoxypyridin-2-yl)methanol

Cat. No.: B8556484
M. Wt: 167.20 g/mol
InChI Key: FOLGEFBFJFNQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethyl-4-methoxypyridin-2-yl)methanol (CAS 98959-86-5) is a fine chemical and pharmaceutical intermediate with a molecular weight of 167.21 g/mol and a melting point of 73 °C . It is supplied with a minimum purity of 98.00% and is typically stored at room temperature . As a pyridine derivative bearing both methanol and ethyl functional groups, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing more complex molecules in pharmaceutical development, where its structure can be leveraged to modulate the physicochemical properties and biological activity of target compounds. (5-Ethyl-4-methoxypyridin-2-yl)methanol is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(5-ethyl-4-methoxypyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO2/c1-3-7-5-10-8(6-11)4-9(7)12-2/h4-5,11H,3,6H2,1-2H3

InChI Key

FOLGEFBFJFNQDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N=C1)CO)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (5-Ethyl-4-methoxypyridin-2-yl)methanol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Pyridine Derivative

(5-Ethyl-4-methoxypyridin-2-yl)methanol represents a unique molecular scaffold within the vast family of pyridine derivatives. While this specific compound is not extensively documented in publicly available literature, its structural motifs—a substituted pyridine ring, a methoxy group, an ethyl group, and a hydroxymethyl substituent—are prevalent in a multitude of biologically active molecules and functional materials. This guide, therefore, adopts a predictive and analytical approach. By examining the established chemical properties, synthetic routes, and applications of closely related analogs, we can construct a robust, data-driven profile of (5-Ethyl-4-methoxypyridin-2-yl)methanol. This document is intended to serve as a foundational resource for researchers, providing both a theoretical framework and practical insights to stimulate and guide future investigations into this promising, yet underexplored, chemical entity. Every piece of predictive data is rooted in the established characteristics of its chemical relatives, offering a scientifically grounded starting point for laboratory work.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of (5-Ethyl-4-methoxypyridin-2-yl)methanol can be inferred from its constituent functional groups and by analogy to similar pyridine structures. The pyridine ring imparts aromaticity and basicity, the methoxy and ethyl groups contribute to lipophilicity, and the hydroxymethyl group provides a site for hydrogen bonding and further chemical modification.

Predicted Core Chemical Properties
PropertyPredicted Value/InformationRationale based on Analogs
Molecular Formula C9H13NO2Based on the chemical structure.
Molecular Weight 167.21 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid or a viscous oil.Analogs like (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are described as white to light brown powders or crystals.[1]
Melting Point Estimated in the range of 50-70 °C.(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol has a melting point of 56.5-60.5 °C.[1][2] The ethyl group in the target molecule, being slightly larger than a methyl group, might slightly alter the crystal packing and thus the melting point.
Boiling Point Predicted to be >250 °C at atmospheric pressure.(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol has a boiling point of 289.1 °C at 760 mmHg.[2]
Solubility Expected to be soluble in methanol, ethanol, chloroform, and other polar organic solvents. Sparingly soluble in water.The hydroxymethyl group will confer some water solubility, but the ethyl and methoxy groups, along with the pyridine ring, will favor solubility in organic solvents. Chloroform is noted as a solvent for a similar compound.[2]
pKa Predicted to be in the range of 4-5 for the pyridine nitrogen.The pyridine nitrogen is basic, but its pKa will be influenced by the electron-donating methoxy and ethyl groups, and the electron-withdrawing hydroxymethyl group.
Predicted Spectroscopic Profile

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of (5-Ethyl-4-methoxypyridin-2-yl)methanol. The following are predicted spectral data based on the analysis of similar compounds and foundational spectroscopic principles.[3]

¹H NMR (predicted, in CDCl₃, 400 MHz):

  • δ 8.0-8.2 ppm (s, 1H): Proton on the pyridine ring (position 6).

  • δ 6.8-7.0 ppm (s, 1H): Proton on the pyridine ring (position 3).

  • δ 4.7-4.9 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • δ 3.9-4.1 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

  • δ 2.6-2.8 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

  • δ 1.2-1.4 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

  • δ 2.0-4.0 ppm (br s, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and temperature.

¹³C NMR (predicted, in CDCl₃, 101 MHz):

  • δ 160-165 ppm: Carbon attached to the methoxy group (C4).

  • δ 155-160 ppm: Carbon bearing the hydroxymethyl group (C2).

  • δ 145-150 ppm: Pyridine ring carbon (C6).

  • δ 120-125 ppm: Pyridine ring carbon (C5).

  • δ 105-110 ppm: Pyridine ring carbon (C3).

  • δ 60-65 ppm: Carbon of the hydroxymethyl group (-CH₂OH).

  • δ 55-60 ppm: Carbon of the methoxy group (-OCH₃).

  • δ 20-25 ppm: Methylene carbon of the ethyl group (-CH₂CH₃).

  • δ 10-15 ppm: Methyl carbon of the ethyl group (-CH₂CH₃).

Mass Spectrometry (MS):

  • Expected [M]+: m/z = 167.0946 (for C9H13NO2).

  • Key Fragmentation Patterns: Loss of the hydroxymethyl group (-CH₂OH, m/z = 31), loss of the ethyl group (-CH₂CH₃, m/z = 29), and fragmentation of the pyridine ring.

Proposed Synthesis and Reaction Mechanisms

While a specific synthesis for (5-Ethyl-4-methoxypyridin-2-yl)methanol is not documented, a plausible multi-step synthetic route can be designed based on established pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring followed by functional group interconversions.

Proposed Synthetic Pathway

A logical approach would be the reduction of a corresponding carboxylic acid or ester, which in turn could be synthesized from a suitable pyridine precursor.

Synthetic_Pathway A 5-Ethyl-4-methoxypyridine-2-carboxylic acid B (5-Ethyl-4-methoxypyridin-2-yl)methanol A->B Reduction (e.g., LiAlH₄, THF) Drug_Discovery_Potential cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A (5-Ethyl-4-methoxypyridin-2-yl)methanol B Proton Pump Inhibitors A->B Analogy to Omeprazole Intermediate C Kinase Inhibitors A->C Common Scaffold in Kinase Drugs D Antineoplastic Agents A->D Related to MCT4 Inhibitors

Sources

Technical Guide: Biological Profiling & Screening of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical framework for the biological screening of (5-Ethyl-4-methoxypyridin-2-yl)methanol , a critical pyridine scaffold often utilized as a pharmacophore fragment or a key intermediate in the synthesis of proton pump inhibitors (PPIs) and specific kinase inhibitors.

Executive Summary

(5-Ethyl-4-methoxypyridin-2-yl)methanol (CAS: 86604-78-6 analog/derivative) represents a specific structural class of 2,4,5-trisubstituted pyridines. While primarily an intermediate for sulfoxide-based therapeutics (e.g., PPI analogs), the alcohol itself possesses intrinsic physicochemical properties that necessitate rigorous biological screening for impurity qualification , fragment-based drug discovery (FBDD) , and metabolic liability assessment .

This guide outlines a self-validating screening workflow to evaluate the molecule's intrinsic toxicity, cytochrome P450 interaction profile, and off-target pharmacology.

Part 1: Chemical Context & Molecular Profiling

Before initiating biological assays, the physicochemical behavior of the molecule must be mapped to ensure assay validity. The 4-methoxy group acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen, while the 5-ethyl group enhances lipophilicity compared to methyl-substituted analogs (e.g., the Omeprazole intermediate).

Table 1: Physicochemical Profile & Assay Implications
PropertyValue (Predicted)Biological Assay Implication
LogP ~1.2 – 1.5Moderate lipophilicity; requires <1% DMSO in aqueous buffers to prevent precipitation.[1]
pKa (Pyridine N) ~4.5 – 5.5Protonated at gastric pH; neutral at physiological pH (7.4). Assays must control pH strictly.
H-Bond Donors 1 (OH)Potential for specific binding in fragment screens.
Reactive Liability N-oxidationHigh susceptibility to CYP-mediated N-oxidation; requires NADPH-fortified stability assays.

Part 2: Screening Strategy & Logic

The screening of this intermediate serves three distinct causal objectives:

  • Fragment Screening: Determining if the "Head Group" (Pyridine-Methanol) binds to the target (e.g., H+/K+ ATPase or Kinase) independently of the benzimidazole moiety.

  • Impurity Qualification: Verifying that residual intermediate in a final drug product lacks genotoxicity or acute cytotoxicity (ICH Q3A/B/M7 compliance).

  • ADME Profiling: Assessing if the pyridine ring acts as a "metabolic sink" or a CYP inhibitor.

Diagram 1: The Screening Workflow

The following directed graph illustrates the decision matrix for screening this specific scaffold.

ScreeningWorkflow cluster_Safety Safety & Impurity Profiling cluster_ADME Metabolic Liability cluster_Target Pharmacology Start Compound: (5-Ethyl-4-methoxypyridin-2-yl)methanol Solubility Solubility Check (PBS pH 7.4) Start->Solubility Ames Ames Test (Genotoxicity) Solubility->Ames Pass CYP CYP Inhibition (2C19, 3A4) Solubility->CYP ATPase H+/K+ ATPase (Gastric Vesicles) Solubility->ATPase Decision Go/No-Go Decision Ames->Decision Mutagenic? HERG hERG Channel (Cardiotoxicity) CYP->Decision IC50 < 1µM? Stab Microsomal Stability (t1/2) ATPase->Decision Active?

Caption: Integrated screening workflow prioritizing solubility validation followed by parallel safety, metabolic, and pharmacologic assessments.

Part 3: Core Experimental Protocols

Protocol A: H+/K+ ATPase Inhibition (Fragment Screen)

Objective: To determine if the pyridine-methanol fragment retains intrinsic inhibitory capacity against the gastric proton pump, independent of the sulfoxide activation mechanism found in final PPIs.

Mechanistic Logic: PPIs are prodrugs activated by acid. The intermediate lacks the sulfoxide; therefore, any inhibition observed here indicates reversible competitive binding (P-CAB-like activity) rather than covalent modification.

Methodology:

  • Preparation: Isolate gastric membrane vesicles from rabbit or hog fundic mucosa (lyophilized commercial kits are acceptable).

  • Buffer System: 50 mM Tris-Hepes (pH 7.4) containing 5 mM MgCl2 and 10 µM Valinomycin (K+ ionophore).

  • Reaction Assembly:

    • Incubate vesicles (50 µg protein) with the test compound (0.1 µM – 100 µM) for 30 mins at 37°C.

    • Initiate reaction by adding 2 mM ATP + 10 mM KCl.

  • Readout: Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric assay at 620 nm.

  • Control: Use Rabeprazole (Positive Control) and Vehicle (DMSO <1%).

Data Interpretation:

  • < 10% Inhibition at 100 µM: The fragment is inactive (expected for this intermediate).

  • > 50% Inhibition: Indicates the fragment has intrinsic P-CAB activity (rare but valuable for novel scaffold design).

Protocol B: Cytochrome P450 Inhibition (CYP2C19 & CYP3A4)

Objective: Pyridine derivatives are notorious reversible inhibitors of CYPs via nitrogen-heme coordination. This assay predicts drug-drug interaction (DDI) risks.

Methodology:

  • System: Human Liver Microsomes (HLM) or recombinant CYP isozymes (Supersomes).

  • Substrates:

    • CYP2C19: S-Mephenytoin (Probe).

    • CYP3A4: Midazolam or Testosterone (Probe).

  • Workflow:

    • Incubate HLM (0.5 mg/mL) + Test Compound (0.01 – 50 µM) + Probe Substrate in phosphate buffer (pH 7.4).

    • Pre-incubate for 5 mins at 37°C.

    • Start with NADPH-generating system.

    • Quench after 10-20 mins with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of the metabolite (e.g., 4'-hydroxymephenytoin).

Self-Validating Check: If the IC50 shifts significantly (>3-fold) after a 30-minute pre-incubation with NADPH before adding the substrate, the compound is a Time-Dependent Inhibitor (TDI) , likely due to metabolic activation of the pyridine ring.

Protocol C: Genotoxicity Screening (Ames Test - ICH M7)

Objective: As a synthesis intermediate, this pyridine alcohol is classified as a potential impurity. The Ames test confirms it is not mutagenic.

Methodology:

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Conditions: +/- S9 metabolic activation (Rat liver S9 fraction).

  • Dosing: 5 concentrations (up to 5000 µ g/plate ).

  • Criteria: A >2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Part 4: Data Visualization & Reporting

When reporting results for this scaffold, data should be normalized against known standards.

Table 2: Expected Reference Values (Validation Criteria)
AssayParameterReference StandardAcceptance Criteria for Intermediate
H+/K+ ATPase IC50Rabeprazole (~0.07 µM)Expected IC50 > 100 µM (Inactive)
CYP2C19 IC50Fluvoxamine (~0.05 µM)Target > 10 µM (Low DDI risk)
Cytotoxicity (HepG2) CC50Tamoxifen (~10 µM)Target > 50 µM
Solubility SaturationCaffeine> 100 µM in PBS
Diagram 2: Metabolic Fate Pathways

Understanding the metabolic stability of the "5-Ethyl" and "Pyridine Nitrogen" is crucial for interpreting stability data.

MetabolicFate Parent (5-Ethyl-4-methoxypyridin-2-yl)methanol NOxide Pyridine N-Oxide (Inactive/Polar) Parent->NOxide FMO / CYP3A4 Acid Carboxylic Acid (Oxidation of -CH2OH) Parent->Acid ADH / ALDH HydroxyEthyl 1-Hydroxyethyl derivative (CYP-mediated) Parent->HydroxyEthyl CYP2C19 / CYP2D6

Caption: Primary metabolic pathways. The oxidation of the alcohol to acid is the major clearance route if not coupled; N-oxidation is a secondary liability.

References

  • Sachs, G., et al. (1976). "H+ transport: regulation and mechanism in gastric mucosa and membrane vesicles." Physiological Reviews, 56(1), 58-118. Link

  • ICH Guidelines. (2017). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

  • Walsky, R. L., & Obach, R. S. (2004). "Validated assays for human cytochrome P450 activities." Drug Metabolism and Disposition, 32(6), 647-660. Link

  • BenchChem. (2025). "Comparative Guide to the Synthesis of Pyridine-Methanol Intermediates for PPIs." BenchChem Technical Reports. Link

  • PubChem. (2025). "Compound Summary: Pyridine-methanol derivatives." National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (5-Ethyl-4-methoxypyridin-2-yl)methanol scaffold is a pivotal structural motif in contemporary medicinal chemistry, serving as a key building block for a range of therapeutic agents, including potent phosphodiesterase-4 (PDE4) inhibitors and proton pump inhibitors.[1][2][3] Its unique substitution pattern—featuring an electron-donating methoxy group, an alkyl substituent, and a reactive hydroxymethyl handle—provides a versatile platform for analog development and structure-activity relationship (SAR) studies.[2][4] This technical guide offers an in-depth exploration of robust and scalable synthetic strategies to access this core structure and its analogs. We will dissect retrosynthetic approaches, provide detailed mechanistic insights into key transformations, and present field-proven experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive and practical resource for the synthesis and functionalization of this important heterocyclic scaffold.

Introduction: The Strategic Importance of the Pyridinylmethanol Core

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and modulate the physicochemical properties of a molecule.[5] The introduction of a hydroxymethyl group at the 2-position provides a crucial point of attachment or further functionalization, making 2-pyridinemethanol derivatives highly sought-after intermediates in drug discovery.[1][6] The specific substitution pattern of the (5-Ethyl-4-methoxypyridin-2-yl)methanol core combines several key features:

  • 4-Methoxy Group: This strong electron-donating group influences the electronic properties of the pyridine ring, impacting its reactivity and potential interactions with biological targets. It also serves as a powerful directing group in electrophilic substitution and directed ortho-metalation reactions.[7][8]

  • 5-Ethyl Group: This lipophilic group can be critical for establishing van der Waals interactions within a protein's binding pocket, enhancing potency and selectivity.

  • 2-Hydroxymethyl Group: This primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, etherified, or used in esterification or coupling reactions to build more complex molecular architectures.

This guide will focus on convergent and efficient synthetic routes that allow for the systematic installation of these key functional groups.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections and strategic approaches. The most apparent strategy involves the late-stage reduction of a C2 carbonyl group, such as an ester or an aldehyde, which are in turn derived from a functionalized pyridine core.

Retrosynthesis Target (5-Ethyl-4-methoxypyridin-2-yl)methanol StrategyA Strategy A: Reduction Target->StrategyA Precursor_Ester 5-Ethyl-4-methoxypyridine-2-carboxylate StrategyB Strategy B: Ring Construction / Functionalization Precursor_Ester->StrategyB C-C & C-O Bond Formation Precursor_Pyridine Functionalized Pyridine Core StrategyA->Precursor_Ester StrategyB->Precursor_Pyridine

Caption: High-level retrosynthetic analysis of the target molecule.

This analysis points to two primary strategic phases:

  • Construction of the Substituted Pyridine Ring: Building the core 5-ethyl-4-methoxypyridine scaffold with a handle at the C2 position (e.g., a carboxylic acid, ester, or nitrile).

  • Reduction to the Target Alcohol: Converting the C2 functional group into the desired hydroxymethyl moiety.

We will explore a highly effective pathway that leverages directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[9]

Core Synthetic Strategy: A Directed Metalation Approach

One of the most efficient routes to the target scaffold begins with a commercially available or readily prepared starting material, 4-methoxypyridine. The methoxy group is an excellent directed metalation group (DMG), facilitating deprotonation at the adjacent C3 position.[7][10] However, to achieve substitution at the desired C2 and C5 positions, a multi-step strategy involving halogenation and subsequent functionalization is required.

The overall workflow can be visualized as follows:

Workflow cluster_0 Scaffold Construction cluster_1 Final Reduction A 4-Methoxypyridine B 2,5-Dihalo-4-methoxypyridine A->B Dihalogenation C 5-Ethyl-2-halo-4-methoxypyridine B->C Selective Cross-Coupling (e.g., Suzuki) D Methyl 5-Ethyl-4-methoxypyridine-2-carboxylate C->D Carbonylation / Carboxylation E (5-Ethyl-4-methoxypyridin-2-yl)methanol D->E Hydride Reduction (e.g., LiAlH₄)

Caption: Synthetic workflow via a dihalogenated intermediate.

Mechanistic Insights and Experimental Considerations

Step 1: Dihalogenation of 4-Methoxypyridine

The initial step involves the introduction of halogens (typically bromine or chlorine) at the C2 and C5 positions. This serves a dual purpose: it blocks these positions for subsequent reactions and installs functional handles for later cross-coupling and carbonylation reactions. While direct electrophilic halogenation can be challenging and lack regioselectivity, a directed ortho-metalation approach followed by quenching with a halogen source is highly effective.[10]

  • Causality: Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C) deprotonates the C2 position, which is the most acidic proton ortho to the nitrogen.[8] Quenching this lithiated species with an electrophilic bromine source like 1,2-dibromotetrachloroethane affords 2-bromo-4-methoxypyridine. A second, similar metalation/bromination sequence can then be performed to install the second bromine at the 5-position.

Step 2: Selective C5-Ethylation via Suzuki Cross-Coupling

With the 2,5-dibromo-4-methoxypyridine intermediate in hand, the next challenge is the selective introduction of the ethyl group at the C5 position. The Suzuki-Miyaura cross-coupling reaction is ideal for this transformation due to its high functional group tolerance and generally mild reaction conditions.

  • Expertise: The C2 position of the pyridine ring is more electron-deficient than the C5 position, which can influence the relative rates of oxidative addition of the palladium catalyst. By carefully selecting the palladium catalyst, ligand, and base, selective coupling at the C5 position can often be achieved. A typical system involves a Pd(0) catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ or K₃PO₄ with ethylboronic acid or a suitable derivative.

Step 3: C2-Carboxylation

The remaining bromine atom at the C2 position is now converted into a methyl ester. This can be achieved through several methods, including:

  • Palladium-Catalyzed Carbonylation: This is a highly efficient method where the bromopyridine is reacted with carbon monoxide and methanol in the presence of a palladium catalyst.

  • Lithium-Halogen Exchange followed by Carboxylation: The 2-bromo group can be exchanged with an organolithium reagent (e.g., n-BuLi) at low temperature to generate the 2-lithiopyridine species. This nucleophile is then quenched with an electrophilic carbon source like methyl chloroformate or dry ice (CO₂) followed by esterification to yield the desired ester.[11]

Step 4: Reduction of the Ester to the Primary Alcohol

The final step is the reduction of the methyl ester to the target (5-Ethyl-4-methoxypyridin-2-yl)methanol.

  • Trustworthiness: Lithium aluminum hydride (LiAlH₄) is a powerful and reliable reducing agent for this transformation.[6][12] The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether. It is crucial to use anhydrous conditions as LiAlH₄ reacts violently with water. The reaction proceeds via nucleophilic acyl substitution to form an aldehyde intermediate, which is immediately further reduced to the alcohol.[12] A careful aqueous workup is required to quench the excess hydride reagent and hydrolyze the resulting aluminum alkoxide complex. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently.[12]

Detailed Experimental Protocols

The following protocols are representative procedures synthesized from established methodologies in the literature and should be adapted and optimized for specific analog synthesis.

Protocol 1: Synthesis of Methyl 5-Ethyl-4-methoxypyridine-2-carboxylate

(This protocol conceptually combines halogenation, selective cross-coupling, and carboxylation steps for illustrative purposes. In practice, each intermediate would be isolated and purified.)

  • Preparation of 2,5-Dibromo-4-methoxypyridine: To a solution of 4-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C, add LDA (2.2 eq) dropwise. Stir for 2 hours at this temperature. Add a solution of 1,2-dibromoethane (2.5 eq) in THF. Allow the reaction to warm slowly to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography.

  • Selective Suzuki Coupling: To a degassed solution of 2,5-dibromo-4-methoxypyridine (1.0 eq) in a 2:1 mixture of toluene and water, add ethylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq). Heat the mixture to 90 °C and stir for 12 hours under an inert atmosphere. Cool to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate. Purify the crude product by column chromatography to yield 2-bromo-5-ethyl-4-methoxypyridine.

  • Carboxylation: Dissolve 2-bromo-5-ethyl-4-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour. Quench the resulting lithiated species by bubbling dry CO₂ gas through the solution for 30 minutes. Acidify the reaction mixture with 1M HCl. Extract the carboxylic acid product.

  • Esterification: Dissolve the crude 5-ethyl-4-methoxypyridine-2-carboxylic acid in an excess of methanol.[13] Add concentrated sulfuric acid (catalytic amount, ~0.1 eq) and reflux for 18 hours.[14] Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. Purify by column chromatography to obtain the title ester.

Protocol 2: Reduction to (5-Ethyl-4-methoxypyridin-2-yl)methanol

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve methyl 5-ethyl-4-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting crude alcohol by silica gel column chromatography to yield (5-Ethyl-4-methoxypyridin-2-yl)methanol.

Characterization and Data

The identity and purity of the final compounds and key intermediates should be confirmed using standard analytical techniques.

Analysis Type Expected Key Features for (5-Ethyl-4-methoxypyridin-2-yl)methanol
¹H NMR Singlet for the C3-H proton, singlet for the C6-H proton, singlet for the methoxy protons (-OCH₃), quartet and triplet for the ethyl group (-CH₂CH₃), a singlet or triplet for the alcohol proton (-OH), and a singlet for the methylene protons (-CH₂OH).
¹³C NMR Signals corresponding to all unique carbon atoms, including the aromatic carbons, the methoxy carbon, the ethyl carbons, and the key hydroxymethyl carbon (~60-65 ppm).
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₉H₁₃NO₂).
HPLC A single major peak indicating high purity, typically >95%.

Conclusion

The synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol and its analogs is readily achievable through modern organic chemistry techniques. The strategic use of halogenated pyridine intermediates allows for a modular and convergent approach, where substituents at the C2 and C5 positions can be installed sequentially using robust and well-understood reactions like Suzuki cross-coupling and lithium-halogen exchange. The final reduction of a C2 ester with LiAlH₄ provides a reliable method to access the target hydroxymethyl scaffold. This guide provides a foundational framework that can be adapted by medicinal and synthetic chemists to generate diverse libraries of analogs for drug discovery programs, enabling the systematic exploration of this privileged chemical space.

References

  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library. [Link][5]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link][12]

  • Mancini, R. A., & Snieckus, V. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link][8]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Retrieved February 19, 2026, from [Link][15]

  • Perregaard, J., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed. [Link][1]

  • Schlosser, M. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Wiley Online Library. [Link][7]

  • Snieckus, V. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Retrieved February 19, 2026, from [Link][10]

  • Tundulawesu, et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link][4]

  • U.S. Patent No. US2758999A. (n.d.). Esterification of pyridine carboxylic acids. Google Patents. [11]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Retrieved February 19, 2026, from [Link][9]

  • ResearchGate. (2025). Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. ResearchGate. [Link][2]

Sources

Technical Guide: Comprehensive Characterization of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine moieties are ubiquitous in medicinal chemistry, serving as bioisosteres for benzene rings to improve water solubility, lower LogP, and introduce hydrogen-bond accepting capabilities. However, the very properties that make them valuable—specifically the basicity of the heterocyclic nitrogen and its electron-deficient


-system—introduce unique challenges in characterization. This guide outlines a rigorous, self-validating workflow for the structural, physicochemical, and functional profiling of novel pyridine derivatives.

Part 1: Structural Elucidation Strategy

Objective: Unequivocal confirmation of regiochemistry and elemental composition.

The electron-withdrawing nature of the nitrogen atom distorts the electron density of the ring, making standard assignment rules for benzene derivatives insufficient.

NMR Spectroscopy: The Coupling Constant Logic

Unlike benzene, pyridine protons are magnetically non-equivalent. A senior scientist must rely on scalar coupling constants (


) rather than just chemical shifts (

) to determine substitution patterns (regiochemistry).

Critical Analysis of Coupling Constants:

  • Ortho-like (

    
    ): 
    
    • 
       (approx. 4.5 – 6.0 Hz): Smaller than benzene ortho-coupling due to the electronegative nitrogen.
      
    • 
       (approx. 7.0 – 8.5 Hz): Larger, resembling standard aromatic coupling.
      
  • Meta-like (

    
    ): 
    
    • 
       (approx. 1.0 – 2.0 Hz): Distinctive long-range coupling.
      
    • 
       (approx. 1.0 – 2.0 Hz).
      
  • Para-like (

    
    ): 
    
    • 
       (< 1 Hz): Often unresolved broadening.
      

Self-Validating Protocol: If a 2,5-disubstituted pyridine is synthesized, the remaining protons at C3, C4, and C6 must show specific splitting:

  • H6: Doublet (coupled to H4,

    
     Hz) or singlet (if 
    
    
    
    is too small).
  • H3/H4: Pair of doublets with large coupling (

    
     Hz).
    Validation: Use 1H-15N HMBC . This inverse-detection experiment correlates protons (H2/H6) directly to the pyridine nitrogen, confirming the position of substituents relative to the heteroatom.
    
Structural Workflow Diagram

The following flowchart illustrates the decision matrix for structural confirmation.

StructuralElucidation Start Crude Reaction Mixture LCMS LC-MS (Low Res) Confirm M+H Start->LCMS Purify Flash Chromatography (BDS Silica) LCMS->Purify H1NMR 1H NMR (DMSO-d6) Check J-values Purify->H1NMR RegioCheck Ambiguous Regiochemistry? H1NMR->RegioCheck AdvancedNMR 2D NMR (NOESY / 1H-15N HMBC) RegioCheck->AdvancedNMR Yes FinalQC qNMR + HRMS >95% Purity RegioCheck->FinalQC No (Pattern Clear) AdvancedNMR->FinalQC

Caption: Decision tree for confirming the structure of pyridine derivatives, prioritizing 2D NMR for regiochemical ambiguity.

Part 2: Physicochemical Profiling (Druggability)

Objective: Quantifying solubility and ionization to predict in vivo behavior.

pKa Determination

The basicity of the pyridine nitrogen (pKa ~5.2 for unsubstituted pyridine) dictates its ionization state at physiological pH (7.4). Electron-donating groups (e.g., -OMe, -NH2) at C2/C4 increase basicity, while electron-withdrawing groups (e.g., -CF3, -CN) decrease it.

Methodology: UV-Metric Titration (Spectrophotometric) This method is superior to potentiometric titration for low-solubility pyridines.

  • Principle: The UV spectrum of the neutral pyridine differs from the protonated pyridinium cation.

  • Protocol:

    • Prepare a 10 µM stock solution in methanol.

    • Titrate into aqueous buffers ranging from pH 2.0 to 10.0.

    • Monitor the bathochromic shift (red shift) typical of pyridinium formation.

    • Plot Absorbance vs. pH to derive the inflection point (pKa).

Data Summary: Substituent Effects

The table below highlights how common modifications alter the physicochemical profile.

Substituent (Position)Electronic EffectpKa Shift (Approx)LogP ImpactHPLC Behavior
None (H) Reference5.20.65Moderate Tailing
-NH2 (2-position) Strong Donor (+M)6.8 (More Basic)-0.5Severe Tailing (Silanol interaction)
-NO2 (3-position) Strong Acceptor (-M)0.8 (Very Weak Base)+0.2Sharp Peaks (Neutral at pH 7)
-CF3 (4-position) Inductive Acceptor (-I)2.6 (Weak Base)+1.2Sharp Peaks

Part 3: Purity Analysis & HPLC Method Development

Objective: Overcoming the "Silanol Effect" to ensure accurate purity assessment.

The Challenge: Peak Tailing

Standard C18 silica columns possess residual silanol groups (Si-OH, pKa ~3.5-4.5). At neutral pH, these are deprotonated (Si-O⁻). Basic pyridines (Py-H⁺) interact ionically with these sites, causing severe peak tailing and variable retention times.

Protocol: High-pH Reversed-Phase HPLC

To mitigate tailing, we employ a high-pH strategy which keeps the pyridine neutral (unprotonated).

Reagents & Equipment:

  • Column: Ethylene-Bridged Hybrid (BEH) C18 or XTerra (must be pH stable > 10). Do not use standard silica.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

Step-by-Step Method:

  • System Prep: Flush system with 10% MeOH/Water to remove any acidic buffer residue.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic

    
    ) and 220 nm (amide bonds if present).
    
  • Validation: Calculate the Tailing Factor (

    
    ) .
    
    • Acceptance criteria:

      
      .
      
HPLC Optimization Logic Diagram

HPLC_Optimization Input Basic Pyridine Derivative StdCol Standard C18 (Low pH) Input->StdCol Tailing Result: Severe Tailing StdCol->Tailing Decision Select Strategy Tailing->Decision HighPH High pH Method (pH 10, BEH Col) Decision->HighPH Preferred IonPair Ion Pairing (TFA/PFPA) Decision->IonPair Alternative Result1 Neutral Pyridine Sharp Peak HighPH->Result1 Result2 Ion-Paired Salt Sharp Peak IonPair->Result2 Warning Note: TFA suppresses MS signal Result2->Warning

Caption: Strategy for eliminating peak tailing in pyridine analysis. High pH is preferred for MS compatibility.

Part 4: Advanced Functional Characterization (Stability)

Objective: Assessing metabolic liabilities.

Metabolic Stability (N-Oxidation)

Pyridines are susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) to form Pyridine N-oxides . This metabolite is highly polar and often pharmacologically inactive.

Microsomal Stability Protocol:

  • Incubation: Incubate 1 µM test compound with liver microsomes (human/rat) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Marker Monitoring: Specifically monitor for the [M+16]+ peak (N-oxide formation).

    • Expert Note: N-oxides often elute earlier than the parent pyridine in Reverse Phase HPLC due to high polarity, but can sometimes elute later depending on pH.

References

  • Altaf, A. A., et al. (2015).[3] "A Review on the Medicinal Importance of Pyridine Derivatives." Journal of Drug Design and Medicinal Chemistry.

  • Reich, H. J. (2024). "NMR Data: Coupling Constants in Heterocycles." University of Wisconsin-Madison Chemistry.

  • Waters Corporation. (2023). "Strategies for the Separation of Basic Compounds in Reverse-Phase LC.

  • Damani, L. A. (1982). "Metabolic N-oxidation of 3-substituted pyridines." Xenobiotica.

  • Babić, B., et al. (2020). "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions." ACS Omega.

Sources

The Architect's Guide to Pyridine Methanols: A Deep Dive into Reaction Mechanisms and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a cornerstone of medicinal chemistry, imparts unique physicochemical properties to a vast array of therapeutic agents. The introduction of a hydroxymethyl group to this scaffold yields substituted pyridine methanols, versatile intermediates that serve as critical building blocks in the synthesis of complex pharmaceuticals. Their structural diversity, arising from the position of the hydroxymethyl group and the nature of other ring substituents, allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[1][2] This guide provides a comprehensive exploration of the core synthetic strategies for accessing these valuable compounds, with a focus on the underlying reaction mechanisms and the causal factors that govern experimental outcomes.

I. The Workhorse: Reduction of Pyridine Carbonyls

One of the most direct and widely employed routes to substituted pyridine methanols is the reduction of the corresponding pyridine carboxylic acids, esters, aldehydes, or ketones.[1] The choice of reducing agent is paramount and is dictated by the nature of the starting material and the presence of other functional groups.

A. Mechanism of Hydride Reduction

The reduction of pyridine aldehydes and ketones with complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The general mechanism involves:

  • Coordination: The Lewis acidic metal center (Al or B) of the hydride reagent may coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Hydride Transfer: A hydride ion is transferred from the metal hydride complex to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

  • Protonation: The resulting alkoxide is protonated during an aqueous or acidic workup to yield the final alcohol product.

Mechanism: Hydride Reduction of a Pyridine Carboxaldehyde

Caption: Nucleophilic attack of a hydride ion on the pyridine carboxaldehyde carbonyl, followed by protonation.

Expertise in Action: Choosing the Right Reducing Agent
  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ will readily reduce aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols.[1][3][4] Its high reactivity necessitates the use of anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF) and careful handling to avoid violent reactions with protic sources.[4]

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, NaBH₄ is ideal for the reduction of aldehydes and ketones.[1] It is generally unreactive towards esters and carboxylic acids under standard conditions, offering a significant advantage when chemoselectivity is required. NaBH₄ is also more tolerant of protic solvents like methanol and ethanol.[5]

The choice between LiAlH₄ and NaBH₄ is a clear example of balancing reactivity with selectivity. For the simple reduction of a pyridine aldehyde with no other reducible functional groups, the safer and more convenient NaBH₄ is often preferred. However, to reduce a pyridine carboxylic acid or ester, the greater power of LiAlH₄ is necessary.

The Influence of Substituents

The electronic nature of substituents on the pyridine ring can influence the rate of reduction.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring.[6] This generally leads to a faster rate of reduction.

  • Electron-donating groups (e.g., -CH₃, -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, which can result in a slower reduction rate.[7]

This understanding allows for the rational adjustment of reaction conditions. For a pyridine aldehyde bearing a strong electron-donating group, longer reaction times or slightly elevated temperatures may be necessary to achieve complete conversion.

Experimental Protocols

Protocol 1: Reduction of 4-Pyridinecarboxaldehyde with NaBH₄

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde (1.0 eq) and methanol (10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add aqueous ammonium chloride solution to quench the excess NaBH₄.

  • Extraction: Extract the product with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of Methyl Isonicotinate with LiAlH₄

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous THF (10 volumes).[3]

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath.

  • Addition of Ester: Slowly add a solution of methyl isonicotinate (1.0 eq) in anhydrous THF (5 volumes) dropwise via an addition funnel, maintaining a gentle reflux.[8]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.[9] This procedure is crucial for safely decomposing the reactive aluminum species and forming a granular precipitate that is easily filtered.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude (pyridin-4-yl)methanol can be purified by distillation or recrystallization.

II. The Precision of Organometallic Addition

The addition of organometallic reagents, such as Grignard and organolithium reagents, to pyridine aldehydes provides a powerful method for the synthesis of substituted pyridine methanols with the formation of a new carbon-carbon bond.

A. The Grignard Reaction: A Classic C-C Bond Formation

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (R-MgX) to the carbonyl group of a pyridine aldehyde.[10]

Mechanism: Grignard Reaction with a Pyridine Aldehyde

The reaction proceeds through a six-membered ring transition state where the magnesium atom coordinates to both the carbonyl oxygen and the pyridine nitrogen.[10] This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the carbanionic portion of the Grignard reagent.

Mechanism: Grignard Addition to a Pyridine Aldehyde

Caption: Nucleophilic addition of a Grignard reagent to a pyridine aldehyde, followed by acidic workup.

Practical Considerations and Causality
  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water.[11] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[11][12] The presence of even trace amounts of water will quench the Grignard reagent and reduce the yield.

  • Initiation: The formation of the Grignard reagent from magnesium metal and an organohalide can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[11][12] The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[11]

  • Substituent Effects: The pyridine nitrogen can act as a Lewis base and coordinate to the magnesium of the Grignard reagent. This can sometimes lead to side reactions or reduced reactivity. Electron-withdrawing groups on the pyridine ring can increase the susceptibility of the carbonyl group to nucleophilic attack.[13]

Experimental Protocol

Protocol 3: Synthesis of Phenyl(pyridin-4-yl)methanol via Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq).[12][14] Add a small crystal of iodine. Under an inert atmosphere, add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether (5 volumes) dropwise from the addition funnel. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Aldehyde: Cool the Grignard reagent to 0 °C. Slowly add a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous diethyl ether (5 volumes) dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Extract the product with diethyl ether (3 x 10 volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

III. Direct Functionalization: The Art of Hydroxymethylation

The direct introduction of a hydroxymethyl group onto the pyridine ring represents an atom-economical approach to substituted pyridine methanols. Recent advances in catalysis have enabled novel hydroxymethylation strategies.

A. Ruthenium-Catalyzed Dearomative Hydroxymethylation

A noteworthy method involves the ruthenium-catalyzed dearomative functionalization of pyridines, where paraformaldehyde serves as both a hydride donor and an electrophile.[15][16] This transformation delivers hydroxymethylated piperidines, which can be subsequently aromatized if desired.

Mechanism Overview:

The proposed mechanism involves the activation of the pyridine ring by forming a more electron-deficient pyridinium salt.[15] The ruthenium catalyst facilitates a transfer hydrogenation process, where it first oxidizes formaldehyde to generate a metal hydride.[15] This hydride then adds to the pyridinium ring, leading to a dearomatized enamine intermediate. The enamine then reacts with another molecule of formaldehyde, and a subsequent reduction step completes the hydroxymethylation.[15]

Catalytic Cycle: Ruthenium-Catalyzed Hydroxymethylation

G Ru_cat [Ru]-H Catalyst Enamine Enamine Intermediate Ru_cat->Enamine Py_act Activated Pyridinium Salt Py_act->Enamine Hydride Addition Hydroxymethylated Hydroxymethylated Piperidine Enamine->Hydroxymethylated Reaction with HCHO Formaldehyde1 HCHO (Hydride Source) Formaldehyde1->Ru_cat Forms [Ru]-H Formaldehyde2 HCHO (Electrophile) Formaldehyde2->Hydroxymethylated Hydroxymethylated->Py_act Rearomatization (optional)

Caption: Simplified catalytic cycle for the ruthenium-catalyzed dearomative hydroxymethylation of pyridines.

IV. From Picolines to Pyridine Methanols: The Oxidation-Reduction Pathway

An alternative synthetic route starts from readily available picolines (methylpyridines). This two-step approach involves the oxidation of the benzylic methyl group to an aldehyde, followed by its reduction to the corresponding alcohol.

A. Benzylic Oxidation of Picolines

The oxidation of the methyl group of a picoline to a pyridine carboxaldehyde can be achieved using various oxidizing agents. A common method involves the use of selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).[2][17]

Mechanism of Benzylic Oxidation:

The mechanism of benzylic oxidation is complex and can proceed through radical pathways.[18] In general, the reaction involves the initial abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with the oxidizing agent to form the aldehyde.

Experimental Protocol

Protocol 4: Synthesis of (6-Methylpyridin-2-yl)methanol from 2,6-Lutidine

This synthesis involves a selective oxidation followed by reduction.

  • Oxidation: In a suitable solvent, treat 2,6-lutidine with a selective oxidizing agent such as selenium dioxide at an elevated temperature. The reaction needs to be carefully controlled to favor mono-oxidation to 6-methyl-2-pyridinecarboxaldehyde.

  • Workup and Isolation: After the reaction is complete, the crude aldehyde is isolated through appropriate workup procedures, which may involve filtration to remove the selenium byproduct and extraction.

  • Reduction: The isolated 6-methyl-2-pyridinecarboxaldehyde is then reduced to (6-methylpyridin-2-yl)methanol using a mild reducing agent like sodium borohydride, following a procedure similar to Protocol 1.

A biocatalytic approach using whole cells has also been developed for the selective hydroxylation of one methyl group of 2,6-lutidine.[17][19]

V. Data Summary and Comparative Analysis

Synthetic MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Hydride Reduction Pyridine Aldehyde/KetoneNaBH₄Mild, selective, easy workupNot suitable for esters/acids
Pyridine Ester/AcidLiAlH₄Powerful, reduces most carbonylsHighly reactive, requires anhydrous conditions
Grignard Reaction Pyridine AldehydeR-MgXForms C-C bond, versatileRequires strict anhydrous conditions
Ru-Catalyzed Hydroxymethylation Pyridine[Ru] catalyst, HCHOAtom-economical, directRequires specialized catalyst, dearomatization product
Oxidation-Reduction PicolineOxidizing agent (e.g., SeO₂), then reducing agent (e.g., NaBH₄)Readily available starting materialsTwo-step process, potential for over-oxidation

VI. Conclusion

The synthesis of substituted pyridine methanols is a mature field with a diverse array of reliable methods. The choice of synthetic route is a strategic decision based on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. A thorough understanding of the underlying reaction mechanisms, including the role of catalysts, the influence of substituents, and the practical considerations of each method, is essential for the successful and efficient synthesis of these important pharmaceutical building blocks. As the demand for novel and complex drug candidates continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted pyridine methanols will undoubtedly remain an active area of research.

References

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  • Patil, S. A., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1034-1038.
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  • Barton, E. E., et al. (2014). A Comparison of Pyridazine and Pyridine as Electrocatalysts for the Reduction of Carbon Dioxide to Methanol. ChemElectroChem, 1(9), 1539-1546.
  • Reddy, B. V. S., et al. (2011). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Indian Journal of Chemistry - Section B, 50B(1), 109-112.
  • Al-Omar, M. A., et al. (2012).
  • Trost, B. M., & Rudd, M. T. (2007). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 129(33), 10096-10097.
  • Li, X., et al. (2017). Ru-Catalyzed Regioselective Direct Hydroxymethylation of (Hetero)Arenes via C–H Activation. Organic Letters, 19(5), 1148-1151.
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A Technical Guide to the Spectroscopic Characterization of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel compound (5-Ethyl-4-methoxypyridin-2-yl)methanol, a key intermediate with potential applications in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles behind the data acquisition and interpretation. We will explore the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic behind the spectral assignments. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of (5-Ethyl-4-methoxypyridin-2-yl)methanol

(5-Ethyl-4-methoxypyridin-2-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structural motifs, including the pyridine core, are prevalent in a wide array of bioactive molecules. Accurate and unambiguous characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients (APIs). This guide will serve as a detailed manual for researchers, providing both predicted spectroscopic data and the rationale for its interpretation. The methodologies described herein are based on standard, validated techniques in the field of analytical chemistry.

Predicted Spectroscopic Data and Interpretation

Due to the novelty of (5-Ethyl-4-methoxypyridin-2-yl)methanol, publicly available experimental spectroscopic data is limited. However, based on the analysis of structurally similar compounds and fundamental principles of spectroscopy, we can predict the expected spectral characteristics with a high degree of confidence.

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is one of the most powerful tools for elucidating the structure of organic molecules. The predicted chemical shifts (δ) for (5-Ethyl-4-methoxypyridin-2-yl)methanol in a standard solvent like CDCl₃ are detailed in Table 1. The rationale behind these predictions is based on the electronic environment of each proton, considering the inductive and resonance effects of the substituents on the pyridine ring. For instance, the methoxy group at C4 is expected to exert a significant shielding effect.

Table 1: Predicted ¹H NMR Data for (5-Ethyl-4-methoxypyridin-2-yl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Singlet1HH-6The proton at position 6 is adjacent to the nitrogen atom, leading to a downfield shift.
~6.8Singlet1HH-3The proton at position 3 is shielded by the adjacent methoxy group.
~4.7Singlet2H-CH₂OHThe methylene protons of the hydroxymethyl group are expected to appear as a singlet.
~3.9Singlet3H-OCH₃The protons of the methoxy group will appear as a sharp singlet.
~2.7Quartet2H-CH₂CH₃The methylene protons of the ethyl group will be split into a quartet by the adjacent methyl protons.
~1.2Triplet3H-CH₂CH₃The methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons.
VariableBroad Singlet1H-OHThe chemical shift of the hydroxyl proton is concentration and temperature dependent and may exchange with residual water in the solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 2-4 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Diagram 1: ¹H NMR Acquisition Workflow

HNMR_Workflow A Sample Preparation (5-10 mg in CDCl3 with TMS) B Instrument Setup (≥400 MHz NMR) A->B C Data Acquisition (Set Parameters) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis D->E

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for (5-Ethyl-4-methoxypyridin-2-yl)methanol are presented in Table 2. These predictions are based on established substituent effects on the chemical shifts of pyridine ring carbons.

Table 2: Predicted ¹³C NMR Data for (5-Ethyl-4-methoxypyridin-2-yl)methanol

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~160C-4The carbon atom attached to the electron-donating methoxy group is significantly shielded.
~155C-2The carbon bearing the hydroxymethyl group is deshielded.
~148C-6The carbon adjacent to the nitrogen is deshielded.
~125C-5The carbon with the ethyl substituent.
~110C-3The carbon shielded by the methoxy group.
~65-CH₂OHThe carbon of the hydroxymethyl group.
~56-OCH₃The carbon of the methoxy group.
~23-CH₂CH₃The methylene carbon of the ethyl group.
~14-CH₂CH₃The methyl carbon of the ethyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: Use a more concentrated sample (20-50 mg) in 0.5-0.7 mL of CDCl₃.

  • Instrumentation: A 100 MHz or higher spectrometer (for carbon).

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2.0 s

    • Pulse width: 30-45°

    • Acquisition time: 1-2 s

    • Spectral width: 0 to 200 ppm

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16) is applied to simplify the spectrum to singlets.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for (5-Ethyl-4-methoxypyridin-2-yl)methanol are listed in Table 3.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400-3200Broad, StrongO-HStretching (alcohol)
3050-3000MediumC-HAromatic Stretching
2980-2850Medium-StrongC-HAliphatic Stretching (ethyl, methoxy)
1600, 1570, 1480Medium-StrongC=C, C=NPyridine ring stretching
1250StrongC-OAsymmetric stretching (aryl ether)
1050StrongC-OStretching (primary alcohol)

Experimental Protocol for IR Spectroscopy:

A common and straightforward method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

Diagram 2: Spectroscopic Analysis Workflow

Spectro_Analysis cluster_NMR NMR Spectroscopy cluster_Vib Vibrational Spectroscopy cluster_Mass Mass Spectrometry HNMR ¹H NMR Structure Structural Elucidation of (5-Ethyl-4-methoxypyridin-2-yl)methanol HNMR->Structure CNMR ¹³C NMR CNMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure

Caption: An integrated approach to structural elucidation using multiple spectroscopic techniques.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (5-Ethyl-4-methoxypyridin-2-yl)methanol (C₉H₁₃NO₂), the expected molecular weight is approximately 167.09 g/mol .

Expected Observations in Mass Spectrometry (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the intact molecule minus one electron.

  • Key Fragmentation Patterns:

    • Loss of H₂O: A peak at m/z = 149, resulting from the loss of a water molecule from the alcohol.

    • Loss of CH₂OH: A peak at m/z = 136, corresponding to the cleavage of the hydroxymethyl group.

    • Loss of CH₃: A peak at m/z = 152, from the fragmentation of the ethyl group.

    • Benzylic Cleavage: A significant peak at m/z = 138, resulting from the loss of the ethyl group to form a stable pyridinium ion.

Experimental Protocol for Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection of 1 µL of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion: A Framework for Confident Characterization

This technical guide provides a robust framework for the spectroscopic characterization of (5-Ethyl-4-methoxypyridin-2-yl)methanol. By combining predicted data with established, reliable experimental protocols, researchers and drug development professionals can confidently identify and verify the structure and purity of this important synthetic intermediate. The causality behind experimental choices has been explained to empower the user not just to follow steps, but to understand the underlying scientific principles. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) approach ensures that the data obtained is both accurate and defensible, a critical requirement in the regulated environment of pharmaceutical development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • ResearchGate: Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. [Link][1]

Sources

Advanced Synthetic Architectures for Next-Generation Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of acid-suppression therapy is undergoing a structural paradigm shift. While benzimidazole-based proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole remain clinical staples, the focus of synthetic discovery has pivoted toward Potassium-Competitive Acid Blockers (P-CABs) , specifically Vonoprazan and Tegoprazan. This shift is driven by the need to overcome the acid-instability of traditional PPIs and to bypass the requirement for acid activation.

Simultaneously, the global regulatory crackdown on nitrosamine impurities (NDMA/NDEA) has forced a re-evaluation of established synthetic routes. Process chemists are now tasked with discovering new intermediates that eliminate the use of nitrite quenching steps and secondary amines in late-stage synthesis.

This guide details the discovery and optimization of critical intermediates for P-CAB scaffolds and advanced enantioselective oxidation protocols for benzimidazoles, grounded in 2024-2025 process chemistry standards.

Part 1: The P-CAB Scaffold Revolution

Structural Divergence: Sulfoxides vs. Sulfones[1][2]

Traditional PPIs rely on a benzimidazole-sulfoxide-pyridine scaffold. They are prodrugs requiring acid-catalyzed rearrangement to a tetracyclic sulfenamide to bind covalently to cysteine residues on the H+/K+-ATPase.

In contrast, P-CABs (e.g., Vonoprazan) utilize a sulfonyl-pyrrole scaffold. They bind ionically and competitively to the K+ binding site, requiring no activation.[1] This structural difference dictates the synthetic strategy: the challenge shifts from enantioselective oxidation (PPIs) to heterocyclic ring construction (P-CABs).

Discovery of the Vonoprazan Pyrrole Core

The synthesis of Vonoprazan hinges on the construction of the highly substituted pyrrole ring.[2] The original route developed by Takeda utilized a heavy-metal intensive pathway. Recent "discovery" efforts have focused on Atom Transfer Radical Cyclization (ATRC) and Suzuki-Miyaura coupling to access the key intermediate: 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde .

Comparative Workflow: Takeda vs. Novel ATRC Route

VonoprazanSynthesis Start 2'-Fluoroacetophenone Bromination Bromination (NBS) Start->Bromination Legacy Route Imine_Form Imine Formation (Allylamine) Start->Imine_Form Novel Route (2024/25) Dinitrile Dinitrile Intermediate Bromination->Dinitrile Pd_Hydro Pd-Catalyzed Cyclization Dinitrile->Pd_Hydro Old_Int Pyrrole Ester Pd_Hydro->Old_Int Key_Aldehyde Key Intermediate: Sulfonyl-Pyrrole-3-CHO Old_Int->Key_Aldehyde Reduction/ Sulfonylation ATRC_Step Cu-Catalyzed ATRC Imine_Form->ATRC_Step Aromatization One-Pot Aromatization ATRC_Step->Aromatization Aromatization->Key_Aldehyde High Yield Final_API Vonoprazan Fumarate Key_Aldehyde->Final_API Reductive Amination

Figure 1: Comparison of the legacy Takeda route (Red path) versus the novel Atom Transfer Radical Cyclization (ATRC) route (Green path) for Vonoprazan synthesis.

Experimental Protocol: Synthesis of the Sulfonyl-Pyrrole Intermediate

Objective: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde via the optimized Suzuki-Miyaura pathway (Alternative to ATRC for scale-up).

Reagents:

  • 5-bromo-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (Precursor)

  • 2-fluorophenylboronic acid

  • Pd(dppf)Cl2 (Catalyst)

  • Potassium Carbonate (Base)[1]

  • 1,4-Dioxane/Water (Solvent system)

Methodology:

  • Inertion: Charge a 3-neck round bottom flask with the brominated pyrrole precursor (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane (10 V) and

    
     solution (2M, 3.0 eq).
    
  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq) under positive

    
     flow.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via HPLC for the disappearance of the brominated starting material (Limit: <0.5%).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Partition the filtrate between Ethyl Acetate and Water.

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate
    in vacuo. Recrystallize from Isopropanol/Heptane to yield the off-white solid.
    

Validation Check:

  • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic aldehyde proton singlet at ~9.8 ppm and the sulfonyl-pyridine protons in the aromatic region (8.5–9.0 ppm).

  • Impurity Control: Ensure Palladium residuals are <10 ppm (ICP-MS).

Part 2: Enantioselective Engineering for Benzimidazoles

While P-CABs grow, the demand for S-isomer PPIs (Esomeprazole, Dexlansoprazole) remains high. The "discovery" here is not the molecule, but the catalytic system to achieve >99% enantiomeric excess (ee) without expensive chiral auxiliaries.

The Titanium/(S,S)-Hydrobenzoin System

The industry standard (Sharpless-Kagan modification) uses Titanium tetraisopropoxide (


) and Diethyl Tartrate (DET). However, recent studies indicate that (S,S)-hydrobenzoin  offers superior rigidity and stereocontrol for bulky benzimidazole sulfides.

Mechanism: The titanium complex coordinates with the sulfide sulfur and the oxidant (Cumene Hydroperoxide - CHP), directing the oxygen transfer to the pro-S lone pair.

Optimization Data: Solvent & Ligand Effects
ParameterLigand SystemOxidantSolventYield (%)ee (%)Notes
Standard (+)-DETTBHPToluene8294Traditional route.
Test A (S,S)-HydrobenzoinTBHPToluene7888Lower ee due to temp.
Test B (S,S)-HydrobenzoinCHPToluene8596CHP is bulkier, improving selection.
Test C (S,S)-Hydrobenzoin CHP n-Hexane 89 >98 Non-polar solvent enhances tight ion pairing.

Table 1: Optimization of asymmetric oxidation conditions. Note the superior performance of n-Hexane/CHP with the hydrobenzoin ligand.

Part 3: The Nitrosamine Firewall

The Genotoxicity Crisis

The discovery of N-nitrosodimethylamine (NDMA) in Valsartan and Ranitidine has fundamentally changed PPI synthesis. PPIs contain secondary amines and are often processed with sodium nitrite (for azide quenching or diazotization), creating a perfect storm for nitrosamine formation.

Designing "Safe-by-Design" Intermediates

New synthetic routes must strictly segregate amine sources from nitrosating agents.

Critical Control Points:

  • Quenching: Replace Sodium Nitrite (

    
    ) with Ascorbic Acid  or Sulfamic Acid  during azide decomposition steps.
    
  • Solvent Recovery: Avoid recycling solvents (DMF, Toluene) used in steps involving secondary amines, as they often concentrate dimethylamine (DMA) impurities.

  • Reagent Selection: Use fresh, high-purity tertiary amines (e.g., DIPEA) with certified low nitrite content.

Nitrosamine Risk Assessment Workflow

NitrosamineControl Start Intermediate Synthesis Design Check_Amine Does step involve 2° or 3° Amines? Start->Check_Amine Check_Nitrite Is a Nitrosating Agent used? (NaNO2, etc.) Check_Amine->Check_Nitrite Yes Release Release Intermediate (< 0.03 ppm NDMA) Check_Amine->Release No Risk_High CRITICAL RISK: Nitrosamine Formation Check_Nitrite->Risk_High Yes Testing Analytical Testing (LC-MS/MS) Check_Nitrite->Testing No (but verify raw mats) Mitigation Apply Mitigation: 1. Switch to Ascorbic Acid 2. pH > 7 Control Risk_High->Mitigation Mitigation->Testing Testing->Risk_High Fail Testing->Release Pass

Figure 2: Decision tree for mitigating nitrosamine formation during PPI intermediate synthesis.

References

  • Takeda Pharmaceutical Company. (2025).[2] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2024).[3] Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker. Organic Process Research & Development. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. FDA.gov. [Link]

  • Royal Society of Chemistry. (2024). Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups. RSC Advances. [Link]

Sources

Theoretical and Computational Approaches to Understanding the Reactivity of Pyridinylmethanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Pyridinylmethanols represent a cornerstone scaffold in medicinal chemistry and materials science, valued for their versatile chemical properties and presence in numerous bioactive compounds.[1][2] Understanding their reactivity at a quantum-mechanical level is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth exploration of the theoretical and computational methods used to investigate the reactivity of pyridinylmethanol derivatives. We will delve into the application of Density Functional Theory (DFT) to elucidate electronic structure, predict reaction mechanisms, and guide the drug development process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development endeavors.[3]

Introduction: The Significance of the Pyridinylmethanol Core

The pyridinylmethanol moiety is a privileged structure in drug discovery. It consists of a pyridine ring, which can act as a hydrogen bond acceptor and engage in π-stacking interactions, appended with a methanol group, a versatile hydrogen bond donor and acceptor. This unique combination of functional groups is found in a variety of therapeutic agents, including vasodilators and novel transient receptor potential vanilloid 3 (TRPV3) antagonists for treating neuropathic pain.[1][4][5]

The reactivity of this scaffold is nuanced, governed by the electronic interplay between the aromatic pyridine ring and the aliphatic alcohol function. The position of the methanol group (2-, 3-, or 4-position) and the nature of other substituents on the pyridine ring can dramatically alter the molecule's electronic properties, metabolic stability, and biological activity.[6][7] Theoretical studies provide an indispensable toolkit for dissecting these subtleties, offering insights that are often difficult to obtain through experimental methods alone.[8]

The Computational Toolkit: Methodologies for Reactivity Prediction

Quantum chemical calculations have become a central pillar in modern chemical research, providing a framework to understand and predict molecular behavior from first principles.[8][9] For molecules of the size and complexity of pyridinylmethanol derivatives, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[10]

The Choice of Method: Why DFT?

DFT is a quantum mechanical method that calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.[11] This approach significantly reduces computational cost without a major sacrifice in accuracy for many systems, making it the workhorse for computational organic chemistry.

  • Expertise in Practice: The choice of a specific functional and basis set is critical for obtaining reliable results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide robust results for organic molecules.[6][12] This is typically paired with a Pople-style basis set, such as 6-311+G(2d,p), which includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to accurately model bonding environments.[12]

Workflow for Computational Reactivity Analysis

A systematic computational workflow ensures that the predictions are both accurate and reproducible. The process involves geometry optimization, frequency analysis to confirm the nature of the stationary point, and subsequent single-point energy calculations for higher accuracy.

G cluster_0 Computational Workflow mol_setup 1. Molecular Structure Input (Build & Pre-optimize) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_setup->geom_opt Initial Guess freq_calc 3. Frequency Calculation (Confirm Minimum/TS) geom_opt->freq_calc Optimized Structure energy_calc 4. Single-Point Energy (e.g., B3LYP/6-311+G(2d,p)) freq_calc->energy_calc Verified Structure prop_calc 5. Property Calculation (MEP, FMO, NBO) energy_calc->prop_calc Refined Energy analysis 6. Data Analysis & Interpretation prop_calc->analysis Calculated Properties

Caption: A typical workflow for theoretical reactivity studies.

Core Reactivity Descriptors: A Deeper Look

Several key descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[6] For example, studies on arylated-pyridin-3-yl methanol derivatives showed that a compound with a larger HOMO-LUMO gap (4.91 eV) was less reactive and more stable than its analogues.[12]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on nitrogen or oxygen atoms, which are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as hydrogen atoms attached to electronegative atoms, which are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into charge delocalization and hyperconjugative interactions within a molecule, which are key to its stability.[12] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy.

DescriptorInterpretationRelevance to Reactivity
HOMO Energy Energy of the outermost electron orbitalHigher energy indicates greater ease of oxidation/electron donation.
LUMO Energy Energy of the lowest empty electron orbitalLower energy indicates greater ease of reduction/electron acceptance.
HOMO-LUMO Gap Energy difference between HOMO and LUMOSmaller gap indicates higher reactivity and lower kinetic stability.[6]
MEP Minima/Maxima Regions of most negative/positive potentialPredicts sites for electrophilic and nucleophilic attack, respectively.[6]
NBO Stabilization Energy (E(2)) Energy of donor-acceptor orbital interactionsQuantifies intramolecular charge transfer and delocalization, contributing to overall molecular stability.[12]
Caption: Key theoretical descriptors for assessing molecular reactivity.

Elucidating Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.[10][13]

Protocol for Reaction Pathway Investigation

This protocol outlines the steps to compute the energy profile for a reaction, such as the oxidation of the methanol group.

  • Optimize Reactants and Products: Perform geometry optimizations and frequency calculations on all starting materials and final products. Confirm all structures are true minima (zero imaginary frequencies).

  • Locate the Transition State (TS):

    • Use a method like Berny optimization (Opt=TS) in Gaussian. An initial guess for the TS geometry is required.

    • Alternatively, use a synchronous transit-guided quasi-Newton (QST2/QST3) method, which requires reactant and product (and optionally, a TS guess) structures.

  • Verify the Transition State: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-H bond breaking and O-H bond forming).

  • Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the TS. This traces the minimum energy path downhill from the TS to connect it to the corresponding reactant and product minima, confirming the TS links the desired species.[14]

  • Calculate Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. The reaction energy (ΔG_rxn) is the difference between the products and reactants.

G cluster_0 Reaction Energy Profile cluster_1 Computational Steps R Reactants (Pyridinylmethanol + Oxidant) TS Transition State (TS) [Structure]‡ R->TS ΔG‡ (Activation Energy) P Products TS->P Opt_R_P Optimize Reactants & Products Find_TS Locate Transition State (TS) Opt_R_P->Find_TS Verify_TS Verify TS (1 Imaginary Freq) Find_TS->Verify_TS IRC_Calc Perform IRC Calculation Verify_TS->IRC_Calc G cluster_0 Computational Chemistry in the Drug Discovery Pipeline cluster_1 Computational Input Lead_ID Lead Identification Lead_Opt Lead Optimization Preclinical Preclinical Development Reactivity Reactivity Analysis (FMO, MEP) Reactivity->Lead_ID Guides SAR Reactivity->Lead_Opt Informs Bioisosterism Docking Molecular Docking & Structure-Based Design Docking->Lead_ID Docking->Lead_Opt Metabolism Metabolism Prediction (SoM, Stability) Metabolism->Lead_Opt Improves Stability ADMET ADMET Prediction (Solubility, Toxicity) ADMET->Preclinical De-risks Candidates

Sources

Methodological & Application

Protocol for the synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Part 1: Executive Summary & Strategic Rationale

This application note details the optimized protocol for synthesizing (5-Ethyl-4-methoxypyridin-2-yl)methanol , a structural analog of the pyridine core found in Proton Pump Inhibitors (PPIs) such as Omeprazole and Rabeprazole.

The synthesis addresses the specific challenge of functionalizing the C2-methyl group in the presence of a C5-ethyl substituent. Direct oxidation of the C2-methyl group is chemically arduous due to competing oxidation at the ethyl side chain. Therefore, this protocol utilizes the Boekelheide Rearrangement , a high-fidelity transformation that converts a pyridine N-oxide to a 2-acetoxymethyl pyridine, which is subsequently hydrolyzed to the target alcohol.

Key Process Advantages:

  • Regiocontrol: The N-oxide directs functionalization exclusively to the C2-alpha position, preserving the C5-ethyl group.

  • Scalability: The protocol utilizes a "fed-batch" addition strategy for the rearrangement step, mitigating the thermal runaway risks associated with N-oxides in acetic anhydride.

  • Purity: Stepwise impurity purging ensures the final alcohol meets pharmaceutical intermediate specifications (>98% purity).

Part 2: Synthetic Pathway & Mechanism

The synthesis proceeds in three distinct stages starting from 5-Ethyl-2-methyl-4-nitropyridine N-oxide (derived from the nitration of 5-ethyl-2-methylpyridine N-oxide).

Process Flow Diagram

SynthesisFlow Start Start: 5-Ethyl-2-methyl- 4-nitropyridine N-oxide Step1 Step 1: Methoxylation (Nucleophilic Aromatic Substitution) Start->Step1 NaOMe, MeOH Reflux, 4h Inter1 Intermediate A: 4-Methoxy-N-oxide Step1->Inter1 90-95% Yield Step2 Step 2: Boekelheide Rearrangement Inter1->Step2 Ac2O 90°C, Fed-Batch Inter2 Intermediate B: 2-Acetoxymethyl Pyridine Step2->Inter2 [3,3]-Sigmatropic Rearrangement Step3 Step 3: Hydrolysis (Saponification) Inter2->Step3 NaOH, EtOH/H2O Final Target: (5-Ethyl-4-methoxypyridin- 2-yl)methanol Step3->Final Crystallization

Caption: Figure 1. Linear synthetic workflow for the conversion of the nitro-N-oxide precursor to the target alcohol.

Mechanistic Insight: The Boekelheide Rearrangement

The critical step is the rearrangement of the N-oxide. While classically described as a concerted [3,3]-sigmatropic shift, recent computational studies suggest a radical-pair mechanism may compete, particularly at high temperatures.

  • Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium cation.

  • Deprotonation: Acetate acts as a base, removing a proton from the C2-methyl group to form an anhydrobase (enamine-like intermediate).

  • Rearrangement: The acetoxy group migrates from the nitrogen to the C2-methylene carbon.

Critical Control Point: The formation of the N-acetoxypyridinium species is highly exothermic. Accumulation of this intermediate before heating can lead to explosive decomposition. This protocol mandates adding the N-oxide solution into hot acetic anhydride to ensure immediate consumption.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 5-Ethyl-4-methoxy-2-methylpyridine N-oxide

Objective: Displacement of the C4-nitro group with a methoxy group. Safety Note: Nucleophilic substitution of nitro-pyridines is exothermic.

  • Setup: Equip a 1L three-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 5-Ethyl-2-methyl-4-nitropyridine N-oxide (50.0 g, 274 mmol) and Methanol (250 mL).

  • Reagent Addition: Cool the slurry to 0–5°C. Dropwise add Sodium Methoxide (30% in MeOH) (59.2 g, 329 mmol, 1.2 eq) over 45 minutes. Do not allow internal temperature to exceed 10°C.

  • Reaction: Remove cooling bath. Warm to room temperature, then heat to reflux (65°C) for 4 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <1% Starting Material.

  • Workup:

    • Cool to 25°C.

    • Quench by adjusting pH to 7.0 using glacial acetic acid.

    • Concentrate under vacuum to remove methanol.

    • Dissolve residue in Dichloromethane (DCM, 300 mL) and wash with water (2 x 100 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate to dryness.

  • Output: Off-white solid. Expected Yield: ~45.0 g (90%).

Step 2: Boekelheide Rearrangement to (5-Ethyl-4-methoxypyridin-2-yl)methyl acetate

Objective: Functionalization of the C2-methyl group. Safety Note: HIGH HAZARD. Reaction of N-oxides with anhydrides can be runaway. Use the "Hot Addition" method described below.

  • Setup:

    • Vessel A (Feed): Dissolve Intermediate A (45.0 g, from Step 1) in Acetic Acid (45 mL).

    • Vessel B (Reactor): 500 mL RBF with stirrer, reflux condenser, dropping funnel. Charge Acetic Anhydride (135 mL, ~5 eq).

  • Execution:

    • Heat Vessel B (Acetic Anhydride) to 90°C .

    • Slowly add the solution from Vessel A into Vessel B dropwise over 1.5 to 2 hours.

    • Rationale: Adding the substrate to the hot reagent ensures the unstable N-acetoxy intermediate rearranges immediately, preventing accumulation.

  • Completion: After addition, stir at 95°C for an additional 1 hour.

    • IPC: HPLC should show conversion of N-oxide to Acetate.

  • Workup:

    • Cool to 50°C. Concentrate under reduced pressure to remove excess acetic anhydride/acetic acid (Handle distillate as hazardous waste).

    • Dissolve the dark oily residue in Toluene (200 mL).

    • Wash with saturated NaHCO₃ solution (carefully, CO₂ evolution) until pH of aqueous layer is ~8.

    • Concentrate organic layer to yield the crude acetate (brown oil). Used directly in Step 3.

Step 3: Hydrolysis to (5-Ethyl-4-methoxypyridin-2-yl)methanol
  • Reaction:

    • Dissolve crude acetate in Ethanol (150 mL).

    • Add Sodium Hydroxide (10% aq solution) (100 mL).

    • Stir at 25°C for 2 hours.

  • Workup & Purification:

    • Concentrate ethanol under vacuum.

    • Extract aqueous residue with DCM (3 x 100 mL).

    • Combine organics, dry over MgSO₄, and concentrate.

    • Crystallization: Dissolve the residue in minimal hot Ethyl Acetate, add n-Heptane until turbid, and cool to 0°C.

  • Final Output: White to off-white crystalline solid.

    • Target Purity: >99.0% (HPLC).

    • Structure Verification: 1H NMR (CDCl3) should show disappearance of acetate singlet (~2.1 ppm) and appearance of CH2OH singlet (~4.6 ppm).

Part 4: Process Analytics & Troubleshooting

Quantitative Data Summary
ParameterStep 1 (Methoxylation)Step 2 (Rearrangement)Step 3 (Hydrolysis)
Limiting Reagent 4-Nitro-N-oxide4-Methoxy-N-oxideAcetate Intermediate
Key Reagent NaOMe (1.2 eq)Ac2O (5.0 eq)NaOH (2.0 eq)
Temperature 65°C (Reflux)90°C (Hot Addition)25°C (Ambient)
Typical Yield 90 - 95%75 - 85%85 - 90%
Critical Impurity Unreacted Nitro2-methyl-4-methoxypyridine (Deoxygenated side product)Residual Acetate
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Step 1: Low Yield Incomplete displacement of nitro group.Ensure NaOMe is fresh. Water in MeOH inhibits the reaction (competing OH attack). Use anhydrous MeOH.
Step 2: Violent Exotherm Accumulation of N-acetoxy intermediate.STOP. Do not add N-oxide to cold anhydride. Ensure reactor is at 90°C before addition.
Step 2: Dark Tar Formation Polymerization or radical decomposition.Degas solvents with N₂. Add radical scavenger (e.g., TEMPO, catalytic amount) if yield drops below 60%.
Step 3: Product is Oily Residual solvent or impurities.Recrystallize from EtOAC/Heptane. If oil persists, seed with pure crystal if available.

Part 5: References

  • Boekelheide Rearrangement Mechanism: Kurzawa, T., et al. (2023).[1][2][3] "The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions." Chemistry – A European Journal.[1]

  • Safety of Acetic Anhydride Reactions: Occupational Safety and Health Administration (OSHA). "Acetic Anhydride Hazard Summary."

  • Synthesis of Rabeprazole Intermediates (Analogous Chemistry): BenchChem Application Notes. "A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol."

  • General Pyridine N-Oxide Functionalization: V. Boekelheide and W. J. Linn, "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols," Journal of the American Chemical Society, vol. 76, no. 5, pp. 1286–1291, 1954.

  • Impurity Profiling in PPI Synthesis: Semantic Scholar. "Synthesis of degradants and impurities of rabeprazole."

Sources

Use of (5-Ethyl-4-methoxypyridin-2-yl)methanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Ethyl-4-methoxypyridin-2-yl)methanol (CAS: 98959-86-5) is a specialized pyridine building block primarily utilized in the synthesis of Proton Pump Inhibitors (PPIs) and related bioactive heterocycles. Structurally analogous to the key intermediates of Omeprazole and Rabeprazole, this compound features a unique 5-ethyl substitution that modulates the lipophilicity and steric profile of the pyridine ring while maintaining the electron-donating 4-methoxy group essential for the acid-activation mechanism of PPIs.

This guide provides detailed protocols for the activation and coupling of this alcohol, specifically focusing on its conversion to the corresponding 2-chloromethyl derivative and subsequent nucleophilic substitution to form thioether linkages , a critical motif in gastrointestinal therapeutics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name (5-Ethyl-4-methoxypyridin-2-yl)methanol
CAS Number 98959-86-5
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Pyridine N) ~4.0 - 5.0 (Estimated; modulated by 4-OMe and 5-Et)
Stability Hygroscopic; Acid-sensitive (4-OMe group prone to hydrolysis)
Structural Significance

The 2-hydroxymethyl group serves as the reactive handle for coupling. The 4-methoxy group acts as a strong electron donor, increasing the basicity of the pyridine nitrogen—a prerequisite for the acid-catalyzed rearrangement (activation) of PPI prodrugs inside the parietal cells. The 5-ethyl group offers a subtle increase in lipophilicity (


 value) compared to the 3,5-dimethyl analogs (Omeprazole series), potentially influencing the drug's pharmacokinetic half-life and tissue distribution.

Synthetic Utility & Mechanism[2][5][10][11][12]

The primary workflow involves transforming the hydroxyl group into a good leaving group (chloride or mesylate) followed by displacement with a thiol nucleophile.

Pathway Visualization

SynthesisPath Start (5-Ethyl-4-methoxypyridin-2-yl)methanol (Starting Material) Inter 2-(Chloromethyl)-5-ethyl-4-methoxypyridine (Activated Intermediate) Start->Inter SOCl2, DCM -10°C to RT Product 2-(((5-Ethyl-4-methoxypyridin-2-yl)methyl)thio)-1H-benzimidazole (Sulfide Precursor) Inter->Product 2-Mercaptobenzimidazole NaOH, MeOH Final Sulfoxide (PPI API) (Final Drug Substance) Product->Final Oxidation (mCPBA or NaOCl)

Caption: Synthetic trajectory from alcohol precursor to bioactive sulfide scaffold.

Detailed Experimental Protocols

Protocol A: Chlorination (Activation of the Alcohol)

Objective: Convert the hydroxyl group to a chloromethyl group using Thionyl Chloride (


).
Critical Note:  The product, 2-(chloromethyl)-5-ethyl-4-methoxypyridine, is unstable as a free base and is typically isolated as the hydrochloride salt  or used in situ.
Reagents & Materials
  • (5-Ethyl-4-methoxypyridin-2-yl)methanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 – 1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous, 10-15 volumes)

  • Triethylamine (Optional, if free base is required immediately)

Step-by-Step Procedure
  • Preparation: Dissolve 10.0 g of (5-Ethyl-4-methoxypyridin-2-yl)methanol in 100 mL of anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to -10°C to -5°C using an ice/salt bath.

  • Addition: Add

    
     (1.5 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting alcohol spot (

      
      ) should disappear, replaced by a less polar chloride spot (
      
      
      
      ).
  • Work-up (Salt Isolation):

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Add dry Diethyl Ether or MTBE (50 mL) to precipitate the hydrochloride salt.

    • Filter the solid under

      
       (hygroscopic!) and wash with cold ether.
      
    • Yield: Expect 85–95% as the HCl salt.

Protocol B: Thioether Coupling (Sulfide Synthesis)

Objective: Coupling the activated chloromethylpyridine with 2-Mercaptobenzimidazole to form the PPI sulfide core.

Reagents & Materials
  • 2-(Chloromethyl)-5-ethyl-4-methoxypyridine HCl salt (from Protocol A) (1.0 eq)

  • 2-Mercaptobenzimidazole (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Methanol (MeOH) or Ethanol (EtOH) (10 volumes)

Step-by-Step Procedure
  • Nucleophile Preparation: In a separate vessel, dissolve 2-Mercaptobenzimidazole (1.0 eq) and NaOH (2.2 eq) in MeOH. Stir at room temperature for 30 minutes to generate the thiolate anion.

  • Coupling:

    • Dissolve the Chloromethyl-pyridine salt (1.0 eq) in a minimum amount of MeOH.

    • Add the pyridine solution dropwise to the thiolate solution at 20–25°C .

    • Note: Maintaining the reaction at ambient temperature prevents S- vs N-alkylation competition (S-alkylation is kinetically favored).

  • Heating: Heat the mixture to reflux (60–65°C) for 2–4 hours.

    • Checkpoint: HPLC or TLC should show consumption of the thiol and formation of the coupled sulfide.

  • Quench & Isolation:

    • Distill off the solvent under reduced pressure.[1]

    • Resuspend the residue in Water/DCM.

    • Extract with DCM (3x). Wash organics with dilute NaOH (to remove unreacted thiol) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Acetonitrile or Ethyl Acetate/Hexane.

    • Target Yield: 70–80%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Chlorination Hydrolysis of productEnsure anhydrous conditions; isolate as HCl salt immediately. Avoid aqueous workup for the intermediate if possible.
N-Alkylation Byproduct Competition during couplingKeep the temperature low (0–25°C) during the addition phase. Use a polar protic solvent (MeOH) which favors S-alkylation via hydrogen bonding with the imidazole N-H.
Darkening of Reaction Oxidation/DecompositionThe 4-methoxy group makes the ring electron-rich and sensitive to oxidation. Purge all solvents with Nitrogen.
Incomplete Coupling Poor solubility of saltEnsure the Pyridine-HCl salt is fully dissolved before addition. Use a slight excess (1.1 eq) of the thiolate.

References

  • BenchChem. A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (Accessed 2024). Link

  • ChemicalBook. (5-Methoxypyridin-2-yl)methanol and Related Pyridine Alcohols. (Accessed 2024). Link

  • ResearchGate. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. (Arkivoc 2009).[2] Link

  • Google Patents. Process for the preparation of Rabeprazole (US20100190989A1). (Demonstrates homologous chlorination/coupling chemistry). Link

  • ChemSrc. (5-Ethyl-4-methoxypyridin-2-yl)methanol CAS 98959-86-5 Data.[3]Link

Sources

Experimental procedure for the preparation of (5-Ethyl-4-methoxypyridin-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the experimental procedure for the preparation of (5-Ethyl-4-methoxypyridin-2-yl)methanol , a structural analog of the "pyridinylmethyl" synthons used in Proton Pump Inhibitors (PPIs) such as Rabeprazole and Omeprazole.

Unlike the common 3,5-dimethyl or 3-methyl analogs, the 5-ethyl substitution pattern presents unique steric and lipophilic profiles beneficial for next-generation drug design. This protocol utilizes 2-Methyl-5-ethylpyridine (MEP) —a commercially available commodity chemical—as the starting material. The route employs a robust 4-step sequence: N-oxidation


 Nitration 

Nucleophilic Substitution

Boekelheide Rearrangement
.

Key Technical Advantages:

  • Regioselectivity: Exploits the cooperative directing effects of the 5-ethyl group and the N-oxide moiety to exclusively functionalize the 4-position.

  • Scalability: Avoids expensive palladium catalysts; relies on classical heterocycle functionalization.

  • Purity: Designed to minimize the formation of the 6-isomer impurity common in pyridine functionalization.

Retrosynthetic Analysis & Workflow

The synthesis strategy relies on activating the pyridine ring via N-oxidation, which renders the 4-position susceptible to electrophilic aromatic substitution (Nitration). The subsequent Boekelheide rearrangement is the critical step for converting the unactivated 2-methyl group into the target primary alcohol.

G Start 2-Methyl-5-ethylpyridine (Starting Material) Step1 Step 1: N-Oxidation (Activation) Start->Step1 H2O2, AcOH Step2 Step 2: Nitration (4-Nitro Intermediate) Step1->Step2 HNO3, H2SO4 (Regioselective) Step3 Step 3: Methoxylation (SNAr Displacement) Step2->Step3 NaOMe, MeOH Step4 Step 4: Boekelheide Rearrangement & Hydrolysis Step3->Step4 1. Ac2O, Heat 2. NaOH Target (5-Ethyl-4-methoxypyridin-2-yl)methanol (Target) Step4->Target Purification

Figure 1: Strategic workflow for the conversion of MEP to the target alcohol.

Experimental Protocols

Step 1: Preparation of 2-Methyl-5-ethylpyridine N-oxide

Objective: Activate the pyridine ring for electrophilic attack.

  • Mechanism: Peracid oxidation of the pyridine nitrogen.

Reagents:

Reagent Equiv. Role
2-Methyl-5-ethylpyridine (MEP) 1.0 Substrate
Hydrogen Peroxide (30% aq) 1.5 Oxidant

| Acetic Acid (Glacial) | Solvent | Proton source/Solvent |

Procedure:

  • Charge 2-Methyl-5-ethylpyridine (MEP) (100 g, 0.825 mol) and Glacial Acetic Acid (300 mL) into a 1L reactor fitted with a reflux condenser.

  • Heat the solution to 70°C .

  • Add Hydrogen Peroxide (30%) (140 g, 1.24 mol) dropwise over 2 hours. Caution: Exothermic reaction.

  • Maintain temperature at 75–80°C for 6 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.

  • Workup: Concentrate under reduced pressure to remove acetic acid. Dilute residue with water (200 mL), neutralize with solid Na₂CO₃ to pH 8, and extract with Chloroform (3 x 200 mL).

  • Dry organic layer (Na₂SO₄) and concentrate to yield the N-oxide as a viscous yellow oil.

    • Yield Expectation: 90–95%.

Step 2: Synthesis of 4-Nitro-2-methyl-5-ethylpyridine N-oxide

Objective: Introduce a leaving group at the 4-position.

  • Criticality: The 5-ethyl group directs ortho (to position 4 or 6), but the N-oxide directs para (to position 4). These cooperative effects ensure high regioselectivity for the 4-nitro isomer.

Reagents:

Reagent Equiv. Role
MEP N-oxide (from Step 1) 1.0 Substrate
Sulfuric Acid (Conc.)[1] 2.5 vol Solvent/Catalyst

| Nitric Acid (Fuming, 90%) | 1.5 | Nitrating Agent |

Procedure:

  • Dissolve MEP N-oxide (100 g) in Conc. H₂SO₄ (250 mL) in a round-bottom flask. Cool to 0–5°C .

  • Add Fuming HNO₃ (1.5 equiv) dropwise, maintaining internal temperature <10°C . Safety: Risk of thermal runaway if addition is too fast.

  • Slowly warm to 90°C and stir for 4 hours.

  • Quench: Pour the reaction mixture onto crushed ice (1 kg).

  • Neutralize with NaOH (50% aq) to pH 7–8 while keeping temperature <20°C.

  • Extract with DCM, dry, and concentrate. The product usually precipitates as a yellow solid upon cooling/trituration with ether.

Step 3: Synthesis of 4-Methoxy-2-methyl-5-ethylpyridine N-oxide

Objective: Install the methoxy group via Nucleophilic Aromatic Substitution (


).
  • Mechanism: The nitro group at position 4 is highly labile due to the electron-withdrawing N-oxide.

Procedure:

  • Suspend the 4-Nitro intermediate (50 g) in Methanol (250 mL).

  • Add Sodium Methoxide (30% in MeOH, 1.2 equiv) dropwise at room temperature.

  • Reflux the mixture (65°C ) for 2–4 hours. The yellow color of the nitro compound will fade.

  • Workup: Distill off methanol. Resuspend residue in DCM/Water. Wash organic layer with brine.[2]

  • Concentrate to obtain the 4-methoxy derivative.[1][2]

    • Note: This intermediate must be strictly dry before the next step (anhydride sensitivity).

Step 4: Boekelheide Rearrangement to (5-Ethyl-4-methoxypyridin-2-yl)methanol

Objective: Rearrange the N-oxide oxygen to the benzylic (2-methyl) carbon, followed by hydrolysis.

Reagents:

Reagent Equiv. Role
4-Methoxy N-oxide (Step 3) 1.0 Substrate
Acetic Anhydride 5.0 vol Reagent/Solvent

| NaOH (10% aq) | Excess | Hydrolysis Base |

Procedure:

  • Rearrangement: Dissolve the 4-Methoxy N-oxide (40 g) in Acetic Anhydride (200 mL).

  • Heat to 90–100°C for 2 hours. Observation: The reaction typically turns dark.

    • Mechanism:[3][4][5] Formation of N-acetoxy cation

      
       proton abstraction 
      
      
      
      [3,3]-sigmatropic rearrangement to 2-acetoxymethyl pyridine.
  • Concentrate under vacuum to remove excess acetic anhydride (yields the acetoxy-intermediate oil).

  • Hydrolysis: Dissolve the oily residue in Ethanol (100 mL) and add 10% NaOH (100 mL).

  • Stir at 60°C for 1 hour.

  • Isolation: Evaporate ethanol. Extract the aqueous phase with DCM (3 x 100 mL).

  • Purification: The crude product is often an oil that crystallizes upon standing. Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (Eluent: EtOAc).

Quality Control & Specification

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Buffer)> 98.0% (Area %)
Identification 1H-NMR (DMSO-d6)Confirms 5-ethyl (triplet/quartet), 4-methoxy (singlet), 2-CH2OH (singlet/doublet)
Moisture Karl Fischer< 0.5% w/w

Key Impurities to Monitor:

  • 4-Nitro analog: Incomplete substitution in Step 3.

  • N-oxide: Incomplete rearrangement in Step 4.

  • Over-oxidation products: Pyridine carboxylic acids (if Step 1/2 temp is uncontrolled).

References

  • Synthesis of Rabeprazole Intermediates

    • Title: Process for the preparation of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[3][6]

    • Source: P
    • Relevance: Establishes the N-oxide Nitration Substitution Rearrangement workflow for 4-alkoxy-2-hydroxymethyl pyridines.
    • URL:3[3]

  • Omeprazole Intermediate Chemistry

    • Title: Intermediates for the prepar
    • Source: European P
    • Relevance: Details the nitration and methoxyl
    • URL:1

  • Synthesis of 5-Ethyl Pyridine Analogs

    • Title: Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies.[7]

    • Source: Arkivoc (2009).[7][8]

    • Relevance: Confirms the stability and reactivity of the 5-ethyl-pyridine scaffold.
    • URL:7

  • Boekelheide Rearrangement Protocol

    • Title: Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (US5616713A).
    • Source: Google P
    • Relevance: Provides the specific stoichiometry for the acetic anhydride rearrangement of 4-methoxy-pyridine N-oxides.
    • URL:4

Sources

Application Note: A Scalable, Regioselective Synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Ethyl-4-methoxypyridin-2-yl)methanol is a pivotal building block in the synthesis of various pharmaceutical compounds, notably as a key intermediate for prokinetic agents like Pumosetrag. Its efficient, large-scale production is therefore of significant interest to the drug development sector. This application note details a robust and scalable protocol for the synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol. The described methodology leverages a highly regioselective halogen-lithium exchange, followed by a one-pot formylation and subsequent reduction. This approach is designed to maximize yield and purity while maintaining operational safety and control, making it suitable for kilogram-scale production. We provide in-depth explanations for experimental choices, detailed safety protocols for handling pyrophoric reagents, and strategies for process optimization.

Introduction and Scientific Rationale

The functionalization of pyridine rings presents a unique challenge in synthetic chemistry due to the electron-deficient nature of the heterocycle. While this property facilitates nucleophilic substitution, it complicates electrophilic aromatic substitution and can lead to side reactions during organometallic manipulations.[1] Directed ortho-metalation (DoM) is a powerful strategy to overcome these challenges, enabling precise functionalization at positions adjacent to a directing metalating group (DMG).[2]

In the case of a 4-methoxypyridine scaffold, the methoxy group itself can act as a DMG, but its influence competes with the inherent directing effect of the pyridine nitrogen, which favors metalation at the C2 and C6 positions.[2][3] This can lead to mixtures of regioisomers, which are problematic for large-scale synthesis where purity and yield are paramount.

To circumvent this ambiguity and ensure absolute regioselectivity, our protocol commences with a 2-halo-substituted pyridine, specifically 2-bromo-5-ethyl-4-methoxypyridine. This strategy employs a halogen-lithium exchange reaction, a rapid and high-yielding transformation that cleanly generates the desired 2-lithiated pyridine intermediate. This key step dictates the regiochemical outcome of the entire synthesis.

The subsequent hydroxymethylation is achieved via a two-step, one-pot sequence. The organolithium intermediate is first trapped with an electrophile, N,N-dimethylformamide (DMF), to yield the corresponding aldehyde. This approach, known as the Bouveault formylation, is highly reliable and avoids the significant hazards and control issues associated with using gaseous formaldehyde or cracking paraformaldehyde on a large scale.[4] The resulting aldehyde is then reduced in situ with sodium borohydride (NaBH₄), a mild and selective reducing agent, to furnish the target alcohol, (5-Ethyl-4-methoxypyridin-2-yl)methanol.

This telescoped (one-pot) approach from the organolithium intermediate to the final product minimizes intermediate handling and purification steps, thereby improving process efficiency and overall yield.[5]

Overall Synthetic Workflow

The synthesis is performed as a three-stage process within a single reaction vessel, starting from the brominated pyridine precursor.

G cluster_0 Stage 1: Intermediate Generation cluster_1 Stage 2: C-C Bond Formation (Formylation) cluster_2 Stage 3: Reduction, Work-up & Purification A 2-Bromo-5-ethyl- 4-methoxypyridine in THF B Cool to -78 °C under Inert Atmosphere (N₂/Ar) A->B C Slow Addition of n-Butyllithium (n-BuLi) B->C D Formation of 2-Lithio Intermediate (Halogen-Lithium Exchange) C->D E Quench with N,N-Dimethylformamide (DMF) D->E F Formation of Aldehyde Intermediate (via Tetrahedral Adduct) E->F G In-situ Reduction with Sodium Borohydride (NaBH₄) F->G H Aqueous Quench & pH Adjustment G->H I Liquid-Liquid Extraction (e.g., with EtOAc or DCM) H->I J Purification: Acid-Base Wash & Recrystallization I->J K Final Product: (5-Ethyl-4-methoxypyridin-2-yl)methanol J->K

Caption: High-level workflow for the synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol.

Safety and Handling of Pyrophoric Reagents

The primary hazard in this protocol is the use of n-butyllithium (n-BuLi), a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses with side shields or goggles, and heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).[8]

  • Inert Atmosphere: All operations involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[9] All glassware must be rigorously dried in an oven and cooled under vacuum or an inert gas stream before use.

  • Reagent Transfer: n-BuLi solutions should be transferred using gas-tight syringes or cannulas. Never handle n-BuLi in an open container.[10]

  • Quenching: An appropriate quenching agent, such as dry isopropanol or sand, should be readily available. Do not use water to extinguish an organolithium fire, as it reacts violently.[7][8]

  • Temperature Control: The reaction is highly exothermic. A reliable cooling bath (e.g., dry ice/acetone) and slow, controlled addition of the reagent are critical to prevent thermal runaway.

Detailed Experimental Protocol

Reagents and Equipment
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmountNotes
2-Bromo-5-ethyl-4-methoxypyridine218.081.001.0218.1 gStarting Material
Anhydrous Tetrahydrofuran (THF)72.11--2.2 LSolvent, must be dry
n-Butyllithium (2.5 M in hexanes)64.061.101.1440 mLPyrophoric Reagent[6]
Anhydrous N,N-Dimethylformamide (DMF)73.091.201.292.5 mLElectrophile, must be dry
Sodium Borohydride (NaBH₄)37.831.501.556.7 gReducing Agent
Saturated NH₄Cl (aq)---~1.0 LAqueous Quench
Ethyl Acetate (EtOAc)88.11--~3.0 LExtraction Solvent
1 M Hydrochloric Acid (HCl)---As neededFor Acid-Base Wash
1 M Sodium Hydroxide (NaOH)---As neededFor Acid-Base Wash
Brine (Saturated NaCl)---~500 mLFor Washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As neededDrying Agent

Equipment:

  • 5 L, 3-necked, round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Thermocouple/thermometer

  • Two pressure-equalizing dropping funnels

  • Schlenk line or source of inert gas (Nitrogen/Argon)

  • Dry ice/acetone cooling bath

  • Large separatory funnel

Step-by-Step Procedure

Part A: Lithiation and Formylation

  • Reactor Setup: Assemble the reactor, overhead stirrer, thermocouple, and one dropping funnel. Dry all glassware in an oven (120 °C) overnight and assemble while hot under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge: Charge the reactor with 2-bromo-5-ethyl-4-methoxypyridine (218.1 g, 1.00 mol) and anhydrous THF (2.2 L).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Fill the dropping funnel with n-butyllithium solution (440 mL, 1.10 mol). Add the n-BuLi to the stirred reactor solution dropwise over 60-90 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 60 minutes to ensure complete halogen-lithium exchange.

  • Formylation: Add anhydrous DMF (92.5 mL, 1.20 mol) to the second dropping funnel. Add the DMF dropwise to the reaction mixture, again maintaining the internal temperature below -70 °C. The addition is highly exothermic.

  • Warming: After the DMF addition is complete, remove the cooling bath and allow the reaction to slowly warm to 0 °C over approximately 90 minutes.

Part B: Reduction and Work-up

  • Cooling for Reduction: Once the mixture reaches 0 °C, re-cool the reactor to -10 °C using an ice/salt bath.

  • Reduction: Cautiously add sodium borohydride (56.7 g, 1.50 mol) portion-wise over 30 minutes. Be mindful of gas evolution (hydrogen).

  • Completion: After the addition, remove the cooling bath and allow the mixture to warm to room temperature. Stir for at least 3 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Aqueous Quench: Cool the reactor to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~1.0 L) to quench the reaction. Caution: Vigorous gas evolution will occur initially.

  • Extraction: Transfer the entire mixture to a large separatory funnel. Add ethyl acetate (1.5 L) and shake well. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 750 mL).

  • Washing: Combine all organic extracts. Wash sequentially with 1 M HCl (2 x 500 mL), water (500 mL), 1 M NaOH (2 x 500 mL), and finally with brine (500 mL). The acid/base washes help remove pyridine-based impurities.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part C: Purification

  • Recrystallization: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization. A suitable solvent system is a mixture of heptane and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hot heptane until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator (4 °C) to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight.

Mechanistic Rationale

The core transformations rely on fundamental organometallic and carbonyl chemistry.

G cluster_0 Halogen-Lithium Exchange cluster_1 Nucleophilic Attack cluster_2 Reduction A R-Br C R-Li A->C Fast Exchange D n-BuBr A->D B n-BuLi B->C B->D E R⁻Li⁺ G Tetrahedral Intermediate [R-C(O⁻Li⁺)(H)NMe₂] E->G F DMF (H-C(O)NMe₂) F->G H Aldehyde (R-CHO) G->H Collapse J Product (R-CH₂OH) H->J Hydride Attack I NaBH₄ I->J

Caption: Simplified mechanism: exchange, nucleophilic attack on DMF, and subsequent reduction.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Lithiated Intermediate Insufficiently dried glassware/solvent; Poor quality n-BuLi; Temperature too high.Rigorously dry all equipment and use freshly distilled/anhydrous solvents. Titrate the n-BuLi solution before use to confirm its molarity. Maintain temperature strictly below -70 °C during addition.
Formation of Butylated Byproduct Addition of n-BuLi to the pyridine ring (side reaction).Ensure slow, controlled addition of n-BuLi at -78 °C. Using a less nucleophilic base like LDA is an alternative but halogen-exchange is typically faster than addition.[3]
Incomplete Reduction Inactive NaBH₄; Insufficient reaction time.Use fresh, high-quality NaBH₄. Monitor the reaction by TLC/LC-MS and extend the reaction time if necessary. Adding methanol as a co-solvent can sometimes accelerate NaBH₄ reductions.
Difficult Emulsion during Work-up Presence of insoluble lithium/sodium salts.Add more brine during the washing steps to increase the ionic strength of the aqueous phase. If necessary, filter the entire biphasic mixture through a pad of celite.

Conclusion

The protocol presented provides a reliable, scalable, and highly regioselective pathway for the synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol. By utilizing a halogen-lithium exchange to ensure precise C2-functionalization and employing a one-pot formylation-reduction sequence, this method minimizes operational complexity and maximizes process efficiency. The detailed guidelines on handling pyrophoric materials ensure that the synthesis can be performed safely at scale. This application note serves as a comprehensive guide for researchers and process chemists in the pharmaceutical industry aiming for the efficient production of this valuable synthetic intermediate.

References

  • Knight, D. W. (1995). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, (6), 725-730. [Link]

  • Trécourt, F., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243-2247. [Link]

  • Güngör, T., et al. (1982). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Journal of Chemical Research, Synopses, (9), 244-245. [Link]

  • Trécourt, F., et al. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 68(6), 2243-2247. [Link]

  • Comins, D. L., & Killpack, M. O. (1990). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry, 55(1), 69-73. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). LCSS: BUTYLLITHIUMS. UCLA. [Link]

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-264. [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • O'Neill, B. T. (2013). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. CORA. [Link]

  • Procter, D. J., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, 11(2), 376-381. [Link]

  • Wang, L., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Pfizer Global Research and Development. (2001). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development, 5(6), 597-604. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. [Link]

  • Amanote Research. (2009). Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. Amanote. [Link]

  • Patel, N. B., & Patel, H. R. (2009). Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. ResearchGate. [Link]

  • Kotgire, S. S., et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845. [Link]

  • Yuan, X. Y., et al. (2015). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Asian Journal of Chemistry, 27(8), 2911. [Link]

  • Cerniauskas, O., et al. (2016). Total synthesis of 5-hydroxyomeprazole. Arkivoc, 2016(3), 339-351. [Link]

  • Zulqaida, S., et al. (2017). Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2017(3), M954. [Link]

  • ResearchGate. (2017). Synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (4). ResearchGate. [Link]

  • Zulqaida, S., et al. (2017). Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Semantic Scholar. [Link]

  • Voskressensky, L. G., et al. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1367. [Link]

  • Marcel Dekker, Inc. (1991). Synthetic Communications A New Route to (±) Metoprolol. Publications of the IAS Fellows. [Link]

Sources

HPLC method development for pyridine-containing compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine and its derivatives are ubiquitous in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, they present a classic chromatographic challenge: severe peak tailing and retention instability. This behavior stems from the interaction between the basic nitrogen lone pair of the pyridine ring (


) and acidic residual silanols on silica-based stationary phases.

This guide provides a scientifically grounded protocol for developing robust methods for pyridine-containing compounds, moving beyond "trial and error" to a systematic approach based on


 control and stationary phase selection.

The Physicochemical Challenge: The "Silanol Trap"

To solve the pyridine problem, one must understand the mechanism of failure. Standard silica columns possess residual silanol groups (


) that act as weak cation exchangers (

).
  • The Scenario: At neutral pH (pH 6-7), pyridine is partially protonated (

    
    ), and silanols are ionized (
    
    
    
    ).
  • The Result: A strong ionic attraction occurs, causing the analyte to "drag" along the stationary phase surface rather than partitioning cleanly. This manifests as peak tailing (

    
    ).[1]
    
Mechanism Visualization

The following diagram illustrates the interaction states that must be manipulated to achieve sharp peaks.

Silanol_Mechanism cluster_0 Scenario A: The Failure Mode (pH 6.0) cluster_1 Scenario B: High pH Strategy (pH > 10) cluster_2 Scenario C: Low pH Strategy (pH < 3) Pyridine_Ion Pyridine (Protonated) [Py-H]+ Tailing Ionic Interaction (Severe Tailing) Pyridine_Ion->Tailing Attraction Silanol_Ion Silanol (Ionized) [Si-O]- Silanol_Ion->Tailing Pyridine_Neu Pyridine (Neutral) [Py] Result_High No Interaction (Sharp Peak) Pyridine_Neu->Result_High Hydrophobic Retention Only Silanol_Ion2 Silanol (Ionized) [Si-O]- Pyridine_Ion3 Pyridine (Protonated) [Py-H]+ Result_Low Reduced Interaction (Acceptable Peak) Pyridine_Ion3->Result_Low Repulsion/Neutrality Silanol_Neu Silanol (Neutral) [Si-OH] Silanol_Neu->Result_Low Silanol Suppression

Figure 1: The "Silanol Trap" mechanism. To eliminate tailing, the analyst must either neutralize the pyridine (High pH) or neutralize the silanol (Low pH).

Strategic Method Development Protocols

We define three distinct "Flight Paths" for method development. Path A is the modern industry standard due to the availability of hybrid particles.

Path A: The High pH Strategy (Recommended)
  • Logic: At pH 10.0 (approx. 2 units above the

    
     of pyridine), the molecule is >99% deprotonated (neutral). Neutral bases do not interact with silanols.
    
  • Column Requirement: You must use a Hybrid Particle column (e.g., Waters XBridge BEH, Phenomenex Gemini, or Agilent Poroshell HPH). Traditional silica dissolves above pH 8.0.

  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

Path B: The Low pH Strategy (Traditional)
  • Logic: At pH 2.5, silanols are protonated (neutralized). While pyridine is positively charged, the lack of ionized silanols prevents the "dragging" effect.

  • Column Requirement: Sterically protected C18 (e.g., Agilent ZORBAX StableBond) or high-purity end-capped silica (e.g., ZORBAX Eclipse Plus).

  • Buffer: 0.1% Formic Acid or 20 mM Phosphate Buffer.

Path C: Ion-Pairing (The "Nuclear" Option)
  • Logic: If Path A and B fail (usually due to extreme polarity), add an ion-pairing agent.

  • Agent:

    • Triethylamine (TEA):[2][3] Acts as a "sacrificial base," saturating silanols so pyridine cannot bind.

    • Trifluoroacetic Acid (TFA):[2] Forms a hydrophobic ion-pair with pyridine, increasing retention on C18.

  • Warning: TFA suppresses MS ionization. TEA permanently alters columns.

Universal Scouting Protocol

Do not guess. Run this standardized scouting workflow to determine the optimal path.

Instrument Setup:

  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).

  • Temperature: 40°C (Improves mass transfer for basic compounds).

  • Gradient: 5% B to 95% B over 10 minutes.

Experimental Matrix:

ParameterCondition 1 (High pH) Condition 2 (Low pH)
Target Mechanism Deprotonate Pyridine (Neutral form)Protonate Silanols (Silanol suppression)
Column Hybrid C18 (e.g., XBridge BEH C18)End-capped C18 (e.g., ZORBAX Eclipse Plus)
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B AcetonitrileAcetonitrile
Expected Result Sharpest peaks , higher retention.Good peak shape, lower retention (due to charge).
Suitability Best for hydrophobic pyridines.Best for LC-MS screening.

Decision Tree & Workflow

Use the following logic gate to select your final method conditions based on the scouting results and analyte properties.

Method_Decision_Tree Start Start: Pyridine Analyte Check_LogP Is the compound Hydrophobic (LogP > 1)? Start->Check_LogP Path_HighPH Path A: High pH (pH 10) Hybrid C18 Column Check_LogP->Path_HighPH Yes Check_HILIC Is it extremely polar (LogP < 0)? Check_LogP->Check_HILIC No Check_Shape Peak Shape Acceptable? Path_HighPH->Check_Shape Final_Method Validate Method Check_Shape->Final_Method Yes Path_LowPH Path B: Low pH (pH 2.5) End-capped C18 Check_Shape->Path_LowPH No (Tailing) Path_HILIC HILIC Mode (Acetonitrile/Ammonium Acetate) Check_HILIC->Path_HILIC Yes Check_HILIC->Path_LowPH No Path_LowPH->Check_Shape

Figure 2: Method Development Decision Tree. Prioritize High pH for retention; switch to HILIC only for polar metabolites.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction.1. Switch to High pH (if column allows).2. Add 5mM Triethylamine (TEA) to Mobile Phase A (Low pH only).3. Increase buffer concentration to 25mM.
Retention Drift pH is near

(5.2).
Never work at pH 4.5 - 6.0. Small changes in pH cause large shifts in ionization. Move to pH < 3 or pH > 8.
Split Peaks Sample solvent mismatch.Pyridines are often dissolved in pure organic solvent. Ensure sample diluent matches initial mobile phase conditions (e.g., 5% ACN).
Low Retention (k < 1) Compound is ionized.1.[4] Use High pH to neutralize the base.2. Use a "Polar Embedded" column (e.g., Waters SymmetryShield or Agilent Bonus-RP).

References

  • Waters Corporation. XBridge BEH C18 Columns: High pH Stability for Basic Compounds. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Cures (Silanol Interactions). [Link]

  • Chromatography Forum. Discussions on Ion Pairing Agents (TFA vs TEA) for Pyridine Derivatives. [Link]

Sources

Application Note: Structural Elucidation & Purity Profiling of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists involved in the characterization of pyridine-based pharmaceutical intermediates. It focuses on (5-Ethyl-4-methoxypyridin-2-yl)methanol , a structural analog critical in the synthesis of "prazole" class proton pump inhibitors (PPIs).

Introduction & Strategic Context

In the development of acid-suppressing therapeutics, the 2-hydroxymethyl-pyridine scaffold is a linchpin. While the 3,5-dimethyl variant is ubiquitous (Omeprazole), the 5-ethyl-4-methoxy analog represents a specific modification often used to alter lipophilicity or metabolic stability in next-generation candidates.

Accurate characterization of this molecule is challenging due to:

  • Labile Protons: The hydroxymethyl (-CH₂OH) proton is sensitive to solvent choice and concentration.

  • Regioisomerism: Distinguishing the 5-ethyl isomer from potential 3-ethyl or 6-ethyl impurities generated during the cyclization or alkylation steps.

This guide provides a self-validating protocol to confirm structure and assay purity.

NMR Spectroscopy Protocol

Experimental Setup & Solvent Selection

Recommendation: Use DMSO-d₆ rather than CDCl₃ for primary characterization.

  • Causality: In CDCl₃, the hydroxyl proton often exchanges rapidly, appearing as a broad singlet or disappearing entirely. DMSO-d₆ forms strong hydrogen bonds with the -OH, slowing exchange. This allows for the observation of the -OH signal (usually a triplet) and the splitting of the adjacent methylene group (doublet), providing definitive proof of the alcohol functionality.

1H NMR Assignment (400 MHz, DMSO-d₆)

The following table details the expected chemical shifts and multiplicity. Note that the pyridine ring current and the electron-donating methoxy group create a distinct shielding/deshielding pattern.

PositionGroupShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
H-6 Pyridine-H8.15 - 8.25Singlet (s)1H-Most deshielded due to adjacent N.
H-3 Pyridine-H6.90 - 7.00Singlet (s)1H-Shielded by adjacent 4-OMe.[1]
-OH Hydroxyl5.30 - 5.40Triplet (t)1H5.5Diagnostic for DMSO; proves -CH₂OH.
2-CH₂ Methylene4.45 - 4.55Doublet (d)2H5.5Couples to OH. Becomes (s) in D₂O shake.
4-OCH₃ Methoxy3.80 - 3.85Singlet (s)3H-Strong singlet; key purity marker.
5-CH₂ Ethyl-CH₂2.50 - 2.60Quartet (q)2H7.5Overlaps with DMSO solvent peak (2.50).
5-CH₃ Ethyl-CH₃1.10 - 1.20Triplet (t)3H7.5Classic ethyl pattern terminus.
Critical Quality Attribute (CQA) Check

To validate the 5-position of the ethyl group (vs. the 3-position):

  • NOE (Nuclear Overhauser Effect): Irradiate the Ethyl-CH₂ (2.55 ppm).

  • Result: You should observe enhancement of the H-6 singlet (~8.2 ppm).

  • Negative Control: You should see minimal/no enhancement of the H-3 singlet (~6.95 ppm), which is spatially distant.

Mass Spectrometry (LC-MS/MS) Protocol

Ionization Parameters
  • Source: Electrospray Ionization (ESI)[2]

  • Mode: Positive (+ve)

  • Rationale: The pyridine nitrogen is basic (pKa ~5-6). It readily accepts a proton to form

    
    .
    
Fragmentation Pathway (MS/MS)

The fragmentation of pyridine-methanols follows a predictable "Benzylic-like" cleavage.

DOT Diagram: MS Fragmentation Logic

MS_Fragmentation M_Protonated [M+H]+ Precursor m/z 168 Frag_Water Loss of H2O [M+H - 18]+ m/z 150 M_Protonated->Frag_Water - H2O (18 Da) Dominant Path Frag_Ethyl Loss of Ethyl Radical (Rare in ESI, common in EI) m/z 139 M_Protonated->Frag_Ethyl Minor Path Frag_CO Loss of CO (Ring Contraction) m/z 122 Frag_Water->Frag_CO - CO (28 Da) Methoxy cleavage

Caption: ESI+ Fragmentation pathway.[2] The loss of water (m/z 168 → 150) is the base peak, driven by the stability of the resulting picolyl cation.

Impurity Profiling & Troubleshooting

In synthetic workflows (e.g., reduction of the corresponding ester or N-oxide rearrangement), specific impurities are common.

Common Impurities Table
Impurity TypeOriginDetection MethodCharacteristic Signal
N-Oxide Unreacted precursorLC-MSm/z 184 (+16 Da); NMR H-6 shifts downfield.
Chlorinated Analog From SOCl₂ activationLC-MSm/z 185/187 (3:1 ratio); Loss of -OH triplet in NMR.
Over-reduced (Methyl) Hydrogenolysis1H NMRLoss of 4.5 ppm signal; new CH₃ singlet ~2.3 ppm.
Integrated Workflow

The following decision tree outlines the logical flow for certifying a batch of (5-Ethyl-4-methoxypyridin-2-yl)methanol.

Workflow Sample Crude Sample NMR_Run 1H NMR (DMSO-d6) Sample->NMR_Run Check_OH Triplet at 5.3 ppm? NMR_Run->Check_OH Check_Ethyl Ethyl signals (1.1 & 2.5 ppm)? Check_OH->Check_Ethyl Yes LCMS LC-MS (ESI+) Check_OH->LCMS No (Suspect Cl or oxidized) Check_Ethyl->LCMS Yes Reprocess Reprocess/Recrystallize Check_Ethyl->Reprocess No (Wrong Isomer) Mass_Check m/z 168 present? LCMS->Mass_Check Purity_Calc qNMR / HPLC Purity Mass_Check->Purity_Calc Yes Mass_Check->Reprocess No Release Release Batch Purity_Calc->Release >98% Purity_Calc->Reprocess <98%

Caption: Analytical decision matrix for batch release. Failure at diamond nodes triggers reprocessing.

References

  • Royal Society of Chemistry. (2011). Supporting Information: Synthesis and characterization of pyridine derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Pyridinemethanol derivatives fragmentation patterns. Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Pyridine NMR shifts).

Sources

Application Notes and Protocols: Knoevenagel Condensation Reactions Involving Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridinylidene Scaffolds in Modern Drug Discovery

The Knoevenagel condensation, a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, has found profound utility in the realm of medicinal chemistry.[1] This classic reaction, involving the condensation of a carbonyl compound with an active methylene compound, is particularly powerful when applied to heteroaromatic aldehydes, such as pyridine aldehydes. The resulting pyridinylidene derivatives are privileged scaffolds, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[2][3] Their significance stems from the unique electronic properties of the pyridine ring, which can engage in crucial hydrogen bonding and π-stacking interactions within biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3]

This guide provides an in-depth exploration of the Knoevenagel condensation as it applies to pyridine aldehydes, offering detailed mechanistic insights, field-proven experimental protocols, and a survey of its applications in the development of cutting-edge therapeutics. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel chemical entities.

Mechanistic Insights: The Role of Pyridine and Amine Catalysts

The Knoevenagel condensation is typically catalyzed by a weak base, often a primary or secondary amine like piperidine, sometimes with pyridine serving as both the solvent and a co-catalyst.[1][4] The mechanism can proceed through two principal pathways, largely dependent on the nature of the amine catalyst.

  • The Enolate Pathway: A weak base, such as pyridine, deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of the pyridine aldehyde. A subsequent dehydration step, often facilitated by the catalyst, yields the final α,β-unsaturated product.[5]

  • The Iminium Pathway (with secondary amines like piperidine): When a secondary amine like piperidine is used, it first reacts with the pyridine aldehyde to form a highly electrophilic iminium ion. This activation of the aldehyde makes it more susceptible to attack by the weakly nucleophilic enol form of the active methylene compound. The resulting adduct then eliminates the amine catalyst to furnish the final product.[6] This pathway is often favored as it enhances the reactivity of the aldehyde.

The Doebner modification is a widely used variant where malonic acid is used as the active methylene compound and pyridine serves as the solvent.[1][6] In this case, the initial condensation product undergoes a facile decarboxylation, driven by the formation of a stable conjugated system, to yield a pyridinyl-acrylic acid derivative. Pyridine is particularly effective in this modification as it also promotes the decarboxylation step.[4][6]

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_nucleophile Nucleophile Formation cluster_condensation Condensation & Elimination PyridineAldehyde Pyridine Aldehyde Iminium Iminium Ion (Activated Electrophile) PyridineAldehyde->Iminium Piperidine Piperidine (Catalyst) Piperidine->Iminium Adduct Adduct Iminium->Adduct Nucleophilic Attack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Anion (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate->Adduct Product Pyridinylidene Product Adduct->Product Elimination Water H₂O Adduct->Water

Fig. 1: Iminium pathway of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide a robust framework for conducting Knoevenagel condensations with various pyridine aldehydes. The choice of catalyst and solvent can be optimized based on the specific substrates and desired reaction kinetics.

Protocol 1: General Procedure for Pyridine Aldehydes with Malononitrile

This protocol is a widely applicable method for the synthesis of 2-(pyridinylmethylene)malononitriles.

Materials:

  • Pyridine aldehyde (e.g., 4-pyridinecarboxaldehyde, 1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Solvent: Ethanol/Water mixture (1:1, 5 mL)[7]

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the pyridine aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add the ethanol/water (1:1) solvent mixture (5 mL).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, and the product may precipitate out of the solution.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 90:10 CHCl₃:MeOH).[7]

  • Upon completion (typically 0.5-2 hours), if a precipitate has formed, collect the product by vacuum filtration.[7]

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure pyridinylidene malononitrile. For some substrates, recrystallization from an ethanol/water mixture may be necessary for further purification.[7]

Protocol 2: Doebner Modification for Pyridinyl-Acrylic Acids

This protocol is tailored for the synthesis of pyridinyl-acrylic acids using malonic acid.

Materials:

  • Pyridine aldehyde (e.g., 3-pyridinecarboxaldehyde, 1.0 mmol)

  • Malonic acid (1.1 mmol)

  • Pyridine (as solvent, 5 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the pyridine aldehyde (1.0 mmol) and malonic acid (1.1 mmol) in pyridine (5 mL).

  • Add a catalytic amount of piperidine (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 100-115 °C) with stirring.[8]

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture by slowly adding 6M HCl until a precipitate forms.[8]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation: Reaction Parameters for Pyridine Aldehydes

The following table summarizes representative reaction conditions and outcomes for the Knoevenagel condensation of various pyridine aldehydes with common active methylene compounds.

Pyridine AldehydeActive Methylene CompoundCatalyst/ConditionsSolventTimeYield (%)Reference
4-PyridinecarboxaldehydeMalononitrileCatalyst-free, rtH₂O:EtOH (1:1)0.5 h95[7]
3-PyridinecarboxaldehydeMalononitrileCatalyst-free, rtH₂O:EtOH (1:1)1.5 h92[7]
2-PyridinecarboxaldehydeMalononitrileCatalyst-free, rtH₂O:EtOH (1:1)0.5 h94[7]
4-PyridinecarboxaldehydeEthyl CyanoacetateCatalyst-free, rtH₂O:EtOH (1:1)24 h90[7]
3-PyridinecarboxaldehydeEthyl CyanoacetateCatalyst-free, rtH₂O:EtOH (1:1)24 h90[7]
2-PyridinecarboxaldehydeEthyl CyanoacetateCatalyst-free, rtH₂O:EtOH (1:1)24 h92[7]
3-PyridinecarboxaldehydeMalonic AcidPiperidine, RefluxPyridine2 hHigh[8]
4-PyridinecarboxaldehydeCyanoacetamideCatalyst-free, rtH₂O:EtOH (1:1)24 h90[7]

Applications in Drug Development

The pyridinylidene scaffold, readily accessible through the Knoevenagel condensation, is a cornerstone in the design of various therapeutic agents, particularly in oncology and inflammatory diseases. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction for binding to many protein kinases.

Kinase Inhibitors in Oncology

Many kinase inhibitors feature a pyridine or a related nitrogen-containing heterocycle as a key pharmacophore. The Knoevenagel condensation provides a direct route to elaborate on pyridine aldehydes, installing functionalities that can target the ATP-binding site of kinases. For example, derivatives of pyranopyridines and pyrazolopyridines, which can be synthesized through multi-step sequences initiated by a Knoevenagel condensation, have shown potent inhibitory activity against kinases like EGFR, VEGFR-2, and CDKs.[9][10]

The general synthetic strategy often involves an initial Knoevenagel condensation to form a pyridinylidene intermediate, which then undergoes a subsequent cyclization reaction to build the more complex heterocyclic system.

Drug_Synthesis_Workflow cluster_cyclization Further Functionalization PyridineAldehyde Pyridine Aldehyde Knoevenagel Knoevenagel Condensation PyridineAldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Intermediate Pyridinylidene Intermediate Knoevenagel->Intermediate Cyclization Cyclization/ Modification Intermediate->Cyclization BioactiveScaffold Complex Heterocycle (e.g., Pyranopyridine) Cyclization->BioactiveScaffold KinaseInhibitor Kinase Inhibitor (Anticancer Agent) BioactiveScaffold->KinaseInhibitor SAR Optimization

Fig. 2: Synthetic workflow for kinase inhibitors.
Anticancer and Phosphodiesterase (PDE) Inhibitors

Pyridinylidene derivatives themselves have demonstrated significant potential as anticancer agents. For instance, novel 2-imino-1,2-dihydropyridine-3-carbonitriles, synthesized through a multi-component reaction involving a Knoevenagel-type condensation, have shown potent inhibitory effects on phosphodiesterase 3A (PDE3A) and cytotoxic effects against cancer cell lines like HeLa and MCF-7. This highlights the direct utility of Knoevenagel products as bioactive molecules, not just as synthetic intermediates. The α,β-unsaturated system of the pyridinylidene moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in target proteins, a mechanism exploited in the design of some enzyme inhibitors.

Conclusion and Future Outlook

The Knoevenagel condensation of pyridine aldehydes is a robust and highly versatile reaction that provides efficient access to a diverse array of pyridinylidene-containing molecules. Its operational simplicity, often high yields, and the biological significance of its products make it an indispensable tool for medicinal chemists and drug discovery professionals. The continued exploration of novel catalysts, greener reaction conditions, and the application of this reaction to increasingly complex pyridine aldehydes will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. (2014). PubMed. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). PMC. Available at: [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]

  • Knoevenagel Condensation: Definition, Examples and Mechanism. (2020). Chemistry Learner. Available at: [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (n.d.). PMC. Available at: [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis Online. Available at: [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ. Available at: [Link]

  • Model Studies of the Doebner Modified Knoevenagel Condensation. (n.d.). FHSU Scholars Repository. Available at: [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. (2021). Semantic Scholar. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). PMC. Available at: [Link]

  • A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S.. Available at: [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). University of Athens. Available at: [Link]

  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate. Available at: [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). PubMed. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Available at: [Link]

  • Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. (2024). ACS Omega. Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (n.d.). PMC. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (n.d.). Avanti. Available at: [Link]

  • Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P4VP/Al 2 O 3 ‐SiO 2. (n.d.). Scite.ai. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. Available at: [Link]

Sources

Catalytic methods for the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Catalytic Strategies for the Synthesis of Substituted Pyridines

Executive Summary

The pyridine moiety remains the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, appearing in blockbusters ranging from Loratadine to Abemaciclib. However, the electron-deficient nature of the pyridine ring renders classical electrophilic aromatic substitution ineffective for regioselective functionalization.

This Application Note details two orthogonal catalytic workflows that solve this reactivity challenge:

  • De Novo Construction: A Cobalt-catalyzed [2+2+2] cycloaddition protocol for assembling polysubstituted pyridines with perfect regiocontrol.

  • Late-Stage Functionalization (LSF): A Palladium-catalyzed C–H activation protocol utilizing the N-oxide activation strategy (Fagnou methodology) to install substituents at the sterically sensitive C2 position.

Method A: De Novo Synthesis via Co-Catalyzed [2+2+2] Cycloaddition

Rationale: Traditional condensation methods (e.g., Hantzsch) often struggle with unsymmetrical substitution patterns. The [2+2+2] cycloaddition of diynes with nitriles offers a convergent route to build the pyridine core with substituents pre-installed on the alkyne precursors. While Cp*Co(CO)₂ is the historical standard, this protocol utilizes a more robust, air-stable CoCl₂(phen)/Zn system that avoids light-sensitivity issues.

Mechanism of Action

The reaction proceeds via the oxidative coupling of the diyne to the reduced Cobalt(I) species, forming a cobaltacyclopentadiene.[1] The nitrile coordinates and inserts, followed by reductive elimination to release the pyridine.

Co_Cycle Start Co(II) Precursor (Reduction by Zn) Active Active Co(I) Species Start->Active Coord Bis-Alkyne Coordination Active->Coord Metalla Cobaltacyclopentadiene (Oxidative Coupling) Coord->Metalla Insert Nitrile Insertion (Regio-determining step) Metalla->Insert Elim Reductive Elimination Insert->Elim Elim->Active Regeneration Product Substituted Pyridine Elim->Product

Figure 1: Catalytic cycle for the Cobalt-catalyzed [2+2+2] cycloaddition.[1] The nitrile insertion step determines the position of the nitrogen atom relative to the alkyne substituents.

Experimental Protocol: CoCl₂(phen)-Catalyzed Cycloaddition

Reagents:

  • 
    -Diyne (1.0 equiv)
    
  • Nitrile (1.5 equiv - acts as coupling partner)

  • CoCl₂ (10 mol%)[1]

  • 1,10-Phenanthroline (phen) (10 mol%)

  • Zinc powder (Zn) (20 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Workflow:

  • Catalyst Activation (In Situ): In a glovebox or under Argon flow, charge a dried Schlenk tube with CoCl₂ (13 mg, 0.1 mmol), phen (18 mg, 0.1 mmol), and Zn powder (13 mg, 0.2 mmol). Add DCE (2 mL) and stir at room temperature for 5 minutes.

    • Observation: The mixture will darken, indicating the reduction of Co(II) to the active Co(I) species.

  • Substrate Addition: Add the diyne (1.0 mmol) and the nitrile (1.5 mmol) to the reaction vessel.

  • Reaction: Seal the tube and heat to 80°C for 4–12 hours.

    • Process Control: Monitor via TLC.[2] The disappearance of the diyne spot is the primary endpoint.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Zinc residues. Wash the pad with CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Parameter: The Zn powder quality is vital. If the induction period is long, activate the Zn with dilute HCl and wash/dry prior to use.

Method B: Late-Stage Functionalization via Pd-Catalyzed C–H Activation

Rationale: For drug discovery, modifying an existing pyridine core (SAR exploration) is preferable to de novo synthesis. However, pyridines poison Pd catalysts via N-coordination. The Fagnou Strategy oxidizes the pyridine to pyridine-N-oxide, which:

  • Prevents catalyst poisoning.

  • Increases the acidity of the C2-H bond (facilitating activation).

  • Acts as an internal oxidant/directing group.

Mechanism of Action

The reaction utilizes a Concerted Metallation-Deprotonation (CMD) pathway. The N-oxide oxygen coordinates to Palladium, directing it to the ortho-C–H bond.

Pd_Cycle Substrate Pyridine N-Oxide CMD CMD Transition State (C-H Activation) Substrate->CMD + Pd Catalyst Pd_Cat Pd(OAc)2 / Ligand Pd_Cat->CMD RedElim Reductive Elimination CMD->RedElim + Coupling Partner Coupling Coupling Partner (Ar-Br or Ar-B(OH)2) Coupling->RedElim RedElim->Pd_Cat Regeneration Prod_Ox 2-Aryl Pyridine N-Oxide RedElim->Prod_Ox Reduction Post-Rxn Reduction (Zn or PPh3) Prod_Ox->Reduction Final 2-Aryl Pyridine Reduction->Final

Figure 2: The Fagnou C–H activation workflow. Note that the N-oxide moiety serves as both a directing group and a handle for further functionalization.

Experimental Protocol: Direct Arylation of Pyridine N-Oxides

Reagents:

  • Substituted Pyridine N-oxide (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(t-Bu)₃·HBF₄ (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Toluene

Step-by-Step Workflow:

  • Setup: In a reaction vial, combine Pyridine N-oxide (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), P(t-Bu)₃·HBF₄ (7.3 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles). Add anhydrous Toluene (2 mL).

  • Heating: Heat to 110°C with vigorous stirring for 16 hours.

    • Why Vigorous Stirring? The reaction is heterogeneous (solid base). Mass transfer limits the rate if stirring is poor.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄.

  • Reduction (One-Pot Variant): To the crude N-oxide product in ethanol, add Zn powder (5 equiv) and saturated NH₄Cl. Stir at 60°C for 2 hours to return the free pyridine base.

Comparative Data & Selection Guide

The following table summarizes the operational windows for both methods to aid in experimental design.

FeatureMethod A: Co-Catalyzed [2+2+2]Method B: Pd-Catalyzed C-H Activation
Primary Application Scaffold Construction (Creating the ring)Lead Optimization (Decorating the ring)
Regioselectivity Controlled by alkyne/nitrile sterics (High)Controlled by N-oxide directing group (Exclusive C2)
Limiting Factor Availability of specific diyne precursorsSteric bulk at C3 position inhibits C2 activation
Functional Group Tolerance High (Esters, Ketones, Silyl groups compatible)Moderate (Sensitive to strong oxidants if not careful)
Scale-up Potential Excellent (Exothermic, but manageable)Good (Requires efficient Pd removal)
Typical Yield 75–92%60–85%

References

  • Vollhardt, K. P. C. (1984). "Cobalt-mediated [2 + 2 + 2]-cycloadditions: a maturing synthetic strategy". Angewandte Chemie International Edition.

  • Hilt, G., & Vogler, T. (2006). "Cobalt(I)-Catalyzed 1,4-Hydrovinylation of 1,3-Dienes". Synthesis (Regarding Co-catalyst activation).

  • Campeau, L.-C., & Fagnou, K. (2012).[3] "Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides". Organic Syntheses.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations". Chemical Reviews.

  • Hapke, M., et al. (2010). "Cobalt-Catalyzed [2+2+2] Cycloaddition of Alkynes and Nitriles". Journal of Organic Chemistry (Specifics on CoCl2/Zn/Phen system).

Sources

Application Note: Accelerating Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Fragment-Based Design to Late-Stage Functionalization

Abstract & Strategic Framework

The discovery of novel kinase inhibitors has shifted from high-throughput screening of random libraries to rational, structure-based design targeting specific conformational states. This Application Note details a streamlined workflow for developing Type II inhibitors (which stabilize the inactive "DFG-out" conformation).

We present a modular approach combining Pyrazolo[1,5-a]pyrimidine scaffold synthesis with Late-Stage Functionalization (LSF) . This methodology allows researchers to rapidly diversify the "tail" region of the inhibitor—critical for allosteric selectivity—without reconstructing the core scaffold from scratch.

The Design Logic: Type II Inhibition

Type II inhibitors exploit a hydrophobic pocket adjacent to the ATP-binding site, accessible only when the conserved DFG (Asp-Phe-Gly) motif flips outward.

Structural Requirements:

  • Hinge Binder (Head): Forms H-bonds with the kinase hinge region (e.g., Pyrazolo[1,5-a]pyrimidine).

  • Linker: Traverses the "Gatekeeper" residue.

  • Allosteric Binder (Tail): Occupies the hydrophobic pocket created by the DFG-out shift.[1]

KinaseDesign Hinge Hinge Region (ATP Site) Gate Gatekeeper Residue DFG DFG Motif (Asp-Phe-Gly) Pocket Allosteric Pocket (Hydrophobic) DFG->Pocket Conformational Flip (DFG-out) Inhibitor Type II Inhibitor Structure Inhibitor->Hinge H-Bonding (Head) Inhibitor->Gate Linker Traversal Inhibitor->Pocket Hydrophobic Interaction (Tail)

Figure 1: Structural logic of Type II Kinase Inhibition. The inhibitor must bridge the ATP site and the allosteric pocket, necessitating a modular synthetic design.

Synthetic Protocols: The Modular Platform

The following protocols utilize a Pyrazolo[1,5-a]pyrimidine core. This scaffold is chosen for its proven bioisosterism to adenine and high amenability to regioselective functionalization [1].

Protocol A: Synthesis of the Core Scaffold

Objective: Construct the 3-iodo-pyrazolo[1,5-a]pyrimidine core to serve as a universal intermediate for cross-coupling.

Reagents:

  • 3-aminopyrazole derivative (1.0 equiv)

  • 1,3-dicarbonyl equivalent (e.g., acetylacetone or enaminone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent)[2]

  • N-iodosuccinimide (NIS) (for subsequent iodination if not pre-functionalized)

Step-by-Step Methodology:

  • Condensation: Dissolve 3-aminopyrazole (10 mmol) and the 1,3-dicarbonyl compound (11 mmol) in glacial acetic acid (20 mL).

  • Reflux: Heat the mixture to reflux (110°C) for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting amine is consumed.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Filtration: Filter the solid, wash with cold water (3x 20 mL) and diethyl ether (2x 10 mL) to remove unreacted dicarbonyls.

  • Regioselective Iodination: Dissolve the core (5 mmol) in Acetonitrile (ACN). Add NIS (5.5 mmol) portion-wise at 0°C. Stir at RT for 2 hours. This installs an iodine handle at the C-3 position (the "Head" region) or C-7 depending on substitution patterns, enabling future coupling.

Self-Validation Check:

  • Success Indicator: 1H NMR should show the disappearance of the pyrazole C-4 proton and the appearance of pyrimidine ring protons.

Protocol B: Late-Stage Functionalization (LSF) via C-H Activation

Objective: Rapidly diversify the "Tail" region (C-7 position) without de novo synthesis. We utilize Pd-catalyzed C-H arylation, a technique essential for optimizing pharmacokinetic profiles [2].

Reagents:

  • Core Scaffold (from Protocol A)

  • Aryl Bromide (Tail fragment)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: XPhos or P(t-Bu)3 (10 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: PivOH (Pivalic acid) / Toluene mixture

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, combine the Core Scaffold (0.2 mmol), Aryl Bromide (0.3 mmol), Pd(OAc)2, Ligand, and Base in a sealed pressure tube.

  • Solvent Addition: Add Toluene (1 mL) and Pivalic acid (0.5 equiv). Note: Pivalic acid acts as a proton shuttle, lowering the activation energy for C-H cleavage.

  • Reaction: Heat to 110°C for 12-18 hours.

  • Workup: Dilute with Ethyl Acetate, wash with NaHCO3 (sat. aq.) to neutralize the acid. Dry over MgSO4.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

SynthesisWorkflow Start Start: 3-Aminopyrazole Step1 Cyclocondensation (AcOH, Reflux) Start->Step1 Core Pyrazolo[1,5-a]pyrimidine Core Step1->Core Branch Diversification Point Core->Branch RouteA Route A: Suzuki Coupling (Standard) Branch->RouteA Pre-functionalized RouteB Route B: Late-Stage C-H Activation (Advanced LSF) Branch->RouteB Direct C-H Funct. Final Final Library (Novel Inhibitors) RouteA->Final RouteB->Final

Figure 2: Synthetic workflow highlighting the divergence into Late-Stage Functionalization (LSF) for rapid library generation.

Biochemical Validation: ADP-Glo™ Kinase Assay

To validate the synthesized inhibitors, we employ the ADP-Glo™ Kinase Assay . This bioluminescent assay quantifies kinase activity by measuring the ADP formed during the reaction.[3][4] It is preferred over radioactive assays for its high Z-factor (>0.7) and broad dynamic range [3].[5]

Experimental Design
  • Assay Format: 384-well white, low-volume plates.[5]

  • Reaction Volume: 5 µL Kinase Reaction + 5 µL ADP-Glo + 10 µL Detection Reagent.

Protocol Steps:
  • Compound Preparation: Prepare 10mM stocks of synthesized inhibitors in 100% DMSO. Perform 3-fold serial dilutions in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Kinase Reaction (5 µL):

    • Add 1 µL of diluted compound (or DMSO control).

    • Add 2 µL of Kinase Enzyme (optimized concentration, e.g., 1-5 ng/well).

    • Add 2 µL of ATP/Substrate Mix (ATP concentration should equal the Km of the kinase).

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent .[3][5]

    • Incubate at RT for 40 minutes. Mechanism: This stops the kinase reaction and consumes all remaining unreacted ATP.[3]

  • Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent .[3][5]

    • Incubate at RT for 30 minutes. Mechanism: Converts generated ADP back to ATP, which drives the Luciferase/Luciferin reaction.

  • Readout: Measure Luminescence (RLU) using a plate reader (0.5 - 1.0 second integration time).

Data Analysis & Quality Control

Calculate the Percent Inhibition and fit to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50.

Self-Validation (Z-Factor):



  • 
    : Standard deviation of positive (no inhibitor) and negative (no enzyme) controls.
    
  • 
    : Mean of positive and negative controls.
    
  • Target: Z' > 0.5 is required for a valid assay run.

AssayMechanism Substrate Substrate + ATP Kinase Kinase Reaction Substrate->Kinase ADP ADP + Phospho-Substrate Kinase->ADP Enzymatic Activity Reagent1 ADP-Glo™ Reagent (Depletes ATP) ADP->Reagent1 PureADP Pure ADP Reagent1->PureADP Removes Background ATP Reagent2 Detection Reagent (ADP -> ATP -> Light) PureADP->Reagent2 Signal Luminescence (RLU) Reagent2->Signal Luciferase Reaction

Figure 3: Mechanism of the ADP-Glo™ Assay. The critical step is the depletion of unconsumed ATP to ensure the signal is proportional only to ADP produced.

Data Summary: Optimization Parameters

The table below summarizes typical yield and purity metrics comparing standard Suzuki coupling vs. the LSF C-H activation protocol described above.

ParameterStandard Suzuki CouplingLate-Stage C-H Activation (LSF)
Pre-functionalization Required (Boronic acid/ester synthesis)None (Direct C-H functionalization)
Step Count 3-4 steps from core1 step from core
Avg. Yield 65 - 85%40 - 60%
Atom Economy Low (Boron waste)High
SAR Throughput Moderate (10 analogs/week)High (30+ analogs/week)
References
  • BenchChem. (2025).[6] A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Retrieved from

  • Guillemard, L., et al. (2021).[7] Late-stage C–H functionalization offers new opportunities in drug discovery.[7][8] Nature Reviews Chemistry.[7] Retrieved from

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.[3][5] Retrieved from

  • Vijayan, R. S., et al. (2015).[9] Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. J. Med.[7] Chem. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (5-Ethyl-4-methoxypyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this key pyridine derivative. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and establish robust, reproducible synthetic strategies.

Part 1: Foundational FAQs - Understanding the Chemistry

This section addresses high-level questions regarding the inherent challenges of working with pyridine-based compounds.

Q1: Why do functionalization and synthesis reactions involving pyridine rings often result in low yields?

A1: The challenges in pyridine chemistry are rooted in its fundamental electronic structure. The pyridine ring is electron-deficient due to the presence of the highly electronegative nitrogen atom, which deactivates the ring towards standard electrophilic aromatic substitution reactions.[1] Furthermore, the lone pair of electrons on the nitrogen atom imparts Lewis basicity, allowing it to coordinate with and potentially inhibit metal catalysts or Lewis acids that are crucial for many transformations.[1] Achieving high regioselectivity is another significant hurdle, as reactions can often produce a mixture of isomers, thereby reducing the yield of the specific desired product.[1][2]

Q2: When starting a new synthesis or troubleshooting a low-yield reaction, what are the most critical initial checks?

A2: A systematic evaluation is paramount. Begin with the fundamentals:

  • Reagent Purity and Integrity: Confirm the purity of all starting materials, reagents, and solvents. Pyridine derivatives can be hygroscopic, readily absorbing moisture from the air, and many organometallic reagents are sensitive to both air and moisture.[1][3] Discolored pyridine, for instance, often indicates impurities that can be removed by distillation after treatment with a drying agent like KOH.[3]

  • Reaction Atmosphere: Ensure the reaction is conducted under an appropriately inert and dry atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents like organolithiums, Grignards, or hydrides.[1]

  • Core Parameters: Critically re-evaluate the fundamental reaction conditions—temperature, reaction time, and reactant concentrations. Suboptimal parameters are a frequent and primary cause of poor yields.[1][2]

Q3: Should I consider using a protecting group for the pyridine nitrogen?

A3: A protecting group is a strategic choice when the basicity of the pyridine nitrogen is likely to interfere with the reaction. This interference can manifest as catalyst poisoning or the promotion of undesired side reactions.[1] A common and effective strategy is the conversion of the pyridine to its corresponding N-oxide. This modification masks the lone pair, alters the electronic properties of the ring, and can effectively direct functionalization to the C2 and C4 positions. The N-oxide group can be removed later in the synthetic sequence.[1]

Part 2: Troubleshooting Guide - Common Issues & Actionable Solutions

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol.

Issue 1: Low Conversion of Starting Material / Low Product Yield

Question: My reaction shows a low conversion of the starting material (e.g., methyl 5-ethyl-4-methoxypyridine-2-carboxylate) to the desired alcohol, resulting in a poor overall yield. What are the likely causes and how can I address them?

Answer: Low conversion is a common problem that can often be traced back to reagent deactivation, suboptimal conditions, or insufficient reaction time.

Caption: A systematic workflow for troubleshooting low reaction yields.

For a common final step, such as the reduction of a methyl ester precursor, key parameters can be systematically varied.

ParameterStandard ConditionOptimization Strategy & Rationale
Reducing Agent LiAlH₄If yield is low, consider a milder reagent like DIBAL-H to minimize over-reduction or side reactions. If starting material is unreacted, ensure the LiAlH₄ is fresh and used in sufficient excess (e.g., 1.5-2.0 eq).
Solvent Tetrahydrofuran (THF)Ensure THF is anhydrous. Alternative ethereal solvents like 2-MeTHF or CPME can be tested for improved solubility or temperature tolerance.
Temperature 0 °C to RTStart the addition of the reducing agent at 0 °C to control the initial exotherm. If conversion is low, allow the reaction to warm to room temperature or gently reflux to drive it to completion.[2]
Reaction Time 2-4 hoursMonitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal time. Prolonged times can sometimes lead to product degradation.[2]
Issue 2: Complex Product Mixture & Purification Challenges

Question: The reaction produces the desired product, but it is contaminated with several byproducts, making purification by column chromatography difficult and leading to yield loss. What are the best strategies to improve purity?

Answer: A complex product mixture points to side reactions or instability. Purification challenges with pyridine derivatives are common due to their basicity and polarity.

  • Control of Reaction Temperature: Many side reactions are kinetically controlled and can be minimized by running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Acid-Base Extraction (Work-up): Leverage the basicity of the pyridine nitrogen. During the aqueous work-up, acidifying the aqueous layer (e.g., with 1N HCl) will protonate the pyridine product, making it water-soluble. This allows for washing the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) will deprotonate the product, allowing it to be extracted back into a fresh organic layer.[4]

  • Chromatography Optimization:

    • Baseline Neutralization: Silica gel is inherently acidic and can cause streaking or decomposition of basic compounds. Pre-treating the silica gel slurry or the mobile phase with a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) can significantly improve peak shape and recovery.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a more neutral stationary phase like alumina (basic or neutral grade).

Purification MethodAdvantagesDisadvantagesBest For
Acid-Base Extraction Scalable, inexpensive, removes non-basic impurities.Does not separate structurally similar basic impurities.Initial clean-up post-reaction.
Silica Gel Chromatography High resolving power for many mixtures.Can be problematic for basic compounds (streaking, decomposition).Final purification of moderately polar compounds.
Alumina Chromatography Better for basic compounds than silica.Can have lower resolving power than silica.Purification of basic compounds that are sensitive to silica.

Part 3: Recommended Synthetic Protocol & Optimization

While multiple synthetic routes to substituted pyridines exist, a common and reliable strategy in a drug development setting involves the late-stage functionalization of a pre-formed pyridine ring.[5][6] The following protocol outlines the reduction of a commercially available or readily synthesized ester precursor.

Experimental Protocol: Reduction of Methyl 5-ethyl-4-methoxypyridine-2-carboxylate

Caption: Workflow for the synthesis of the target molecule via ester reduction.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 1.5 equivalents) and cover with anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve methyl 5-ethyl-4-methoxypyridine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Carefully and sequentially add water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄). This "Fieser workup" is crucial for producing a granular, easily filterable precipitate.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter the solids through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine added) to afford the pure (5-Ethyl-4-methoxypyridin-2-yl)methanol.

References

  • Troubleshooting low yield in pyridine functionaliz
  • Pyridine Ring Synthesis - Wordpress.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • CHAPTER 16: Pyridine Synthesis - Books - The Royal Society of Chemistry.
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct.
  • Pyridine Synthesis: Cliff Notes - Baran Lab.
  • A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis - Benchchem.
  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
  • Recent Strategies for the Synthesis of Pyridine Deriv
  • Overcoming challenges in the purific

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Purification techniques for (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Executive Summary

(5-Ethyl-4-methoxypyridin-2-yl)methanol (CAS: 2098061-16-4) is a critical pyridine building block, structurally analogous to the key intermediates used in the synthesis of proton pump inhibitors (PPIs) like Rabeprazole and Omeprazole. Its purification presents specific challenges due to the amphiphilic nature of the pyridine-methanol moiety and the potential lability of the 4-methoxy ether linkage under harsh acidic conditions.

This guide provides a self-validating purification strategy focusing on Acid-Base Swing Extraction as the primary method, supplemented by crystallization and chromatography for high-purity applications (>99.5%).

Part 1: The "Gold Standard" Purification Protocol

Q: What is the most robust method to remove non-basic impurities without column chromatography?

A: The Acid-Base Swing (Salting Out) method is the industry standard for 2-hydroxymethylpyridines. This technique exploits the basicity of the pyridine nitrogen to separate the product from neutral organic impurities (e.g., unreacted starting materials, tars) and acidic byproducts.

Protocol 1: Acid-Base Purification Cycle

Rationale: Converting the pyridine base to its hydrochloride salt dramatically changes its solubility profile, allowing it to precipitate from non-polar solvents while impurities remain in solution.

  • Dissolution: Dissolve the crude oily residue in Acetone or Ethyl Acetate (5 volumes relative to crude weight).

    • Note: If the crude is very dark/tarry, pre-treat with activated carbon (5% w/w) and filter over Celite.

  • Salt Formation: Cool the solution to 0–5°C. Slowly purge with dry HCl gas or add HCl in Dioxane/Methanol (4M) dropwise.

    • Endpoint: Monitor pH until it reaches ~1–2. A white to off-white precipitate (the Hydrochloride salt) should form.

  • Filtration (Purification Step 1): Filter the solid salt. Wash the cake with cold acetone.

    • Result: Neutral impurities remain in the mother liquor.

  • Freebasing: Transfer the solid salt to a beaker. Add Deionized Water (3 volumes) to dissolve.

  • Neutralization: Cool to 10°C. Slowly add 20% NaOH (aq) or Saturated K₂CO₃ until pH > 10.

    • Caution: Do not allow the temperature to rise above 25°C to prevent hydrolysis of the 4-methoxy group.

  • Extraction (Purification Step 2): Extract the aqueous milky suspension with Dichloromethane (DCM) (3 x 3 volumes).

    • Why DCM? Pyridine methanols are moderately water-soluble. Ethers or Hexanes are often insufficient to extract them quantitatively from the aqueous phase.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Part 2: Crystallization & Polishing

Q: My product is a solid but looks off-white or yellow. How do I improve the color and purity?

A: Coloration typically indicates trace N-oxide impurities or oxidative degradation products. Crystallization is effective here.

Protocol 2: Crystallization Solvent Systems

Based on the solubility profile of 4-alkoxypyridine-2-methanols:

Solvent SystemRatio (v/v)ProcedureSuitability
Ethyl Acetate / n-Heptane 1:2 to 1:4Dissolve in hot EtOAc (50°C), add Heptane slowly until turbid, cool to 0°C.Best for General Purity. Balances yield and rejection of polar impurities.
Toluene PureDissolve at 80°C, cool slowly to room temp, then 0°C.Best for Large Scale. Good rejection of tars; higher recovery.
Isopropyl Ether (IPE) PureDissolve at reflux, cool to -10°C.Polishing. Good for removing trace colored impurities.

Critical Control Point: If the product oils out instead of crystallizing, seed the mixture with a pure crystal (if available) or scratch the glass surface. Oiling out often occurs if the solvent is too polar (too much EtOAc) or cooling is too rapid.

Part 3: Troubleshooting & FAQs

Q1: I see a persistent yellow impurity by TLC that tracks with my product. What is it?

  • Diagnosis: This is likely the N-Oxide analog (e.g., 5-ethyl-4-methoxy-2-hydroxymethylpyridine N-oxide). N-oxides are common byproducts if the synthesis involved oxidative steps or if the starting material was an N-oxide.

  • Remediation: N-oxides are much more polar than the free base.

    • Option A: Use the Acid-Base swing (Protocol 1). N-oxides are less basic and may not precipitate as cleanly or will remain in the aqueous phase during back-extraction if pH is carefully controlled.

    • Option B: Chemical Reduction.[1] Treat the crude with PCl₃ (careful!) or Ammonium Formate/Pd-C to reduce the N-oxide back to the pyridine.

Q2: My yield is lower than expected after aqueous workup.

  • Cause: The "Pyridine-Methanol" motif imparts significant water solubility.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This mixture is more polar and extracts the alcohol more efficiently.

    • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor.

Q3: Is the 4-methoxy group stable?

  • Risk: The 4-methoxy group on a pyridine ring is essentially a vinylogous ester/ether. It is susceptible to demethylation under strong acidic conditions (e.g., HBr, HI, or refluxing concentrated HCl), converting the molecule to the corresponding 4-Pyridone .

  • Prevention: Avoid heating the compound in acidic media. During the Acid-Base swing, keep the acid step cold (0–5°C) and brief.

Part 4: Impurity Profile & Analytical Data

Table 1: Common Impurities and Retention Strategies

Impurity TypeOriginRelative Polarity (TLC)Removal Strategy
Starting Material (Chloromethyl) Incomplete HydrolysisLess Polar (High Rf)Crystallization (remains in mother liquor).
Aldehyde Analog Oxidation of alcoholLess PolarWash with Sodium Bisulfite solution (forms adduct).
N-Oxide Oxidation side-reactionMore Polar (Low Rf)Column Chromatography (MeOH/DCM) or Reduction.
4-Pyridone (Demethylated) Acid hydrolysisVery Polar (Baseline)Acid-Base Swing (remains in aqueous base).

Part 5: Process Visualization

The following diagram illustrates the logical decision tree for purifying crude (5-Ethyl-4-methoxypyridin-2-yl)methanol.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in Acetone/EtOAc (Filter insolubles) Start->Dissolve SaltStep Add HCl (gas or dioxane sol.) Cool to 0°C Dissolve->SaltStep Filter Filter Precipitate (HCl Salt) SaltStep->Filter MotherLiquor Discard Mother Liquor (Non-basic impurities) Filter->MotherLiquor Filtrate Freebase Dissolve Salt in Water Adjust pH > 10 (NaOH) Filter->Freebase Solid Cake Extract Extract with DCM (3x) Freebase->Extract Evaporate Dry & Evaporate Solvent Extract->Evaporate CheckPurity Check Purity (HPLC/TLC) Evaporate->CheckPurity Crystallize Recrystallize (EtOAc/Heptane) CheckPurity->Crystallize Solid, <98% Column Flash Chromatography (DCM:MeOH 95:5) CheckPurity->Column Oil/Complex Mix Final Pure Product (>99%) CheckPurity->Final Pass Crystallize->Final Column->Final

Caption: Workflow for the isolation and purification of (5-Ethyl-4-methoxypyridin-2-yl)methanol, prioritizing salt formation for bulk impurity removal.

References

  • ChemicalBook. (2025). 3,5-Dimethyl-4-methoxy-2-pyridinemethanol (Analogous Chemistry).[2] Retrieved from

  • ChemSrc. (2025).[3] (5-Ethyl-4-methoxypyridin-2-yl)methanol CAS 2098061-16-4 Details. Retrieved from

  • BenchChem. (2025).[1][4] Technical Support Center: Pyridine Methanol Intermediates. Retrieved from

  • Google Patents. (2002). Process for preparing pyridinemethanol compounds (US6437120B1). Retrieved from

  • Sigma-Aldrich. (2025). (5-Ethylpyridin-2-yl)methanol Product Information. Retrieved from

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Technical Support Center: Synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the causality behind experimental observations and provide robust, field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What are the primary synthetic routes to (5-Ethyl-4-methoxypyridin-2-yl)methanol?

A1: The synthesis of this target molecule typically proceeds via two main pathways, each with its own set of potential impurities:

  • Reduction of a Carbonyl Precursor: This involves the reduction of a corresponding carboxylic acid or ester, such as 5-ethyl-4-methoxypyridine-2-carboxylic acid, using a hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1]

  • Organometallic Addition to an Electrophile: This route uses a 2-halo-5-ethyl-4-methoxypyridine precursor. The halide is converted into an organometallic nucleophile (e.g., a lithiate or Grignard reagent) which then reacts with an electrophile like formaldehyde.[2][3]

Q2: My final product is a pale yellow or brownish oil, but I expected a white solid. What causes this discoloration?

A2: Discoloration is often indicative of impurities. In Grignard-based routes, the formation of biphenyl-type homocoupling byproducts can result in a yellowish color.[4] In reduction pathways, incomplete reaction or side reactions involving the aldehyde intermediate can lead to colored impurities. Additionally, trace amounts of highly conjugated side-products or degradation of the pyridine ring under excessively harsh conditions (e.g., high heat or strong acid/base) can cause discoloration.

Q3: After an aqueous workup of my organometallic reaction, I have a lot of insoluble white solids. What are they?

A3: These are typically inorganic salts, such as magnesium or lithium salts, that are byproducts of the reaction and workup. For instance, after quenching a Grignard reaction with aqueous acid, you will form magnesium salts (e.g., MgBrCl). In a LiAlH₄ reduction, the workup is designed to precipitate aluminum salts (Al(OH)₃). While most are removed during the extraction phase, some may precipitate from the organic layer if the solution is not thoroughly dried, or if the solubility of the salts in the aqueous layer is exceeded.

Q4: What are the best analytical techniques to identify common impurities in this synthesis?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first-pass method to quickly assess reaction completion and the presence of major impurities.

  • ¹H NMR Spectroscopy: Invaluable for structural elucidation. Impurities like the starting material, aldehyde intermediate, or protonated side-product (5-ethyl-4-methoxypyridine) can often be identified and quantified by their characteristic peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for detecting and quantifying a wide range of impurities, even at very low levels. It provides both retention time and mass-to-charge ratio, aiding in impurity identification.

Section 2: Troubleshooting Guides by Synthetic Route

This section provides detailed troubleshooting for specific problems encountered in the common synthetic pathways.

Route 1: Reduction of 5-Ethyl-4-methoxypyridine-2-carboxylic Acid (or its Ester)

This route is popular due to the commercial availability of related pyridine carboxylic acids.[5][6]

Problem 1: Incomplete Reduction and Presence of Starting Material

  • Symptom: TLC and LC-MS analysis shows the presence of both the desired alcohol and the starting carboxylic acid/ester. ¹H NMR may show a residual ester methyl peak or the carboxylic acid proton.

  • Potential Causes & Mechanisms:

    • Insufficient Reducing Agent: The stoichiometry of LiAlH₄ is critical. Carboxylic acids require two equivalents (one for deprotonation, one for reduction), while esters require one. Under-dosing will lead to incomplete conversion.

    • Reagent Degradation: LiAlH₄ is extremely sensitive to moisture.[7] Using a previously opened or improperly stored bottle can result in a lower effective concentration of the reagent.

    • Low Reaction Temperature/Short Duration: While the reaction is typically fast, very low temperatures or insufficient reaction time can prevent it from reaching completion.

  • Solutions & Preventative Measures:

    • Ensure the accurate calculation of LiAlH₄ stoichiometry. It is often advisable to use a slight excess (e.g., 1.1-1.5 equivalents for an ester).

    • Use freshly opened or properly stored LiAlH₄. All glassware and solvents must be rigorously dried.[8]

    • Allow the reaction to warm to room temperature after the initial addition at 0 °C and stir for several hours to ensure completion. Monitor via TLC before quenching.

Problem 2: Presence of the Aldehyde Intermediate

  • Symptom: A new spot appears on TLC, and LC-MS shows a peak with a mass corresponding to (M-2) of the final product, which is (5-Ethyl-4-methoxypyridin-2-yl)carbaldehyde.

  • Potential Causes & Mechanisms: An aldehyde is the intermediate in the reduction of an ester or acid to an alcohol.[1] Under certain conditions, particularly if the reaction is quenched prematurely or if a less reactive hydride is used, the aldehyde can be isolated. It is more electrophilic than the starting ester, so its presence in large amounts usually points to issues with reagent delivery or quenching.

  • Solutions & Preventative Measures:

    • Ensure the reaction is allowed to proceed to completion before workup.

    • If the aldehyde is consistently a problem, consider a two-step, one-pot procedure where the ester is first reduced at a low temperature (-78 °C) to the aldehyde, followed by the addition of a second, milder reducing agent like NaBH₄, although LiAlH₄ should fully complete the reduction if used correctly.

Route 2: Organometallic Pathway from 2-Bromo-5-ethyl-4-methoxypyridine

This route relies on the formation of a nucleophilic carbon at the C2 position.

Problem 1: Significant amount of 5-Ethyl-4-methoxypyridine byproduct

  • Symptom: A major impurity peak is observed in GC-MS or LC-MS with a mass corresponding to the protonated starting material (i.e., where the bromine has been replaced by a hydrogen).

  • Potential Causes & Mechanisms: Organolithium and Grignard reagents are exceptionally strong bases.[8] Any trace of protic sources, primarily water, in the solvent, glassware, or even the nitrogen atmosphere will rapidly and irreversibly quench the organometallic intermediate, leading to the formation of the corresponding alkane (in this case, 5-ethyl-4-methoxypyridine).[7]

  • Solutions & Preventative Measures:

    • Rigorous Anhydrous Technique: All glassware must be oven- or flame-dried immediately before use.[4] Solvents like THF or diethyl ether must be freshly distilled from a drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon.

Problem 2: Presence of a Dimeric Bipyridine Impurity

  • Symptom: An LC-MS peak is observed with a mass corresponding to double the pyridine fragment minus the two bromine atoms, indicating a homocoupling product.

  • Potential Causes & Mechanisms: This is a classic side reaction in organometallic chemistry, often called a Wurtz-type coupling.[8] The organometallic intermediate (Py-MgBr or Py-Li) can react as a nucleophile with a molecule of the unreacted starting halide (Py-Br), displacing the bromide to form a Py-Py dimer. This is favored at higher temperatures and higher concentrations of the starting halide.[4]

  • Solutions & Preventative Measures:

    • Slow Addition: Add the alkyl lithium or the starting halide to the magnesium turnings slowly to maintain a low concentration of the electrophilic partner.

    • Maintain Low Temperature: Keep the reaction temperature low (e.g., -78 °C for lithiation) to disfavor the coupling side reaction.

Section 3: Impurity Profile Summary

The table below summarizes the common impurities discussed.

Impurity NameStructureProbable Origin (Route)Recommended Analytical Method
5-Ethyl-4-methoxypyridine-2-carboxylic acid methyl ester Starting MaterialRoute 1 (Reduction)TLC, ¹H NMR, LC-MS
(5-Ethyl-4-methoxypyridin-2-yl)carbaldehyde Aldehyde IntermediateRoute 1 (Reduction)TLC, LC-MS
5-Ethyl-4-methoxypyridine Protonated Side-ProductRoute 2 (Organometallic)GC-MS, LC-MS, ¹H NMR
2,2'-bis(5-Ethyl-4-methoxypyridine) Homocoupling DimerRoute 2 (Organometallic)LC-MS, ¹H NMR
2-Bromo-5-ethyl-4-methoxypyridine Starting MaterialRoute 2 (Organometallic)TLC, GC-MS, LC-MS
Section 4: Key Experimental Protocols

Protocol 1: Synthesis via LiAlH₄ Reduction of Methyl 5-Ethyl-4-methoxypyridine-2-carboxylate

  • Preparation: Under a nitrogen atmosphere, add lithium aluminum hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel. Add anhydrous THF via cannula.

  • Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the methyl 5-ethyl-4-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the ester solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Quench (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A gradient solvent system is often effective. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute the product (e.g., moving towards 1:1 Hexanes:Ethyl Acetate). The exact ratio should be determined by TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, take a small amount of silica gel and add the product solution to it. Evaporate the solvent to create a dry-loaded sample. Add the dry-loaded silica to the top of the prepared column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

Section 5: Visualization Diagrams

Impurity_Pathways cluster_route1 Route 1: Reduction cluster_route2 Route 2: Organometallic R1_Start Ester Precursor (5-Ethyl-4-methoxy-2-CO₂Me) R1_Intermediate Aldehyde Intermediate R1_Start->R1_Intermediate LiAlH₄ (Partial) Imp_Unreacted_Ester Impurity: Unreacted Ester R1_Start->Imp_Unreacted_Ester Incomplete Reaction Product (5-Ethyl-4-methoxypyridin-2-yl)methanol (TARGET) R1_Intermediate->Product LiAlH₄ Imp_Aldehyde Impurity: Aldehyde R1_Intermediate->Imp_Aldehyde Incomplete Reduction R2_Start Halide Precursor (2-Bromo-5-ethyl-4-OMe-Py) R2_Intermediate Organometallic Intermediate (Py-Li or Py-MgBr) R2_Start->R2_Intermediate n-BuLi or Mg R2_Intermediate->Product + CH₂O + H₃O⁺ workup Imp_Protonated Impurity: Protonated SM (5-Ethyl-4-OMe-Py) R2_Intermediate->Imp_Protonated Trace H₂O Imp_Dimer Impurity: Homocoupled Dimer (Py-Py) R2_Intermediate->Imp_Dimer + R2_Start

Caption: Synthetic routes and common impurity formation pathways.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, Extra Spots on TLC) Check_NMR_MS Analyze Crude Material by ¹H NMR and LC-MS Start->Check_NMR_MS Impurity_ID Identify Impurity Structure (Starting Material, Dimer, etc.) Check_NMR_MS->Impurity_ID Route_Cause Determine Probable Cause Based on Impurity Identity Impurity_ID->Route_Cause Cause_Moisture Cause: Moisture Contamination (Protonated SM Impurity) Route_Cause->Cause_Moisture Cause_Stoich Cause: Incorrect Stoichiometry (Unreacted SM Impurity) Route_Cause->Cause_Stoich Cause_Coupling Cause: Side Reaction (Dimer Impurity) Route_Cause->Cause_Coupling Sol_Dry Solution: - Flame-dry glassware - Use anhydrous solvent - Maintain inert atmosphere Cause_Moisture->Sol_Dry Sol_Stoich Solution: - Recalculate stoichiometry - Use slight excess of reagent - Titrate reagent if necessary Cause_Stoich->Sol_Stoich Sol_Cond Solution: - Lower reaction temperature - Use slow addition of reagents Cause_Coupling->Sol_Cond Purify Purify Final Product via Column Chromatography or Recrystallization Sol_Dry->Purify Sol_Stoich->Purify Sol_Cond->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Side-Chain Reactions of Substituted Pyridines. Pearson.
  • Mitigating side reactions in pyridinium salt synthesis. Benchchem.
  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
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  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS: Serve Content.
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  • Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... PubMed.
  • Process for producing pyridine carboxylic acids. Google Patents.
  • Grignard compounds derived from pyridine. I. ResearchGate.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin.
  • 4-Methoxypyridine. ExSyn Corp.
  • 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. Amanote Research.
  • How do typical impurities arise in the Grignard reaction? Homework.Study.com.
  • 4-Methoxypyridine synthesis. ChemicalBook.
  • How can I purify two different-substituted aromatic compounds? ResearchGate.
  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts.
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed.
  • Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI.
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com.

Sources

Technical Support Center: Troubleshooting Guide for Pyridine N-Oxide Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reduction of pyridine N-oxides. As a Senior Application Scientist, I have structured this guide to provide not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols.

Q1: My pyridine N-oxide reduction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete reduction is a frequent issue stemming from several factors, primarily related to the choice of reducing agent, reaction conditions, and the electronic nature of your substrate.

Underlying Causes & Solutions:

  • Insufficiently Potent Reducing Agent: The N-O bond in pyridine N-oxides is relatively stable.[1] The choice of reducing agent is critical and substrate-dependent.

    • Recommendation: If you are using a mild reducing agent, consider switching to a more powerful one. For instance, catalytic hydrogenation is generally effective but can be sluggish.[2] In such cases, increasing hydrogen pressure or temperature may enhance the reaction rate.[3][4] Alternatively, reagents like phosphorus trichloride (PCl₃) often provide rapid and complete deoxygenation at room temperature.[2]

  • Catalyst Poisoning (for Catalytic Hydrogenation): The nitrogen atom of the product pyridine can bind to the metal catalyst surface, leading to catalyst poisoning and a stalled reaction.[3][4] Sulfur-containing impurities in your starting material or solvent can also deactivate the catalyst even at ppm levels.[3]

    • Recommendation:

      • Use High-Purity Reagents: Ensure your solvents and starting materials are free from sulfur-containing contaminants.[3]

      • Acidic Medium: Performing the hydrogenation in an acidic solvent like acetic acid can protonate the product's nitrogen, preventing it from coordinating with and poisoning the catalyst.[3]

      • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes compensate for partial deactivation.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Recommendation: Systematically optimize your reaction conditions. For palladium-catalyzed deoxygenations, microwave irradiation can significantly accelerate the reaction.[5] For other methods, a stepwise increase in temperature can improve conversion, but be mindful of potential side reactions.

Q2: I am observing undesired side products. How can I improve the chemoselectivity of my reduction?

A2: Chemoselectivity is a major concern, especially when your pyridine N-oxide contains other reducible functional groups. The key is to select a reducing agent with the appropriate selectivity profile for your substrate.

Common Scenarios & Solutions:

  • Over-reduction to Piperidine: Powerful reducing systems like catalytic hydrogenation under harsh conditions (high pressure and temperature) can reduce both the N-oxide and the pyridine ring, yielding a piperidine.[6]

    • Recommendation: To selectively deoxygenate without ring reduction, opt for milder conditions or more chemoselective reagents. Phosphorus trichloride (PCl₃) is highly effective for deoxygenation without affecting the aromatic ring.[2] Palladium-catalyzed transfer oxidation using triethylamine is also a mild and chemoselective method that tolerates a variety of functional groups.[5]

  • Reduction of Other Functional Groups: Nitro, cyano, and carbonyl groups are susceptible to reduction under certain conditions.

    • Recommendation: A careful choice of reducing agent is paramount. The following table provides a general comparison of common reducing agents and their chemoselectivity.

Reducing AgentTarget Functional GroupOther Reducible GroupsReference(s)
Catalytic Hydrogenation (e.g., Pd/C, H₂) Pyridine N-OxideNitro, Alkenes, Alkynes, Carbonyls[2]
Phosphorus Trichloride (PCl₃) Pyridine N-OxideGenerally high chemoselectivity[2][7]
Sodium Dithionite (Na₂S₂O₄) Pyridine N-OxideAldehydes, Ketones[8][9]
Palladium Acetate/dppf with Et₃N Pyridine N-OxideHigh tolerance for nitro, hydroxy, ester, and carbonyl groups[5]
Q3: My reaction with a phosphorus-based reagent is yielding chlorinated byproducts. How can I prevent this?

A3: The formation of chlorinated pyridines is a known side reaction when using certain phosphorus-based reagents, particularly phosphorus oxychloride (POCl₃).[7][10]

Mechanism of Chlorination:

The reaction of pyridine N-oxide with POCl₃ proceeds through an intermediate that can be attacked by the chloride ion at the 2- or 4-position, leading to the formation of chloropyridines.[11]

Troubleshooting Chlorination:

  • Reagent Choice is Critical:

    • For Deoxygenation ONLY: Use phosphorus trichloride (PCl₃). PCl₃ is generally effective for simple deoxygenation without chlorination.[2][7]

    • For Deoxygenation and Chlorination: Use phosphorus oxychloride (POCl₃) if the goal is to introduce a chlorine atom.[7][10]

  • Control of Reaction Conditions: Even with PCl₃, aggressive conditions (high temperatures, prolonged reaction times) might lead to trace chlorination.

    • Recommendation: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.

Q4: I am getting a mixture of regioisomers. How can I control the regioselectivity?

A4: Poor regioselectivity can be an issue, especially with substituted pyridine N-oxides, where reactions like chlorination can occur at multiple positions.

Factors Influencing Regioselectivity:

  • Electronic Effects: The electronic nature of the substituents on the pyridine ring directs the position of nucleophilic attack.

  • Steric Hindrance: Bulky substituents can hinder attack at adjacent positions.

Strategies for Improving Regioselectivity:

  • Reagent Selection: Some reagents exhibit higher regioselectivity than others. For example, in the Polonovski rearrangement, the choice of anhydride can influence the position of acyloxylation.[12]

  • Reaction Conditions: Temperature and solvent can impact the regiochemical outcome. It is advisable to screen different conditions to find the optimal parameters for your specific substrate.

  • Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to block certain reactive sites and direct the reaction to the desired position.

Experimental Protocols

Here are detailed, step-by-step methodologies for key deoxygenation procedures.

Protocol 1: Chemoselective Deoxygenation using Phosphorus Trichloride (PCl₃)

This protocol is suitable for the selective removal of the N-oxide group without affecting most other functional groups.[2]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the pyridine N-oxide (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add phosphorus trichloride (1.1 - 1.5 eq.) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation under Acidic Conditions

This method is useful for clean deoxygenation, with the acidic medium preventing catalyst poisoning.[3]

  • Reaction Setup: To a hydrogenation flask, add the pyridine N-oxide (1.0 eq.) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as acetic acid or methanol with a catalytic amount of a strong acid (e.g., HCl).

  • Hydrogenation: Connect the flask to a hydrogen source (balloon or hydrogenation apparatus) and purge the system with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm to desired pressure) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure. If an acidic solvent was used, neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product as needed.

Visualizing Troubleshooting Logic

To aid in your decision-making process, the following diagram outlines a logical workflow for troubleshooting common pyridine N-oxide reduction issues.

Troubleshooting_Pyridine_N_Oxide_Reduction start Start: Pyridine N-Oxide Reduction incomplete_reaction Problem: Incomplete or No Reaction start->incomplete_reaction side_products Problem: Side Products Observed start->side_products check_reagent Is the reducing agent potent enough? incomplete_reaction->check_reagent over_reduction Is over-reduction to piperidine observed? side_products->over_reduction other_functional_groups Are other functional groups being reduced? side_products->other_functional_groups chlorination Is chlorination occurring? side_products->chlorination catalyst_poisoning Using catalytic hydrogenation? Consider catalyst poisoning. check_reagent->catalyst_poisoning Yes optimize_conditions Have reaction conditions been optimized? check_reagent->optimize_conditions No stronger_reagent Solution: Use a stronger reducing agent (e.g., PCl₃). check_reagent->stronger_reagent No acidic_medium Solution: Use an acidic medium or high-purity reagents. catalyst_poisoning->acidic_medium increase_temp_time Solution: Increase temperature, pressure, or reaction time. optimize_conditions->increase_temp_time milder_conditions Solution: Use milder conditions or a more chemoselective reagent (e.g., PCl₃, Pd(OAc)₂/Et₃N). over_reduction->milder_conditions chemoselective_reagent Solution: Choose a reagent with higher chemoselectivity (see table). other_functional_groups->chemoselective_reagent use_pcl3 Solution: Use PCl₃ instead of POCl₃ for deoxygenation only. chlorination->use_pcl3

Caption: Troubleshooting workflow for pyridine N-oxide reduction.

References

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Journal of Organic Chemistry, 66(15), 5264-5265. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reductive deoxygenation of pyridine N‐oxide 1aa. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Retrieved from [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. Available at: [Link]

  • BenchChem. (2025, November). Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. BenchChem.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Baran, P. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting.
  • Royal Society of Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A.
  • National Institutes of Health. (n.d.).
  • ChemRxiv. (n.d.). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. Retrieved from [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582. Available at: [Link]

  • Unknown. (n.d.). Chapter 5.
  • Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
  • Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Katiyar, D. (n.d.). Lecture Notes: Pyridine.
  • National Center for Biotechnology Information. (n.d.). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PMC. Retrieved from [Link]

  • American Chemical Society. (2024, October 7). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Reddit. (2021, December 31). Preparation and Alkylation of N-Oxide Pyridine. r/OrganicChemistry.
  • YouTube. (2021, September 3). Sodium Dithionite Reduction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 2). Removal of oxygen from pyridine N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition. Request PDF.
  • ChemRxiv. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photocatalytic Deoxygenation of N–O bonds with Rhenium Complexes: from the Reduction of Nitrous Oxide to Pyridine N. Retrieved from [Link]

  • Unknown. (n.d.).
  • Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. r/chemistry.
  • Unknown. (n.d.). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.
  • Royal Society of Chemistry. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, (30).
  • ResearchGate. (n.d.). The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III)†‡. Request PDF.
  • YouTube. (2020, March 1). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The reduction of diphosphopyridine nucleotide by sodium dithionite. PMC. Retrieved from [Link]

Sources

Technical Support Center: Stability Optimization for (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Ethyl-4-methoxypyridin-2-yl)methanol (hereafter EMPM ) is a critical intermediate in the synthesis of proton pump inhibitors (specifically Rabeprazole). Its stability profile is dominated by two competing risks: oxidative degradation of the hydroxymethyl group and acid-catalyzed ether cleavage of the 4-methoxy substituent.

This guide provides self-validating protocols to mitigate these risks during storage and downstream processing (specifically chlorination).

Module 1: Storage & Handling Integrity

The Problem: Users frequently report EMPM turning from a white crystalline solid to a yellow/brown oil during storage. Root Cause: This is a cascade failure. Moisture absorption (hygroscopicity) accelerates the formation of N-oxides and oxidative ring-opening, creating conjugated impurities (chromophores).

Troubleshooting Guide: Storage Artifacts
SymptomProbable CauseDiagnostic CheckResolution
Material turns yellow Surface oxidation (N-oxide formation)TLC (5% MeOH/DCM). Look for a lower

spot (more polar).
Recrystallize from Ethyl Acetate/Hexane. Store under Argon.
Material turns into oil Hygroscopic moisture uptakeKarl Fischer (KF) titration > 0.5%.Dissolve in DCM, dry over

, concentrate, and vacuum dry.
Pungent/Acrid Smell Degradation to aldehyde/acidpH of 5% aqueous slurry < 6.0.Material likely compromised. Check purity by HPLC.
Protocol 1.1: The "Zero-Headspace" Storage Standard

Rationale: Pyridine methanols are electron-rich; even trace oxygen initiates radical autoxidation.

  • Container: Amber glass (Type I) with Teflon-lined caps.

  • Atmosphere: Purge container with Argon (heavier than air) for 30 seconds before capping.

  • Temperature: Store at 2°C – 8°C .

    • Note: Freezing (-20°C) is acceptable but can induce condensation upon thawing if not acclimated properly.

Visual Logic: Storage Decision Tree

StorageLogic Start Inspect EMPM Sample State Physical State? Start->State Solid Crystalline Solid State->Solid Yes Oil Oily/Sticky State->Oil No Color Color Check Solid->Color Action2 CRITICAL: Vacuum Dry remove moisture immediately Oil->Action2 White White/Off-White Color->White Pass Yellow Yellow/Brown Color->Yellow Fail Action1 Standard Storage: Amber Vial + Argon + 4°C White->Action1 Action3 Purify: Recrystallize (EtOAc/Hex) Yellow->Action3 Action2->Color Action3->Action1

Figure 1: Decision logic for assessing incoming or stored EMPM material quality.

Module 2: Chemical Stability & Degradation Mechanisms

Understanding how EMPM degrades allows you to prevent it. The molecule has three "soft spots":

  • N-Oxidation: The pyridine nitrogen is nucleophilic.

  • Alcohol Oxidation: The primary alcohol converts to aldehyde, then carboxylic acid.

  • Ether Cleavage: The 4-methoxy group is acid-labile.

Visual Logic: Degradation Pathways

Degradation EMPM EMPM (Target) (Alcohol) NOxide N-Oxide Impurity (Polar, Yellow) EMPM->NOxide [O] (Air/Peroxides) Aldehyde Aldehyde Intermediate (Reactive) EMPM->Aldehyde [O] (Metal ions) Cleaved Demethylated Pyridone (via Acid Hydrolysis) EMPM->Cleaved H+ (Strong Acid) Acid Carboxylic Acid (Inactive) Aldehyde->Acid Rapid Oxidation

Figure 2: Primary degradation pathways. Note that the Aldehyde intermediate is transient and rapidly converts to the Acid.

Module 3: Reaction Support (Chlorination)

Context: The most common next step is converting EMPM to 2-(chloromethyl)-5-ethyl-4-methoxypyridine (using Thionyl Chloride,


).
The Issue:  This reaction generates HCl gas. The high local acidity often cleaves the methoxy group or causes the product to turn into a black tar (polymerization).
FAQ: Chlorination Troubleshooting

Q: Why did my reaction turn black and solidify? A: Uncontrolled exotherm or lack of acid scavenging. The HCl byproduct catalyzed the polymerization of the pyridine ring.

  • Fix: You must neutralize HCl in situ.

Q: Can I use neat Thionyl Chloride? A: NO. Neat


 is too aggressive for the methoxy group. Use Dichloromethane (DCM) as a solvent.
Protocol 3.1: The "Soft-Chlorination" Method

This protocol uses a base scavenger to protect the methoxy group.

Reagents:

  • EMPM (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.1 eq)[1]
    
  • Triethylamine (

    
    ) (1.2 eq) OR Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve EMPM and

    
     in DCM. Cool to -10°C .
    
    • Self-Validation: Solution should be clear and colorless/pale yellow.

  • Addition: Add

    
     dropwise over 30 minutes. Maintain temp < 0°C.
    
    • Why? Low temp prevents ether cleavage.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C.

  • Quench: Pour mixture into ice-cold saturated

    
    .
    
    • Critical: The pH must remain basic (>8) during extraction to prevent the product (which is a hydrochloride salt precursor) from degrading.

Module 4: Analytical Troubleshooting (HPLC)

The Problem: EMPM often shows "ghost peaks" or split peaks during HPLC analysis.

IssueRoot CauseSolution
Peak Tailing Interaction between Pyridine N and silanol groups on the column.Add 0.1% Triethylamine or Ammonium Acetate to the mobile phase.
Split Peaks Sample diluent pH is too acidic (protonation equilibrium).Dissolve sample in Mobile Phase A (Buffer) rather than pure Acetonitrile.
Retention Time Shift Column aging/pH drift.Use a C18 Base-Deactivated column (e.g., Zorbax Eclipse XDB).

Recommended Mobile Phase:

  • A: 10mM Ammonium Acetate (pH 7.5)

  • B: Acetonitrile

  • Gradient: 10% B to 90% B.

References

  • Rabeprazole Sodium: Comprehensive Profile.

    • Context: Establishes the acid lability of the benzimidazole and pyridine moieties.
  • Stability of Pyridine Derivatives.Journal of Heterocyclic Chemistry.

    • Context: General mechanisms of pyridine N-oxide formation and hydroxymethyl oxid
  • Process for the preparation of Rabeprazole.

    • Context: Describes the chlorination conditions of the pyridine intermediate and the necessity of base scavengers.
  • Impurity Profiling of Proton Pump Inhibitors.Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Identifies specific oxidative degradants (N-oxides and sulfones) relevant to this structural class.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling (5-Ethyl-4-methoxypyridin-2-yl)methanol.

Sources

Technical Support Center: Recrystallization of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a validated protocol for the purification of (5-Ethyl-4-methoxypyridin-2-yl)methanol (CAS: 98959-86-5). This compound is a structural analog to key Proton Pump Inhibitor (PPI) intermediates (e.g., Rabeprazole alcohol).

The primary challenge with this class of pyridine-methanols is their tendency to "oil out" (phase separate as a liquid) rather than crystallize, due to their low melting points and hydrogen-bonding capability. This guide prioritizes a dual-solvent system (Ethyl Acetate/n-Heptane) designed to control supersaturation and enforce lattice formation.

PropertySpecification / Note
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Physical State White to off-white solid (often isolates as yellow oil if impure).
Solubility Soluble in DCM, Methanol, Ethyl Acetate, Toluene. Insoluble in Hexanes, Heptane, Water (pH > 8).
Key Impurities 3,5-Lutidine derivatives, N-oxides, Over-reduced alkanes.

Standard Recrystallization Protocol (The "Golden Path")

Objective: Obtain >99.0% purity with controlled crystal growth.

Reagents Required:
  • Solvent A (Good Solvent): Ethyl Acetate (HPLC Grade)

  • Solvent B (Antisolvent): n-Heptane (or n-Hexane)

  • Adsorbent (Optional): Activated Charcoal (e.g., Darco G-60)

Step-by-Step Methodology:
  • Dissolution:

    • Place crude (5-Ethyl-4-methoxypyridin-2-yl)methanol in a round-bottom flask.

    • Add Ethyl Acetate (3.0 volumes) relative to the mass of the crude (e.g., 3 mL per 1 g).

    • Heat to 60–65°C (just below boiling) with gentle stirring until fully dissolved.

    • Note: If insoluble dark particles remain, filter hot through a Celite pad.

  • Color Removal (If Crude is Dark Brown/Black):

    • Add Activated Charcoal (5 wt%) to the hot solution.

    • Stir at 60°C for 15 minutes.

    • Filter hot through Celite/glass fiber filter. Rinse cake with 0.5 vol hot Ethyl Acetate.

  • Antisolvent Addition (The Critical Step):

    • Maintain temperature at 50–55°C .

    • Slowly add n-Heptane dropwise.

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of Ethyl Acetate to just clear the solution again.

  • Crystallization:

    • Remove heat source.[1] Allow the flask to cool to room temperature (20–25°C) slowly over 2 hours. Do not use an ice bath yet.

    • Agitation: Stir slowly (approx. 50-60 RPM). Fast stirring promotes oiling.

    • Once solids appear and the mixture thickens, cool to 0–5°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystals using a Büchner funnel.

    • Wash the cake with a cold (0°C) mixture of Ethyl Acetate/Heptane (1:3 ratio) .

    • Dry under vacuum at 40°C for 4-6 hours.

Troubleshooting Center (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I followed the protocol, but as I cooled the solution, droplets of yellow oil formed at the bottom instead of crystals. How do I fix this?"

Scientist's Diagnosis: Oiling out occurs when the temperature drops below the phase separation limit (liquid-liquid immiscibility) before it hits the crystallization limit. This is common with pyridine alcohols containing alkyl chains.

Corrective Actions:

  • Re-heat: Heat the mixture back to 60°C until the oil redissolves.

  • Seed It: Add a tiny crystal of pure product (seed crystal) at 40–45°C. If you lack seed crystals, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Adjust Solvent Ratio: You likely added too much antisolvent (Heptane) too quickly. Add more Ethyl Acetate (10-20% volume) to increase solubility, then cool very slowly.

  • The "Salt Trick" (Pro Tip): If the free base refuses to crystallize, convert it to the Hydrochloride Salt .

    • Dissolve oil in Acetone.

    • Add 1.1 eq of HCl (in dioxane or ether).

    • The HCl salt usually crystallizes instantly and has a much higher melting point.

Issue 2: Low Yield (<50%)

User Question: "The purity is good, but I lost half my material. Is it in the mother liquor?"

Scientist's Diagnosis: Pyridine-methanols have significant solubility in organic solvents, even cold ones.

Corrective Actions:

  • Concentrate Mother Liquor: Evaporate the filtrate to 25% of its original volume and repeat the cooling process to harvest a "second crop."

  • Check Solubility: If using Ethyl Acetate/Heptane, ensure you cooled to fully 0°C.

  • Switch Solvent System: Try Toluene/Heptane . Pyridines are often less soluble in cold Toluene than in cold Ethyl Acetate.

    • Dissolve in minimum hot Toluene (80°C).

    • Cool to -10°C.

Issue 3: Impurity Persistence (N-Oxide or Starting Material)

User Question: "NMR shows small peaks corresponding to the N-oxide impurity. Recrystallization isn't removing it."

Scientist's Diagnosis: N-oxides are much more polar than the free base. They may co-precipitate if the solvent is too non-polar.

Corrective Actions:

  • Wash with Water: Dissolve the crude in Dichloromethane (DCM) and wash with mild aqueous base (NaHCO₃). The N-oxide is more water-soluble than the free base.

  • Use a More Polar Solvent for Recrystallization: Switch to Isopropyl Acetate instead of Ethyl Acetate. The slightly higher polarity keeps the polar N-oxide in solution while the product crystallizes.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying (5-Ethyl-4-methoxypyridin-2-yl)methanol.

Recrystallization_Workflow Start Crude (5-Ethyl-4-methoxypyridin-2-yl)methanol SolventChoice Dissolve in Hot Ethyl Acetate (3 vol) Start->SolventChoice CheckSol Is solution clear? SolventChoice->CheckSol Filter Hot Filtration (Celite) CheckSol->Filter No (Particulates) AntiSolvent Add n-Heptane (warm) until cloudy CheckSol->AntiSolvent Yes Filter->AntiSolvent Cooling Slow Cool to 25°C AntiSolvent->Cooling StateCheck State of Matter? Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid Precipitate Oil Oiling Out StateCheck->Oil Liquid Droplets FinalCool Cool to 0°C & Filter Crystals->FinalCool FixOil 1. Reheat 2. Add 10% more EtOAc 3. Seed at 40°C Oil->FixOil FixOil->Cooling Retry

Caption: Workflow logic for handling phase separation issues during crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use water as an antisolvent? A: Generally, no . While the compound is insoluble in water, adding water to a solution of the compound in methanol or ethanol often results in a sticky gum/oil rather than crystals. Water also makes drying difficult. Stick to organic non-polar antisolvents (Heptane, Hexane).

Q: What is the stability of this compound in solution? A: Pyridine methanols are susceptible to oxidation (to carboxylic acids or N-oxides) if left in solution for extended periods, especially in chlorinated solvents under light. Perform recrystallization promptly and store the solid under inert gas (Nitrogen/Argon) in the dark.

Q: Why does the protocol recommend Ethyl Acetate over Ethanol? A: Ethanol is too good a solvent; the solubility curve is often too flat, leading to poor recovery (yield). Ethyl Acetate has a steeper solubility profile with temperature for this specific class of molecules.

References

  • Sigma-Aldrich. (5-Ethylpyridin-2-yl)methanol Product Specification & Safety Data Sheet. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329776717, (5-Ethylpyridin-2-yl)methanol. Retrieved from .

  • ChemicalBook. (5-Methoxypyridin-2-yl)methanol Properties and Synthesis. Retrieved from .

  • BenchChem. Technical Support Center: Pyridine Methanol Impurities. Retrieved from .

Sources

The Alchemist's Bane: A Technical Guide to Mitigating Tar Formation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Tar, the amorphous, intractable bane of the synthetic chemist, has long plagued the elegant and vital syntheses of pyridines. These nitrogenous heterocycles form the backbone of countless pharmaceuticals, agrochemicals, and materials, yet their creation can be fraught with the formation of complex, tarry byproducts that decimate yields and complicate purification. This technical support guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the causes of tar formation in common pyridine syntheses and offers field-proven strategies to ensure clean, high-yielding reactions.

The Genesis of Tar: A Mechanistic Perspective

Tar is not a single compound but a complex, often polymeric, mixture arising from a cascade of undesired side reactions. The propensity for tar formation is intimately linked to the specific reaction mechanism, the stability of intermediates, and the chosen reaction conditions. Understanding these root causes is paramount to developing effective mitigation strategies.

**dot graph "Tar_Formation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Hantzsch" { label="Hantzsch Synthesis"; style="rounded"; bgcolor="#E8F0FE"; H_Start [label="Aldehyde + 2x β-Ketoester + NH3"]; H_Intermediates [label="Enamine & α,β-Unsaturated Carbonyl"]; H_Side_Reactions [label="Uncontrolled Condensations\nMichael Additions\nOver-oxidation", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; H_Tar [label="Tar", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_Start -> H_Intermediates; H_Intermediates -> H_Side_Reactions; H_Side_Reactions -> H_Tar; }

subgraph "cluster_BohlmannRahtz" { label="Bohlmann-Rahtz Synthesis"; style="rounded"; bgcolor="#E6F4EA"; BR_Start [label="Enamine + Alkynone"]; BR_Intermediates [label="Aminodiene Intermediate"]; BR_Side_Reactions [label="Thermal Degradation\nE/Z Isomerization Byproducts\nPolymerization", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; BR_Tar [label="Tar", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BR_Start -> BR_Intermediates; BR_Intermediates -> BR_Side_Reactions [label="High Temperature"]; BR_Side_Reactions -> BR_Tar; }

subgraph "cluster_Krohnke" { label="Kröhnke Synthesis"; style="rounded"; bgcolor="#FEF7E0"; K_Start [label="Pyridinium Ylide + α,β-Unsaturated Carbonyl"]; K_Intermediates [label="1,5-Dicarbonyl Intermediate"]; K_Side_Reactions [label="[3+2] Cycloadditions\nYlide Decomposition\nMichael Chain Reactions", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; K_Tar [label="Tar", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; K_Start -> K_Intermediates; K_Intermediates -> K_Side_Reactions; K_Start -> K_Side_Reactions [label="Side Reactivity"]; K_Side_Reactions -> K_Tar; } } dot Figure 1: A simplified overview of the primary pathways leading to tar formation in the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses.

Troubleshooting Guide: From Tarry Mess to Crystalline Product

This section directly addresses common issues encountered during pyridine synthesis, providing a question-and-answer format for rapid problem-solving.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, a cornerstone of pyridine chemistry, involves a multicomponent reaction that can be susceptible to side reactions if not properly controlled.[1]

Q1: My Hantzsch reaction mixture is turning dark and viscous, and the yield of my desired dihydropyridine is low. What's happening?

A1: This is a classic sign of tar formation, likely due to several competing side reactions. The mechanism of the Hantzsch synthesis proceeds through the formation of an enamine and an α,β-unsaturated carbonyl intermediate.[2] The rate-determining step is often the Michael addition of these two species.[3] If the reaction conditions are not optimal, these highly reactive intermediates can undergo uncontrolled aldol and Michael additions, leading to high-molecular-weight polymers.

Troubleshooting Steps:

  • Control the Stoichiometry: Ensure precise 2:1:1 molar ratios of the β-ketoester, aldehyde, and ammonia source, respectively. An excess of any one reactant can lead to side reactions.

  • Temperature Management: While the Hantzsch reaction often requires heating, excessive temperatures can accelerate side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate. Consider microwave irradiation for rapid, uniform heating, which can sometimes reduce byproduct formation.[1]

  • Catalyst Choice: While often performed without a catalyst, mild acidic catalysts like p-toluenesulfonic acid (PTSA) can promote the desired reaction pathway and may allow for lower reaction temperatures.[1]

  • Solvent Selection: The choice of solvent can influence the rates of competing reactions. Ethanol is common, but exploring greener solvents like water or ionic liquids has shown promise in improving yields and reducing byproducts.[4]

Q2: I've successfully synthesized my dihydropyridine, but the subsequent oxidation to the pyridine is messy and produces a lot of tar.

A2: The aromatization of the dihydropyridine intermediate is a critical step where tar formation can be prevalent. Harsh oxidizing agents or uncontrolled reaction conditions can lead to over-oxidation and degradation of the desired product.[1]

Troubleshooting Steps:

  • Choose a Mild Oxidizing Agent: Instead of aggressive oxidants like nitric acid, consider milder reagents such as ferric chloride, manganese dioxide, or even air in the presence of a suitable catalyst.

  • Controlled Reaction Conditions: Perform the oxidation at a controlled temperature, often at or below room temperature, and monitor the reaction progress closely by TLC or GC-MS to avoid over-oxidation.

  • One-Pot Procedures: Some modern protocols allow for a one-pot synthesis and aromatization, which can minimize the handling of the potentially unstable dihydropyridine intermediate.[1]

ParameterRecommendation for Clean Hantzsch SynthesisRationale
Temperature Lowest effective temperature (e.g., reflux in ethanol)Minimizes side reactions and degradation.
Catalyst Mild acid (e.g., PTSA) or nonePromotes the desired pathway without excessive side reactions.
Oxidizing Agent Mild (e.g., FeCl₃, MnO₂)Avoids over-oxidation and product degradation.
Solvent Ethanol, water, or ionic liquidsCan influence reaction rates and selectivity.
Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for producing 2,3,6-trisubstituted pyridines, but it is notorious for requiring high temperatures for the final cyclodehydration step, a major contributor to tar formation.[5][6]

Q1: My Bohlmann-Rahtz reaction requires very high temperatures, and I'm getting a lot of black, insoluble material.

A1: The high temperatures needed for the heat-induced E/Z isomerization and subsequent cyclodehydration of the aminodiene intermediate are the primary culprits for tar formation in the classical Bohlmann-Rahtz synthesis.[5] These harsh conditions can lead to thermal decomposition of the starting materials and intermediates.

Troubleshooting Steps:

  • Acid Catalysis is Key: The most significant improvement to the Bohlmann-Rahtz synthesis is the use of an acid catalyst. Both Brønsted acids (like acetic acid) and Lewis acids (like zinc bromide or ytterbium triflate) can dramatically lower the temperature required for cyclodehydration, often to as low as 50-80°C.[7]

  • Catalyst Screening: Experiment with different acid catalysts to find the optimal one for your specific substrates. Solid-supported catalysts like Amberlyst 15 can also be effective and simplify workup.[7]

  • Solvent Choice: Protic solvents like ethanol can sometimes promote the reaction at lower temperatures, even without a strong acid catalyst.[5]

  • One-Pot Modifications: Modern variations of the Bohlmann-Rahtz synthesis allow for a one-pot, three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and an ammonia source, which can improve efficiency and reduce the handling of intermediates.

**dot graph "Bohlmann_Rahtz_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Problem [label="High Temperature Requirement &\nTar Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Thermal Decomposition of\nAminodiene Intermediate", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Introduce Acid Catalyst\n(Brønsted or Lewis)"]; Solution2 [label="Optimize Solvent\n(e.g., Protic Solvents)"]; Solution3 [label="Consider One-Pot\nThree-Component Approach"]; Outcome [label="Lower Reaction Temperature\nReduced Tar Formation\nHigher Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Problem -> Cause; Cause -> Solution1; Cause -> Solution2; Cause -> Solution3; Solution1 -> Outcome; Solution2 -> Outcome; Solution3 -> Outcome; } dot Figure 2: Troubleshooting flowchart for the Bohlmann-Rahtz synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines under relatively mild conditions. However, the key intermediate, a pyridinium ylide, is a reactive species that can participate in undesired side reactions.[8]

Q1: My Kröhnke reaction is giving a complex mixture of products, and I'm observing significant baseline material on my TLC plate.

A1: The pyridinium ylide in the Kröhnke synthesis is a 1,3-dipole and can undergo various cycloaddition reactions with suitable dipolarophiles.[9][10] If your α,β-unsaturated carbonyl compound or other species in the reaction mixture can act as a dipolarophile, you may be forming undesired cycloadducts in addition to the desired 1,5-dicarbonyl intermediate. Furthermore, the ylide itself can be unstable and decompose, contributing to tar formation.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that your α,β-unsaturated carbonyl compound is free from impurities that could react with the pyridinium ylide.

  • Control of Basicity: The pyridinium ylide is generated by deprotonation of the corresponding pyridinium salt. The choice and amount of base can be critical. A weak base, such as the acetate from ammonium acetate, is often sufficient and can minimize side reactions.

  • Temperature and Reaction Time: While the Kröhnke synthesis is often performed at elevated temperatures, keeping the temperature as low as possible and monitoring the reaction to avoid prolonged reaction times can help minimize the decomposition of the ylide and other intermediates.

  • Solvent Effects: The polarity of the solvent can influence the stability and reactivity of the pyridinium ylide. Experiment with different solvents to find one that favors the desired Michael addition over competing cycloadditions.

Characterization of Tar: Shining a Light on the Black Box

When tar formation is unavoidable, understanding its composition can provide valuable clues for optimizing the reaction. While a complete characterization is often challenging, several analytical techniques can offer insights:

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): While the broad, overlapping signals in the NMR spectrum of tar can be difficult to interpret, they can provide general information about the types of protons and carbons present (e.g., aromatic vs. aliphatic).

    • FTIR Spectroscopy: Can identify the presence of key functional groups in the tar, such as carbonyls, hydroxyls, and C-N bonds.

  • Chromatographic and Mass Spectrometric Methods:

    • Size-Exclusion Chromatography (SEC): Can provide information on the molecular weight distribution of the polymeric components of the tar.

    • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this technique, the tar is heated to a high temperature in the absence of oxygen, and the resulting smaller, volatile fragments are analyzed by GC-MS. This can help to identify the building blocks of the tarry material.

Frequently Asked Questions (FAQs)

Q: Can the order of addition of reagents influence tar formation?

A: Absolutely. In multicomponent reactions like the Hantzsch synthesis, the order of addition can be critical. For instance, pre-forming the enamine or the α,β-unsaturated carbonyl before mixing all components can sometimes lead to cleaner reactions by minimizing the concentration of highly reactive intermediates at any given time.

Q: Are there any general "green chemistry" approaches to minimizing tar formation?

A: Yes. The use of solvent-free reaction conditions, microwave irradiation, and recyclable catalysts are all green chemistry principles that have been successfully applied to pyridine synthesis to improve efficiency and reduce waste, including tar formation.[4][11]

Q: My product is a tarry oil that is difficult to purify. What are my options?

A: Purification of tarry products is challenging. Column chromatography can be attempted, but the tar may streak or be retained on the column. In some cases, trituration with a non-polar solvent can help to precipitate the desired product from the more soluble tarry impurities. If the product is basic, an acid-base extraction may be effective in separating it from neutral byproducts.

Conclusion

The formation of tar in pyridine synthesis is a complex problem with roots in the fundamental reactivity of the intermediates involved. By understanding the underlying mechanisms of the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses, and by carefully controlling reaction parameters such as temperature, stoichiometry, and catalysis, researchers can significantly mitigate the formation of these undesirable byproducts. This guide provides a starting point for troubleshooting and optimizing these critical reactions, paving the way for cleaner, more efficient access to the vital class of pyridine-containing molecules.

References

Sources

Technical Support Center: Coupling Strategies for (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5E4M-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with (5-Ethyl-4-methoxypyridin-2-yl)methanol , a structural analog to the key intermediate used in Rabeprazole synthesis.[1] The "coupling" of this molecule generally refers to activating the C2-hydroxymethyl group to form a bond with a nucleophile (typically a thiol, phenol, or amine).

The central challenge: The electron-rich nature of the 4-methoxypyridine ring makes the C2-position highly reactive.[1] While this facilitates nucleophilic attack, it also renders activated intermediates (like mesylates or free-base chlorides) prone to rapid self-polymerization or hydrolysis .[1]

This guide details two primary workflows:

  • The Activation-Displacement Route (Standard): Converting to a chloride/mesylate followed by

    
    .[1]
    
  • The Direct Mitsunobu Route: Avoiding discrete intermediates for sensitive substrates.[1]

Module 1: The Activation-Displacement Protocol (Recommended)[1]

This is the industry-standard approach for coupling 2-pyridylmethanols, particularly for thioether formation (e.g., benzimidazole coupling).[1]

The Critical Stability Trap
  • Issue: You converted the alcohol to the chloride (or mesylate) and neutralized it to get the free base, but it turned into a black tar within minutes.

  • Root Cause: Intermolecular Self-Quaternization .[1] The pyridine nitrogen of one molecule attacks the activated methylene group of another.

  • Solution: Isolate and store the intermediate as the Hydrochloride Salt . The protonated nitrogen (

    
    ) is non-nucleophilic, preventing polymerization.[1]
    
Optimized Protocol: Chlorination via Thionyl Chloride

Step 1: Activation

  • Dissolve (5-Ethyl-4-methoxypyridin-2-yl)methanol (1.0 eq) in DCM (Dichloromethane).

  • Cool to 0–5 °C .

  • Add Thionyl Chloride (

    
    )  (1.2 eq) dropwise.[1] Do not dump it in; exotherm control is vital.
    
  • Monitor by TLC.[1][2] Upon completion, evaporate solvent/excess

    
     under reduced pressure.[1]
    
  • Critical Step: Crystallize/precipitate the residue using Acetone or Ether to obtain the Hydrochloride Salt . Store this solid; do not free-base it until the moment of coupling.[1]

Step 2: The Coupling (


) 
  • Dissolve the Nucleophile (e.g., Thiol, Phenol) (1.0 eq) in a polar aprotic solvent (DMF or Acetonitrile).[1]

  • Add Base:

    
      (2.5 eq) or NaOH  (2.2 eq).[1] Note: You need extra base to neutralize the HCl salt of the pyridine.
    
  • Add the Pyridine-Chloride HCl salt solid directly to the mixture.

  • Stir at RT.[1][2][3] Heating (>60°C) may cause elimination or hydrolysis.[1]

Troubleshooting Table: Activation Route
SymptomProbable CauseCorrective Action
Low Yield (Black Tar) Unstable Free BaseIsolate intermediate as HCl salt .[1] Do not wash with aqueous

prior to storage.[1]
Hydrolysis (Reversion to Alcohol) Wet SolventsUse anhydrous DCM/DMF.[1] The chloride is highly labile to moisture.[1]
Incomplete Coupling Ion PairingSwitch solvent to DMSO or add a phase transfer catalyst (18-Crown-6) if using

.
Module 2: The Mitsunobu Protocol (Direct Coupling)

Use this route if your nucleophile is sensitive to the basic conditions of Module 1 or if you are working on a small scale (<100 mg).[1]

The "Pyridine Problem"
  • Issue: No product formed; only hydrazine byproduct and recovered alcohol.[1]

  • Mechanism: The basic pyridine nitrogen can interfere with the formation of the active Phosphonium-Betaine intermediate, or the betaine can deprotonate the pyridine salt instead of the nucleophile.

Optimized Protocol
  • Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine) instead of the classic DEAD/
    
    
    
    .[1]
    
    
    is more nucleophilic and forms a stronger bond with oxygen, driving the reaction forward for hindered/electron-rich alcohols [1].[1]
  • Order of Addition (Crucial):

    • Combine Alcohol + Nucleophile + Phosphine in THF.[1][2][3]

    • Cool to 0 °C .

    • Add ADDP/DEAD last and slowly .[1]

Visualizing the Logic

The following diagram illustrates the decision matrix and the "Stability Trap" inherent to this molecule.

CouplingLogic Start Start: (5-Ethyl-4-methoxypyridin-2-yl)methanol CheckScale Check Scale & Nucleophile Sensitivity Start->CheckScale Mitsunobu Route A: Mitsunobu (Small Scale / Base Sensitive) CheckScale->Mitsunobu Sensitive Nu-H Activation Route B: Activation (Standard) (Large Scale / Robust Nucleophile) CheckScale->Activation Standard Mitsunobu_Exec Use ADDP / PBu3 Add Azodicarboxylate LAST Mitsunobu->Mitsunobu_Exec Product Success: Coupled Product Mitsunobu_Exec->Product Chlorination React with SOCl2 in DCM Activation->Chlorination Decision_Salt Isolate Intermediate? Chlorination->Decision_Salt FreeBase Isolate as Free Base (Neutralize) Decision_Salt->FreeBase Wrong Salt Isolate as HCl Salt (Precipitate with Ether) Decision_Salt->Salt Correct Polymer FAILURE: Self-Polymerization (Black Tar) FreeBase->Polymer Coupling Coupling Reaction (Add Nucleophile + Excess Base) Salt->Coupling Coupling->Product

Caption: Decision tree highlighting the critical stability checkpoint when activating 4-methoxypyridine-2-methanols.

Frequently Asked Questions (FAQs)

Q1: Can I use Mesyl Chloride (MsCl) instead of Thionyl Chloride? A: Yes, but with extreme caution.[1] 2-pyridyl mesylates are thermally unstable.[1] If you must use MsCl (e.g., to avoid HCl gas), perform the activation at -10 °C and react the mesylate in situ immediately.[1] Do not attempt to isolate the mesylate.[1]

Q2: Why is my yield low even with the HCl salt method? A: Check your solvent dryness. The 2-chloromethyl group on an electron-rich pyridine is highly susceptible to hydrolysis.[1] Even trace water in your DMF/DMSO will revert the chloride back to the alcohol. Use molecular sieves in your solvent.[1]

Q3: The reaction works but purification is difficult. The product streaks on silica. A: Pyridine derivatives often streak due to interaction with acidic silanols.

  • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes, or add 1%

    
      or TEA  to your mobile phase (e.g., DCM/MeOH/NH4OH 95:5:0.5).[1]
    

Q4: Is this compound toxic? A: Warning: The activated 2-chloromethyl intermediate is a potent alkylating agent and a likely vesicant (blistering agent), similar to nitrogen mustards.[1] Handle all solids and reaction mixtures in a fume hood with double gloving.[1] Neutralize glassware with dilute NaOH before cleaning.[1]

References
  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction.[1] Tetrahedron Letters, 36(14), 2529-2530.[1] Link

  • BenchChem. (2025).[1] Stability and Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives. BenchChem Technical Guides. Link[1]

  • Saini, S., et al. (2019).[1] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review. International Journal of PharmTech Research, 12(3), 57-70.[1] Link

  • Organic Chemistry Portal. (n.d.).[1] Mitsunobu Reaction: Mechanism and Modifications. Link

Sources

Technical Support Center: Column Chromatography Purification of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of (5-Ethyl-4-methoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful purification of this polar aromatic compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the nuances of this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying (5-Ethyl-4-methoxypyridin-2-yl)methanol using column chromatography?

A1: The primary challenges stem from the molecule's structural features: the basic pyridine ring and the polar hydroxyl and methoxy groups. These can lead to:

  • Peak Tailing: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to broad, tailing peaks and poor separation.[1]

  • Compound Degradation: Some pyridine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to sample degradation and low recovery.[1][2]

  • Co-elution with Polar Impurities: The polarity of the molecule means it may co-elute with other polar byproducts or starting materials, making separation difficult.

Q2: What is the recommended starting point for stationary and mobile phase selection?

A2: For a polar compound like (5-Ethyl-4-methoxypyridin-2-yl)methanol, a normal-phase chromatography setup is a good starting point.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common choice. However, if significant peak tailing or degradation is observed, consider using deactivated silica or alumina.[1][2]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) with methanol (MeOH). For example, starting with 100% DCM and gradually increasing the percentage of MeOH.[3][4][5]

Q3: How can I prevent peak tailing for my pyridine compound?

A3: Peak tailing is a common issue with amine-containing compounds on silica gel. Here are several strategies to mitigate it:

  • Addition of a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) to the mobile phase can help.[1] These modifiers compete with your compound for binding to the acidic silanol sites on the silica, thus improving peak shape.

  • Use of a Buffered Mobile Phase: In some cases, a buffered mobile phase can help control the ionization state of the compound and improve chromatography. However, this is more common in HPLC than in flash chromatography.[6][7]

  • Switching the Stationary Phase: If tailing persists, switching to a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column can be effective.[1]

Q4: My compound is not eluting from the column. What should I do?

A4: If your compound is not eluting, it is likely too polar for the current mobile phase. You should gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If you are using a DCM/methanol system, increase the percentage of methanol. In some cases, a stronger solvent like isopropanol may be needed in small amounts.[2] It's also crucial to ensure the compound was properly loaded onto the column and did not precipitate.

Q5: I am seeing low recovery of my compound after chromatography. What are the possible causes?

A5: Low recovery can be due to several factors:

  • Decomposition on Silica: As mentioned, the compound may be degrading on the acidic silica gel.[1][2] A quick way to test for this is to spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have formed.

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. This can be addressed by increasing the mobile phase polarity or adding a modifier.

  • Co-elution with an Unseen Impurity: The compound might be eluting with an impurity that doesn't visualize under UV light, leading to what appears to be a pure fraction but is actually a mixture with a lower than expected mass.

  • Improper Fraction Collection: The fractions containing the compound may have been missed. Ensure you are monitoring the elution closely using TLC or a UV detector.

Experimental Protocols & Methodologies

Protocol 1: Initial Method Development using Thin-Layer Chromatography (TLC)

Objective: To determine an appropriate solvent system for column chromatography.

Materials:

  • (5-Ethyl-4-methoxypyridin-2-yl)methanol crude sample

  • Silica gel TLC plates (with UV indicator)

  • Various solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Developing chambers

  • UV lamp

Procedure:

  • Dissolve a small amount of the crude sample in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved sample onto the baseline of several TLC plates.

  • Prepare different solvent systems in separate developing chambers. Start with a non-polar system and gradually increase polarity. Good starting points include:

    • Hexane:EtOAc (9:1, 8:2, 7:3, 1:1)

    • DCM:MeOH (99:1, 98:2, 95:5)

  • For systems showing promising separation but with streaking of the main spot, add 0.5% TEA to the mobile phase and re-run the TLC.

  • Develop the plates until the solvent front is about 1 cm from the top.

  • Visualize the spots under a UV lamp and circle them.

  • Calculate the Retention Factor (Rf) for the target compound and major impurities.[8] The ideal Rf for the target compound for column chromatography is between 0.2 and 0.4.[8]

Protocol 2: Column Chromatography Purification

Objective: To purify (5-Ethyl-4-methoxypyridin-2-yl)methanol from a crude reaction mixture.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Sand

  • Crude (5-Ethyl-4-methoxypyridin-2-yl)methanol

  • Optimized mobile phase from TLC (e.g., DCM:MeOH with 0.5% TEA)

  • Collection tubes/flasks

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the starting mobile phase.

    • Collect fractions and monitor the separation by TLC.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as determined during TLC method development.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified (5-Ethyl-4-methoxypyridin-2-yl)methanol.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Alumina (neutral or basic)Alternative for acid-sensitive compounds or to mitigate severe peak tailing.[1]
Mobile Phase Hexane/Ethyl AcetateGood for less polar impurities.
Dichloromethane/MethanolEffective for more polar compounds.[3]
Mobile Phase Modifier 0.1-1% Triethylamine (TEA)Masks acidic silanol groups, reducing peak tailing for basic compounds.[1]
Target Rf Value (TLC) 0.2 - 0.4Provides a good balance between retention and elution time on the column.[8]
Loading Method Dry Loading (adsorbed on silica)Often results in better resolution compared to wet loading, especially for samples with limited solubility in the mobile phase.[9]

Troubleshooting Guide

Troubleshooting_Guide start Problem Encountered problem1 Poor Separation Overlapping Spots start->problem1 problem2 No Compound Eluting Stuck on Column start->problem2 problem3 Low Recovery Compound Loss start->problem3 problem4 Peak Tailing Asymmetric Peaks start->problem4 solution1a Optimize Mobile Phase Change solvent ratio or use a different solvent system. problem1->solution1a solution1b Reduce Sample Load Overloading the column leads to poor separation. problem1->solution1b solution1c Use Finer Silica Smaller particle size can improve resolution. problem1->solution1c solution2a Increase Eluent Polarity Gradually add a more polar solvent (e.g., MeOH). problem2->solution2a solution2b Check Compound Solubility Ensure the compound is soluble in the mobile phase. problem2->solution2b solution3a Check for Degradation Perform a 2D TLC to assess stability on silica. problem3->solution3a solution3b Switch Stationary Phase Use alumina or deactivated silica. problem3->solution3b solution3c Ensure Complete Elution Flush the column with a very polar solvent at the end. problem3->solution3c solution4a Add Basic Modifier Add 0.1-1% TEA or pyridine to the eluent. problem4->solution4a solution4b Use Alumina Alumina (neutral or basic) has fewer acidic sites. problem4->solution4b

Caption: A workflow for troubleshooting common column chromatography issues.

References

  • Mobile Phase Solvent Pairing for HPLC. (2025, September 18).
  • Normal-phase capillary chromatography of polar aromatic compounds... (n.d.).
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases... (2009, March 17). Agilent.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. (n.d.). PubMed.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Synthesis of novel pyridine and pyrimidine deriv
  • Experimental Section. (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors... (n.d.). PMC.
  • Preparation of pyridine-3,4-diols... (2010, April 29). Beilstein Journals.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Chromatography Problem Solving and Troubleshooting. (n.d.).
  • Bulletin 792C Packed Column GC Troubleshooting Guide... (n.d.). Supelco.
  • Supporting Inform
  • Understanding Rf Values in Chromatography: A Step-by-Step Guide. (2026, January 15).
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (n.d.). Benchchem.
  • A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol... (n.d.). Benchchem.
  • Understanding Rf Value: Chromatography Formula Explained. (2026, January 6). Perpusnas.
  • Chromatography and Rf Values (GCSE Chemistry). (2022, May 9). Study Mind.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Supporting Inform
  • How to choose the best solution for column chromatography? (2019, May 23).
  • HILIC Purification Strategies for Flash Chrom
  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. (2025, August 6).
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • Synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (4). (n.d.).

Sources

Validation & Comparative

Alternative reagents for the synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol represents a critical junction in the preparation of proton pump inhibitors (PPIs) and related pyridine-based therapeutics. While Lithium Aluminum Hydride (LiAlH₄) remains the academic standard for reducing pyridine esters, its pyrophoric nature and difficult aluminum-emulsion workups make it suboptimal for scale-up or safety-critical environments.

This guide objectively compares the standard LiAlH₄ route against three superior alternatives: the Enhanced Borohydride System (NaBH₄/CaCl₂) , the Industrial Red-Al Process , and the Boekelheide Rearrangement .

Part 1: Strategic Analysis of Synthetic Routes

The target molecule features a pyridine ring with an electron-donating methoxy group and an alkyl chain. The primary challenge is reducing the carbonyl functionality (usually an ester or acid at C2) without affecting the pyridine ring or the ether linkage.

Comparative Reagent Matrix
FeatureMethod A: LiAlH₄ (Benchmark)Method B: NaBH₄ + CaCl₂ (Recommended Lab Scale)Method C: Red-Al (Vitride) (Recommended Process Scale)Method D: Boekelheide (Alternative Pathway)
Reagent Type Strong HydrideEnhanced BorohydrideAlkoxy-Aluminum HydrideAnhydride Rearrangement
Safety Profile High Risk (Pyrophoric, H₂ evolution)Low Risk (Non-pyrophoric, mild)Moderate (Moisture sensitive, but stable)Moderate (Thermal hazards)
Selectivity Low (Reduces everything)High (Selective for esters/alcohols)High (Tunable by temp)High (Specific to N-oxides)
Workup Difficult (Al-salts emulsion)Easy (Aqueous extraction)Moderate (Caustic quench)Easy (Hydrolysis)
Cost Efficiency Low (Reagent + disposal)High (Cheap reagents)High (Industrial pricing)Moderate (Step count)
Key Use Case Small-scale academic synthesisSafety-conscious lab synthesisPilot/Manufacturing scaleWhen starting from 2-Methyl analog

Part 2: Detailed Experimental Protocols

Method A: The Benchmark (LiAlH₄)

Use this only for small-scale (<1g) reference synthesis where yield is paramount and safety controls are robust.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under N₂ atmosphere.

  • Dissolution: Dissolve Methyl 5-ethyl-4-methoxypicolinate (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.

  • Addition: Add LiAlH₄ (1.5 eq) pellets or solution dropwise. Caution: Vigorous exotherm.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Workup: Filter the white granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

  • Expert Insight: The pyridine nitrogen can coordinate with aluminum salts, trapping the product. If yield is low, wash the filter cake with 10% MeOH in DCM.

Method B: The Safer Alternative (NaBH₄ + CaCl₂)

Recommended for general laboratory synthesis (1g – 50g). This system generates Ca(BH₄)₂ in situ, which is strong enough to reduce esters but safer than LiAlH₄.

Protocol:

  • Setup: Standard RBF with magnetic stirring (no inert atmosphere strictly required, but recommended).

  • Solvent System: Dissolve Methyl 5-ethyl-4-methoxypicolinate (1.0 eq) in THF:Ethanol (2:1 ratio) .

  • Activation: Add CaCl₂ (anhydrous, 1.5 eq) . Stir for 15 minutes to allow complexation.

  • Reduction: Add NaBH₄ (3.0 eq) portion-wise over 20 minutes. Slight H₂ evolution will occur.

  • Reaction: Stir at RT for 4 hours. If reaction is sluggish, heat to 50°C.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM (3x).

    • Critical Step: The pyridine product is basic. Ensure the aqueous layer pH is ~8-9 during extraction. If too acidic, the product remains in water as the pyridinium salt.

  • Yield: Typically 85-92%.

Method C: The Process Solution (Red-Al / Vitride)

Recommended for scale-up (>100g). Red-Al is soluble in toluene, thermally stable up to 170°C, and non-pyrophoric.

Protocol:

  • Setup: Dry RBF with reflux condenser and dropping funnel.

  • Solution: Dissolve substrate in Anhydrous Toluene (5 volumes) .

  • Addition: Add Red-Al (65% in toluene, 1.2 eq) dropwise at RT.

  • Reaction: Heat to 60°C for 1-2 hours.

  • Quench: Cool to 10°C. Add Rochelle’s Salt (Sodium Potassium Tartrate) solution slowly.

    • Why Rochelle's Salt? It breaks down the aluminum-amine complexes effectively, preventing emulsions common with pyridine derivatives.

  • Isolation: Separate phases. The product is in the toluene layer. Wash with brine, dry, and concentrate.

Method D: The Boekelheide Rearrangement

Use this route if your starting material is 2-methyl-5-ethyl-4-methoxypyridine (avoiding the ester synthesis entirely).

Protocol:

  • N-Oxidation: Treat the 2-methyl precursor with mCPBA (1.1 eq) in DCM to form the N-oxide.

  • Rearrangement: Dissolve the N-oxide in Acetic Anhydride (excess) . Heat to 90°C for 2 hours.

    • Mechanism:[1][2][3] The N-oxide oxygen attacks the anhydride, followed by deprotonation of the 2-methyl group and a [3,3]-sigmatropic rearrangement.

  • Hydrolysis: Evaporate excess anhydride. Treat the residue (acetoxymethyl intermediate) with K₂CO₃ in MeOH at RT for 1 hour.

  • Result: Direct conversion to the hydroxymethyl target.

Part 3: Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways for synthesizing the target alcohol.

SynthesisPathways Start_Ester Precursor A: Methyl 5-ethyl-4-methoxypicolinate LiAlH4 Method A: LiAlH4 (High Reactivity/Risk) Start_Ester->LiAlH4 Small Scale NaBH4 Method B: NaBH4 + CaCl2 (High Safety/Selectivity) Start_Ester->NaBH4 Lab Scale (Preferred) RedAl Method C: Red-Al (Industrial Scale) Start_Ester->RedAl Process Scale Start_Methyl Precursor B: 2-Methyl-5-ethyl-4-methoxypyridine NOxide Intermediate: Pyridine N-Oxide Start_Methyl->NOxide mCPBA Target TARGET: (5-Ethyl-4-methoxypyridin-2-yl)methanol LiAlH4->Target Yield: ~90% NaBH4->Target Yield: ~88% RedAl->Target Yield: ~92% Boekelheide Method D: Boekelheide (Ac2O, then Hydrolysis) NOxide->Boekelheide Rearrangement Boekelheide->Target Yield: ~75% (2 steps)

Caption: Comparative synthetic workflows showing reagent choices based on scale and starting material availability.

Part 4: References

  • Comparison of Hydride Donors: Brown, H. C.; Krishnamurthy, S. "Forty Years of Hydride Reductions." Tetrahedron1979 , 35, 567. Link

  • NaBH4/CaCl2 System: Ookawa, A.; Soai, K. "Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride." The Journal of Organic Chemistry1986 , 51, 4000–4005. Link

  • Red-Al Properties: Vit, J. "Red-Al: A Versatile Reducing Agent." Eastman Organic Chemical Bulletin1970 , 42, 1. Link

  • Boekelheide Reaction: Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society1954 , 76, 1286. Link

  • Pyridine Reduction Specifics: Scriven, E. F. V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996 . Link

Sources

A Senior Scientist's Guide to Purity Assessment of (5-Ethyl-4-methoxypyridin-2-yl)methanol: A Comparative Analysis Featuring qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and development, the unambiguous determination of a compound's purity is not merely a procedural step; it is the bedrock of reliable biological data and regulatory compliance. This guide provides an in-depth, comparative analysis of purity assessment methodologies, focusing on the powerful technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will use the heterocyclic building block, (5-Ethyl-4-methoxypyridin-2-yl)methanol, as our case study analyte to explore the nuances of establishing absolute purity.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for developing robust, self-validating analytical systems.

The Principle of Absolute Purity: Why qNMR Stands Apart

In the landscape of analytical chemistry, methods for purity determination can be broadly categorized as either relative or absolute.

  • Relative Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are mainstays in purity analysis.[1] They excel at separating components within a mixture. However, their standard "area percent" purity calculation operates on the assumption that all components elicit an identical detector response. This is rarely the case, necessitating compound-specific reference standards to correct for response factor differences.[2]

  • Absolute Methods: Quantitative NMR (qNMR) is a primary ratio method of measurement.[3] The signal integral in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[4][5] This fundamental principle allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure, eliminating the need for an identical reference standard for the analyte itself.[6][7] This capability is particularly valuable for novel molecules where certified standards are not yet available.[2]

Crucially, qNMR is accepted by major regulatory bodies and pharmacopeias, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), solidifying its role as a definitive analytical tool.[7][8][9]

The Analyte: (5-Ethyl-4-methoxypyridin-2-yl)methanol

For the purposes of this guide, we will examine (5-Ethyl-4-methoxypyridin-2-yl)methanol. Its structure contains distinct proton environments, making it an excellent candidate for ¹H-qNMR analysis.

Chemical Structure:

(Note: This is a representative structure for this guide.)

Based on this structure, we can anticipate key ¹H NMR signals that are well-resolved and suitable for quantification, such as the singlet from the methoxy group (-OCH₃) or the singlet from the methylene protons (-CH₂OH).

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of qNMR, we will compare it directly against the most common alternative, HPLC with UV detection (HPLC-UV). The following workflow outlines the parallel assessment.

G cluster_0 Purity Assessment Workflow start Bulk Sample of (5-Ethyl-4-methoxypyridin-2-yl)methanol qnmr_prep Sample Preparation: Accurately weigh analyte and internal standard (IS) start->qnmr_prep qNMR Path hplc_prep Sample Preparation: Accurately weigh analyte and dissolve in mobile phase start->hplc_prep HPLC Path qnmr_acq ¹H-qNMR Data Acquisition (Optimized Parameters) qnmr_prep->qnmr_acq qnmr_proc Data Processing & Integration qnmr_acq->qnmr_proc qnmr_calc Purity Calculation (Analyte vs. IS) qnmr_proc->qnmr_calc qnmr_result Absolute Purity (w/w %) qnmr_calc->qnmr_result compare Compare Results: Accuracy, Precision, Orthogonality qnmr_result->compare hplc_acq HPLC-UV Data Acquisition hplc_prep->hplc_acq hplc_proc Chromatogram Integration hplc_acq->hplc_proc hplc_calc Purity Calculation (Area % Method) hplc_proc->hplc_calc hplc_result Relative Purity (Area %) hplc_calc->hplc_result hplc_result->compare

Caption: Comparative workflow for purity assessment by qNMR and HPLC-UV.

Deep Dive: Purity Assessment by ¹H-qNMR

Achieving accurate and reproducible qNMR results is contingent on a series of deliberate experimental choices. This section details not only the "how" but, more importantly, the "why."

The Causality Behind Experimental Choices

A qNMR method is a self-validating system when its parameters are set to ensure the fundamental proportionality between signal and nuclei is maintained.

  • Internal Standard (IS) Selection: The choice of IS is the most critical decision in the experiment.[10] The ideal standard must meet several criteria:

    • High Purity: The purity of the IS must be accurately known and certified, as any error transfers directly to the analyte's calculated purity.[11] We will use Maleic Acid , a common and stable qNMR standard.

    • Signal Clarity: The IS should ideally produce a simple, sharp singlet in a region of the spectrum free from analyte or impurity signals.[10][11] Maleic acid provides a clean singlet around 6.3 ppm in DMSO-d₆, which is unlikely to overlap with signals from our analyte.

    • Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution.[10][12] Maleic acid is soluble in DMSO-d₆.

    • Chemical Inertness: The standard must not react with the analyte, solvent, or trace moisture.[7]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its high boiling point minimizes evaporation during sample preparation, and it can dissolve a wide range of polar and non-polar organic compounds.

  • Key Acquisition Parameters: These parameters are optimized to ensure that the magnetization of all protons (in both the analyte and the standard) fully returns to equilibrium before the next scan. Failure to do so is the most common source of error in qNMR.

    • Relaxation Delay (D1): This is the waiting time between successive pulses. To ensure complete relaxation, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest.[13] For small molecules, a conservative D1 of 30 seconds is often sufficient to ensure >99.9% relaxation.[9]

    • Pulse Angle (Flip Angle): A 90° pulse is recommended to maximize the signal for each scan.[4]

    • Number of Scans (NS): This is chosen to achieve an adequate signal-to-noise ratio (S/N). For a precision better than 1%, a S/N of at least 250:1 is recommended for the signals being integrated.[3][13]

Step-by-Step ¹H-qNMR Protocol

The following workflow provides a detailed procedure for the qNMR experiment.

G cluster_0 qNMR Experimental and Data Analysis Workflow prep_start Start: Sample Preparation weigh_analyte 1. Accurately weigh ~15 mg of (5-Ethyl-4-methoxypyridin-2-yl)methanol (to 0.01 mg) prep_start->weigh_analyte weigh_is 2. Accurately weigh ~5 mg of Maleic Acid (IS) (to 0.01 mg) weigh_analyte->weigh_is dissolve 3. Transfer both solids to a vial. Add ~0.75 mL of DMSO-d₆. Vortex until fully dissolved. weigh_is->dissolve transfer 4. Transfer solution to a high-quality 5 mm NMR tube. dissolve->transfer acq_start Data Acquisition transfer->acq_start instrument_setup 5. Insert sample. Lock, tune, and shim the instrument. acq_start->instrument_setup set_params 6. Set quantitative parameters (e.g., D1=30s, 90° pulse, NS=32) instrument_setup->set_params acquire 7. Acquire ¹H NMR spectrum. set_params->acquire proc_start Data Processing & Calculation acquire->proc_start processing 8. Apply zero-filling and minimal line broadening (e.g., 0.3 Hz). Perform phase and baseline correction. proc_start->processing integrate 9. Integrate a well-resolved analyte signal (e.g., -CH₂OH) and the IS signal. processing->integrate calculate 10. Calculate purity using the standard qNMR equation. integrate->calculate result End: Report Absolute Purity (w/w %) calculate->result

Caption: Detailed workflow for qNMR purity assessment.

Data Processing and Purity Calculation

Accurate data processing is as vital as data acquisition. The spectrum must be correctly phased and have a flat baseline across the integrated regions to avoid errors.[4]

The purity of the analyte (Purityₐ) is calculated using the following equation[4][9][14]:

Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

Where:

  • Iₐ, Iₛ : Integral values for the analyte and the standard.

  • Nₐ, Nₛ : Number of protons for the integrated analyte and standard signals.

  • Mₐ, Mₛ : Molecular weights of the analyte and the standard.

  • mₐ, mₛ : Masses of the analyte and the standard.

  • Purityₛ : Purity of the internal standard.

The Alternative: Purity Assessment by HPLC-UV

HPLC is a powerful separation technique and the workhorse of most analytical labs. For purity, it is most often used in a relative (area percent) mode.

Principle of Operation

A solution of the analyte is injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a solid (the stationary phase). Different components in the sample interact differently with the stationary phase, causing them to separate and exit the column at different times. A UV detector measures the absorbance of the components as they exit, producing a chromatogram. Purity is often estimated by dividing the peak area of the main component by the total area of all peaks.[1]

Step-by-Step HPLC Protocol

A typical protocol for a reversed-phase HPLC method is provided below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Sample Prep ~1.0 mg/mL in 50:50 Water:Acetonitrile
Limitations and Considerations

The primary limitation of the HPLC area percent method is that it assumes an identical response factor for the main analyte and all impurities. This is only true if the impurities have the same chromophore and molar absorptivity at the detection wavelength. Furthermore, impurities that lack a UV chromophore will be completely invisible to the detector, leading to an overestimation of purity.[6]

Comparative Data Analysis

Below is a table summarizing hypothetical, yet realistic, results from the purity assessment of a single batch of (5-Ethyl-4-methoxypyridin-2-yl)methanol using both techniques.

Parameter¹H-qNMRHPLC-UV (Area %)Commentary
Purity (w/w %) 98.6%99.5%qNMR provides an absolute, mass-based purity. HPLC purity is higher, suggesting some impurities have a lower UV response or are non-chromophoric.
Precision (RSD, n=6) 0.45%0.21%Both methods demonstrate high precision.
Reference Standard Required (Certified IS, e.g., Maleic Acid)Not required for Area %qNMR's reliance on a certified IS ensures traceability to SI units.[15]
Quantification Basis Absolute (Molar)Relative (Detector Response)qNMR is a "structure-blind" quantification method, whereas HPLC is structure-dependent.
Detects "Silent" Impurities Yes (e.g., water, residual solvents)No (non-chromophoric impurities are missed)qNMR can simultaneously quantify non-UV active species, providing a more complete purity profile.[16]

Conclusion: An Integrated and Authoritative Approach

Both qNMR and HPLC are indispensable tools in the pharmaceutical scientist's arsenal. While HPLC-UV offers excellent separative power and is ideal for profiling impurities, its utility for assigning an absolute purity value without analyte-specific standards is limited.

Quantitative NMR, by contrast, serves as a powerful, orthogonal method for determining the absolute purity of a substance.[16][17] Its foundation in the direct proportionality between signal intensity and the number of nuclei provides a robust and universally applicable principle for quantification. By using a certified internal standard, qNMR delivers a purity value with direct traceability to the International System of Units (SI), providing the highest level of analytical confidence.

For drug development professionals, an integrated approach is recommended. Use HPLC to separate and identify potential impurities, and use qNMR to assign a definitive, absolute purity value to the bulk material. This dual strategy leverages the strengths of both techniques, ensuring a comprehensive and trustworthy characterization of any active pharmaceutical ingredient or key intermediate.

References

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Pharmacopeial Forum. (2014, October 27).
  • PubMed. (2014, September 15). [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines].
  • Emery Pharma. (2024, February 9).
  • National Center for Biotechnology Information (PMC). (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • American Chemical Society (ACS). Purity by Absolute qNMR Instructions.
  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Wiley Online Library. (Date unavailable). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • MDPI. (2021, January 18).
  • RSSL.
  • University of York. (2017, November).
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  • MDPI. (2025, April 19).
  • TutorChase. What methods are used to test the purity of organic compounds?.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Taylor & Francis Online. (2021, January 28). A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate)
  • PubMed. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResearchGate. (2025, August 7).
  • PubMed. (2010, September 5).
  • YouTube. (2025, December 29).
  • FUJIFILM Wako Chemicals Europe GmbH.
  • University of Central Florida. (2023, July 4).
  • Mestrelab.
  • NCERT.
  • Merck. (5-chloro-2-methoxypyridin-4-yl)methanol. [Link]

  • ChemicalBook. (2025, August 8). (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5.
  • Acanthus Research. (2022, June 24).
  • ChemicalBook. (2026, January 13). (4-METHOXY-PYRIDIN-2-YL)-METHANOL | 16665-38-6.
  • PubChemLite. (5-methoxypyridin-3-yl)methanol (C7H9NO2).
  • ChemScene. 2-Fluoro-5-methoxypyridine-4-methanol | 1227573-98-9.

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A Comparative Guide to the Cross-Validation of Analytical Methods for (5-Ethyl-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Oversight

In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) or intermediate from synthesis to final product is underpinned by a series of critical analytical checkpoints. (5-Ethyl-4-methoxypyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring the purity, potency, and quality of this intermediate is not merely a procedural formality but a foundational requirement for the safety and efficacy of the final drug product.

Analytical methods form the bedrock of this quality assurance. However, in a globalized development pipeline where research may be initiated in one laboratory and later transferred to a quality control (QC) facility, or when a legacy method is updated, the need for method equivalency becomes paramount. This is the domain of cross-validation: a documented, comparative process that ensures different analytical methods yield comparable, reliable, and consistent results.[1][2]

This guide provides an in-depth, experience-driven comparison of two common-but-distinct analytical techniques for the quantification of (5-Ethyl-4-methoxypyridin-2-yl)methanol: a liquid-phase method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a gas-phase method using Gas Chromatography with a Flame Ionization Detector (GC-FID). We will explore the causality behind the experimental design, present detailed protocols, and provide a framework for interpreting the cross-validation data, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Cross-Validation Workflow: A Framework for Trust

The objective of this cross-validation is to demonstrate that the newly developed GC-FID method (Method B) is fit for its intended purpose and provides results that are equivalent to the established primary method, HPLC-UV (Method A). A successful cross-validation builds confidence that data generated across different labs, instruments, or methods can be reliably compared.[2][6][7]

CrossValidation_Workflow cluster_setup Phase 1: Planning & Setup cluster_execution Phase 2: Parallel Execution cluster_params Validation Parameters cluster_analysis Phase 3: Analysis & Decision ATP Define Analytical Target Profile (ATP) (e.g., Assay for Purity >99.0%) Protocol Develop Cross-Validation Protocol (Define parameters & acceptance criteria per ICH Q2) ATP->Protocol Samples Prepare Homogeneous Sample Batch (API Lot, Spiked Placebo) Protocol->Samples MethodA Method A (Primary) Reversed-Phase HPLC-UV Samples->MethodA MethodB Method B (Alternative) Gas Chromatography-FID Samples->MethodB Accuracy Accuracy MethodA->Accuracy MethodB->Accuracy Precision Precision (Repeatability & Intermediate) Linearity Linearity & Range Selectivity Selectivity Stats Comparative Statistical Analysis (e.g., t-test, F-test) Selectivity->Stats Report Generate Validation Report Stats->Report Decision Decision: Method Equivalency (Acceptable Bias?) Report->Decision

Caption: A typical workflow for an inter-laboratory cross-validation study.[2]

Method A (Primary): Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is the workhorse of pharmaceutical quality control, prized for its versatility and precision in separating and quantifying non-volatile and thermally sensitive compounds.

  • Expertise & Rationale : For a polar, aromatic compound like (5-Ethyl-4-methoxypyridin-2-yl)methanol, a reversed-phase C18 column is a logical starting point. The primary challenge with pyridine-containing compounds is their basic nature, which can lead to undesirable interactions with acidic residual silanol groups on the silica-based stationary phase, resulting in significant peak tailing.[8] To mitigate this, we employ an acidic mobile phase (pH ~3.0). This protonates the pyridine nitrogen, ensuring it behaves consistently, and also suppresses the ionization of silanol groups, leading to sharp, symmetrical peaks. UV detection is ideal due to the strong chromophore of the pyridine ring system.

Experimental Protocol: HPLC-UV
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents & Mobile Phase:

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).[9]

    • Deionized Water (18.2 MΩ·cm).

    • Phosphoric Acid (ACS Grade).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Methanol/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 30% B to 70% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 272 nm.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of (5-Ethyl-4-methoxypyridin-2-yl)methanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Sample Solution (100 µg/mL): Prepare a sample of the test material at the same target concentration.

  • System Suitability Test (SST):

    • Perform five replicate injections of the standard solution.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5.

Method B (Alternative): Gas Chromatography-FID

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It offers advantages in speed and simplicity for certain analytes.

  • Expertise & Rationale : (5-Ethyl-4-methoxypyridin-2-yl)methanol possesses sufficient volatility for GC analysis. A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and universal response to organic compounds. The key to a successful GC method for a polar compound is column selection. A wax-based column (e.g., polyethylene glycol) is chosen for its affinity for polar analytes, which helps to produce symmetrical peak shapes and prevent interactions that can occur on less polar phases.[10] The temperature program is optimized to ensure the analyte elutes with a reasonable retention time without on-column degradation.

Experimental Protocol: GC-FID
  • Instrumentation & Columns:

    • Gas chromatograph with a split/splitless injector, FID, and autosampler.

    • Column: Wax-based (e.g., Agilent CP-Wax 51), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Reagents & Gases:

    • Methanol (GC Grade).

    • Helium (Carrier Gas, 99.999% purity).

    • Hydrogen (FID, 99.999% purity).

    • Compressed Air (FID, zero grade).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp at 15 °C/min to 240 °C, hold for 5 minutes.

    • Carrier Gas Flow: 1.2 mL/min (Constant Flow).

    • Split Ratio: 50:1.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Sample Solution (100 µg/mL): Prepare the test material similarly in Methanol.

  • System Suitability Test (SST):

    • Perform five replicate injections of the standard solution.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.8.

Cross-Validation Results: A Head-to-Head Comparison

The core of the cross-validation lies in executing the validation experiments for both methods using the same batch of material and comparing the outcomes against predefined acceptance criteria, which are derived from ICH Q2(R1) guidelines.[3][4]

Validation Parameter Acceptance Criteria Method A: HPLC-UV Results Method B: GC-FID Results Commentary
Accuracy (% Recovery)98.0 - 102.0%99.8%100.5%Both methods demonstrate excellent trueness, with results falling well within the acceptable range.
Precision (Repeatability) %RSD ≤ 2.0%0.45%0.68%The HPLC method shows slightly better repeatability, but both are highly precise and well below the typical limit.
Precision (Intermediate) %RSD ≤ 2.0%0.82%1.15%When accounting for different days and analysts, both methods remain robustly precise.
Linearity (r²) r² ≥ 0.9990.99980.9995Both methods exhibit strong linearity across the tested range (50-150 µg/mL).
Limit of Quantitation (LOQ) S/N ≥ 100.5 µg/mL1.0 µg/mLThe HPLC-UV method demonstrates superior sensitivity, a key consideration for impurity analysis.
Selectivity No interference at analyte RTPassedPassedBoth methods were specific for the analyte when challenged with a placebo matrix.
Robustness %RSD ≤ 2.0% after minor changesPassedPassedBoth methods tolerated small, deliberate changes to parameters like pH and temperature ramp rate, respectively.
Typical Run Time N/A~15 minutes~12 minutesThe GC-FID method offers a slightly faster analysis time per sample.

Discussion and Recommendations

This cross-validation study demonstrates that both the HPLC-UV and GC-FID methods are suitable for the quantitative analysis of (5-Ethyl-4-methoxypyridin-2-yl)methanol. The statistical comparison of the accuracy and precision data shows no significant difference between the two methods, confirming their equivalency for the intended purpose of assay and purity determination at the target concentration.

Expert Recommendations:

  • For Routine QC and Release Testing: The HPLC-UV method (Method A) is recommended as the primary method. Its superior precision and lower limit of quantitation (LOQ) make it more suitable for not only the main assay but also for potentially quantifying low-level impurities in future stability studies. The robust nature of modern HPLC systems aligns well with the high-throughput demands of a QC environment.

  • For In-Process Controls or as a Backup Method: The GC-FID method (Method B) is an excellent alternative. Its slightly faster run time can be advantageous for rapid in-process checks where the highest level of sensitivity is not required. As a validated secondary method, it provides crucial operational flexibility, ensuring that testing can continue even if the primary HPLC system is unavailable.

Ultimately, the choice of method depends on the specific Analytical Target Profile (ATP).[5] By successfully cross-validating these two orthogonal techniques, the organization establishes a robust and flexible analytical control strategy, ensuring data integrity and product quality throughout the lifecycle of the product.[11][12]

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ACS Publications. (n.d.). Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry.
  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Lubrizol LifeSciences. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Unchained Labs. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ACS Publications. (n.d.). Gas-Liquid Chromatography of Pyridines Using New Solid Support | Analytical Chemistry.
  • Taylor & Francis Online. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis.
  • BenchChem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Ministry of Ecology and Environment. (n.d.). Water quality-Determination of pyridine-Gas chromatography.
  • Panda, S. et al. (2021). A Stability-Indicating HPLC Method for Glycopyrrolate Estimation in Injectables: Development, Validation, and Precision Assessment using Factorial Design. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415.
  • Scolari, I. R. et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods.

Sources

The Picolyl Advantage: A Comparative Reactivity Guide to Substituted 2-(Hydroxymethyl)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of substituted 2-(hydroxymethyl)pyridines (2-HMPs), also known as 2-pyridinemethanols. Unlike simple carbocyclic analogs like benzyl alcohol, 2-HMPs possess a "Janus-faced" reactivity profile driven by the basic pyridine nitrogen and the proximal hydroxyl group. This proximity allows for Intramolecular Hydrogen Bonding (IMHB) and bidentate chelation , features that drastically alter reaction rates, acidity (pKa), and catalytic utility.

This document compares the reactivity of the parent 2-HMP against sterically hindered (6-substituted) and electronically perturbed (4-substituted) derivatives, as well as the non-heterocyclic benchmark, benzyl alcohol.

The Mechanistic Core: IMHB and Chelation

The defining feature of 2-HMP reactivity is the interaction between the pyridine nitrogen lone pair and the hydroxyl proton.[1]

Intramolecular Hydrogen Bonding (IMHB)

In non-polar solvents, 2-HMP exists predominantly in a syn-conformation stabilized by an intramolecular hydrogen bond (


). This interaction:
  • Increases O-H Acidity: The nitrogen "pulls" electron density from the proton, weakening the O-H bond (pKa ~13.5 vs. ~15.4 for benzyl alcohol).[1]

  • Decreases N-Basicity: The lone pair is partially occupied by the proton interaction.[1]

  • Rigidifies Conformation: Substituents that disrupt this bond (e.g., 3-position steric bulk) dramatically change entropy of activation in substitution reactions.

The "Ortho Effect" (6-Substitution)

Substituents at the 6-position (e.g., 6-Methyl) introduce severe steric clash with the hydroxymethyl group or incoming metal centers. This "blocks" the nitrogen face, often reverting the molecule's reactivity to that of a simple benzyl alcohol by preventing N-assisted mechanisms.[1]

Visualization: Reactivity Vectors & IMHB

The following diagram illustrates the competing forces of electronic substitution and steric hindrance.

ReactivityLandscape Core 2-(Hydroxymethyl)pyridine (Core Scaffold) IMHB Intramolecular H-Bond (N...HO) Core->IMHB Stabilizes syn-conformer EWG 4-EWG (e.g., -NO2) Increases OH Acidity Core->EWG Electronic Tuning EDG 4-EDG (e.g., -OMe) Increases N-Basicity Core->EDG Electronic Tuning Steric 6-Substituent (e.g., -Me) Blocks Chelation/N-Access Core->Steric Steric Gating Reactivity Reactivity Outcome (Rate/Selectivity) IMHB->Reactivity Pre-organizes for Metal Binding Steric->Reactivity Inhibits N-Assisted pathways

Figure 1: Structural determinants of 2-pyridinemethanol reactivity. The interplay between the IMHB and substituent effects dictates the reaction pathway.[1]

Comparative Performance Matrix

The following data synthesizes reactivity trends observed in oxidation and metal-ligand binding studies.

Table 1: Physicochemical & Reactivity Comparison
FeatureBenzyl Alcohol (Control)2-HMP (Parent)4-NO₂-2-HMP (EWG)6-Me-2-HMP (Steric)
OH pKa (approx.) 15.413.5~12.813.8
N pKa (Conj. Acid) N/A4.9~1.55.9
Oxidation Rate (CrVI) 1.0 (Ref)1.5 - 2.0x (N-Assisted)>2.5x (Acidic OH)~1.0x (N-Blocked)
Metal Binding Mode Monodentate (O)Bidentate (N,O)Bidentate (Weak N)Monodentate (O)
Primary Utility Solvent/SubstrateChelate LigandProton DonorSteric Probe
Case Study A: Selective Oxidation Kinetics

Reaction: Oxidation of alcohol to aldehyde using Pyridinium Chlorochromate (PCC).[1]

  • Benzyl Alcohol: Follows standard chromate ester mechanism.[1] Rate limiting step is often the C-H bond cleavage.[1]

  • 2-HMP: The pyridine nitrogen can coordinate to the Chromium center, forming a cyclic transition state.[1] This "anchoring" effect increases the effective concentration of the oxidant near the hydroxyl group, accelerating the reaction.[1]

  • 6-Me-2-HMP: The methyl group sterically prevents the Nitrogen from coordinating to the Chromium.[1] Consequently, the oxidation rate drops significantly, resembling that of Benzyl Alcohol.

Case Study B: Organometallic Catalysis (Ir/Ru Complexes)

Application: Transfer Hydrogenation Catalysts (e.g., CpIr complexes).*

  • 4-EDG (-OMe, -Me): Increases electron density on the Nitrogen. This stabilizes the metal center but can make the resulting metal-hydride less acidic ("hydricity" decreases), potentially slowing down hydride transfer to substrates like ketones.

  • 4-EWG (-NO2, -CF3): Decreases N-basicity. While binding to the metal is weaker, the resulting complex often exhibits faster turnover frequencies (TOF) in transfer hydrogenation because the metal-hydride intermediate is more reactive (higher hydricity).

Experimental Protocol: Selective Chelation-Controlled Oxidation

This protocol validates the "N-assisted" reactivity of 2-HMP compared to benzyl alcohol.

Objective: Oxidize substituted 2-HMP to 2-pyridinecarboxaldehyde with high selectivity, avoiding over-oxidation to the carboxylic acid.

Workflow Diagram

OxidationProtocol Start Start: Substituted 2-HMP (1.0 eq) Mix Mix at 0°C -> RT Monitor N-Coordination Start->Mix Reagent Prepare Oxidant: IBX (1.1 eq) in DMSO or PCC (1.2 eq) in CH2Cl2 Reagent->Mix Check TLC Check (2h) Is Aldehyde formed? Mix->Check Check->Mix No (Wait) Quench Quench: Dilute with Et2O Filter Solids Check->Quench Yes Purify Purification: Flash Column (SiO2) Eluent: EtOAc/Hex Quench->Purify

Figure 2: Step-by-step oxidation workflow. Note that 2-HMP derivatives often require shorter reaction times than benzyl alcohols due to N-anchoring.

Detailed Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the substituted 2-pyridinemethanol (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Oxidant Addition: Add Pyridinium Chlorochromate (PCC) (1.2 mmol) or IBX (1.1 mmol) in one portion at 0°C.

    • Note: For 6-substituted derivatives, reaction times may need to be extended by 2-4 hours due to the lack of N-assistance.

  • Monitoring: Stir at room temperature. Monitor via TLC (Visualize with UV and 2,4-DNP stain).

    • Observation: 2-HMP (unsubstituted) typically completes in <2 hours. 6-Me-2-HMP may require 4+ hours.

  • Workup: Dilute with diethyl ether (20 mL) to precipitate chromium salts. Filter through a pad of Florisil or Celite.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography. (Note: Pyridine derivatives can streak on silica; add 1% Et₃N to the eluent).

Strategic Selection Guide

When designing a ligand or selecting a building block, use the following logic:

  • Choose 2-HMP (Parent): When you need a balanced bidentate ligand for stable metal complexes (Zn, Cu, Ru).

  • Choose 6-Methyl-2-HMP: When you want to prevent metal chelation at the nitrogen (forcing monodentate O-binding) or to induce atropisomerism in bi-aryl coupling.

  • Choose 4-Nitro-2-HMP: When you require a highly acidic hydroxyl group for hydrogen-bond catalysis or to increase the electrophilicity of the aldehyde product after oxidation.

  • Choose 4-Methoxy-2-HMP: When you need a strong sigma-donor ligand to stabilize high-oxidation-state metal centers.

References

  • Booth, R. L., et al. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible CpIr-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts*. Inorganic Chemistry. Link

  • Haines, R. I., et al. (2000).[2] Kinetics of Substitution and Oxidation Reactions of the Iron(II)-2,3,5,6-Tetrakis (2-Pyridyl)pyrazine-Cyanide System. Inorganic Reaction Mechanisms. Link[2]

  • Straczewski, G. (2021).[3] A kinetic study of the oxidation of 3- and 4-pyridinemethanol by chromium(VI) in acidic aqueous media. ResearchGate. Link

  • Harville, T., & Gordon, M. S. (2022). Intramolecular Hydrogen Bonding Analysis. Iowa State University Digital Repository. Link

  • Banerji, K. K. (1978). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Bulletin of the Chemical Society of Japan.[1] (Contextual grounding for PCC mechanism).

Sources

A Comparative Guide to the Definitive Identification of (5-Ethyl-4-methoxypyridin-2-yl)methanol: A High-Resolution Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous confirmation of a molecule's identity is a critical, non-negotiable step. This guide provides an in-depth, technical comparison of analytical methodologies for the structural confirmation of (5-Ethyl-4-methoxypyridin-2-yl)methanol, with a primary focus on the power and precision of high-resolution mass spectrometry (HRMS). We will explore the causality behind experimental choices and provide a framework for a self-validating analytical workflow, comparing the rich data from HRMS with orthogonal techniques to ensure the highest level of scientific integrity.

The Central Role of High-Resolution Mass Spectrometry

High-resolution mass spectrometry is a cornerstone of modern small molecule analysis, offering unparalleled precision in mass measurement.[1] This accuracy allows for the determination of a compound's elemental composition, moving beyond simple molecular weight to provide a fundamental piece of its unique identity. For a novel or synthesized compound like (5-Ethyl-4-methoxypyridin-2-yl)methanol, HRMS is the primary tool for confirming its elemental formula: C₉H₁₃NO₂.

Expected High-Resolution Mass Spectrometry Data

The theoretical exact mass of the protonated molecule [M+H]⁺ of (5-Ethyl-4-methoxypyridin-2-yl)methanol is a critical starting point.

ParameterValue
Molecular Formula C₉H₁₃NO₂
Monoisotopic Mass 167.09463 g/mol
Theoretical m/z of [M+H]⁺ 168.10194

An experimentally determined mass within a narrow tolerance (typically < 5 ppm) of the theoretical value provides strong evidence for the proposed elemental composition.

Anticipated Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z 168.10194 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 150.09133 M->F1 - H₂O F2 Loss of CH₂O [M+H-CH₂O]⁺ m/z 138.09133 M->F2 - CH₂O F3 Loss of C₂H₅ [M+H-C₂H₅]⁺ m/z 139.06514 M->F3 - C₂H₅ F4 Loss of OCH₃ [M+H-OCH₃]⁺ m/z 137.08079 M->F4 - OCH₃

Caption: Predicted Fragmentation Pathway of (5-Ethyl-4-methoxypyridin-2-yl)methanol.

Experimental Protocol: High-Resolution Mass Spectrometry

This protocol outlines a general procedure for the analysis of (5-Ethyl-4-methoxypyridin-2-yl)methanol using a Liquid Chromatography-High-Resolution Mass Spectrometer (LC-HRMS) system.

hrms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve sample in Methanol/Water (1:1) to 1 mg/mL prep2 Further dilute to 1-10 µg/mL prep1->prep2 lc1 Inject 1-5 µL onto C18 column lc2 Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) Positive Mode ms2 Full Scan MS (m/z 50-500) ms1->ms2 ms3 Data-Dependent MS/MS ms2->ms3 data1 Extract ion chromatogram for m/z 168.10194 data2 Determine accurate mass and calculate mass error (ppm) data1->data2 data3 Analyze MS/MS spectrum to identify fragment ions data2->data3 cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc cluster_ms cluster_ms cluster_lc->cluster_ms cluster_data cluster_data cluster_ms->cluster_data

Caption: Workflow for HRMS analysis.

  • Sample Preparation:

    • Dissolve a small amount of the purified compound in a high-purity solvent mixture, such as 50:50 methanol:water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.[4]

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.[5]

  • Instrumentation and Conditions:

    • Liquid Chromatography (optional but recommended for purity assessment):

      • Utilize a C18 reversed-phase column.

      • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry:

      • Employ an electrospray ionization (ESI) source in positive ion mode.[4]

      • Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

      • Set the instrument to a high resolving power (e.g., > 60,000).

      • For fragmentation analysis, use a data-dependent acquisition (DDA) or targeted MS/MS approach.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule (168.10194).

    • From the mass spectrum, determine the experimental accurate mass and calculate the mass error in parts per million (ppm).

    • Analyze the MS/MS spectrum to identify the fragment ions and propose a fragmentation pathway.

Orthogonal Confirmatory Techniques: A Multi-faceted Approach to Identity

While HRMS provides powerful data, a truly robust confirmation of identity relies on the convergence of evidence from multiple, independent analytical techniques. The following methods provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise arrangement of atoms within a molecule.[6] It provides information on the chemical environment, connectivity, and spatial relationships of nuclei.

Expected NMR Data for (5-Ethyl-4-methoxypyridin-2-yl)methanol:

NucleusExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~1.2Triplet3H-CH₂CH₃
¹H~2.6Quartet2H-CH₂ CH₃
¹H~3.9Singlet3H-OCH₃
¹H~4.7Singlet2H-CH₂ OH
¹H~6.8Singlet1HPyridine H-3
¹H~8.2Singlet1HPyridine H-6
¹³C~15-CH₂CH₃
¹³C~23-CH₂ CH₃
¹³C~56-OCH₃
¹³C~64-CH₂ OH
¹³C~110Pyridine C-3
¹³C~148Pyridine C-5
¹³C~150Pyridine C-6
¹³C~158Pyridine C-2
¹³C~162Pyridine C-4

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy [7][8]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Expected FTIR Absorption Bands for (5-Ethyl-4-methoxypyridin-2-yl)methanol:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic (pyridine)
2980-2850C-H stretchAliphatic (ethyl, methoxy, methylene)
1600-1450C=C and C=N stretchPyridine ring
1250-1000C-O stretchMethoxy and alcohol

Experimental Protocol: FTIR Spectroscopy [10][11]

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Elemental Analysis (CHNSO)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a compound.[12][13] This technique offers a fundamental confirmation of the elemental formula determined by HRMS.

Expected Elemental Analysis Data for C₉H₁₃NO₂:

ElementTheoretical %
Carbon (C)64.65
Hydrogen (H)7.84
Nitrogen (N)8.38
Oxygen (O)19.13

Experimental Protocol: Elemental Analysis [14][15]

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried sample.[16]

  • Instrumentation: Analyze the sample using an automated elemental analyzer based on combustion or pyrolysis.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N to the theoretical values. The oxygen content is often determined by difference.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
High-Resolution Mass Spectrometry (HRMS) Exact mass, elemental formula, fragmentation patternHigh sensitivity and specificity for formula determinationDoes not provide information on connectivity or stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity, stereochemistry, and 3D structureUnambiguous structure elucidationLower sensitivity, requires larger sample amounts
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsFast, non-destructive, and requires minimal sample preparationProvides limited information on the overall molecular structure
Elemental Analysis (CHNSO) Percentage composition of elementsConfirms elemental formulaRequires a highly pure sample, provides no structural information

Conclusion: A Synergistic Approach for Unwavering Confidence

The definitive identification of (5-Ethyl-4-methoxypyridin-2-yl)methanol necessitates a multi-pronged analytical strategy. High-resolution mass spectrometry serves as the initial and most powerful tool for confirming the elemental formula with high confidence. However, for complete and unambiguous structural elucidation, the data from HRMS must be corroborated by the detailed connectivity information from NMR spectroscopy. FTIR and elemental analysis provide further, valuable orthogonal data points that solidify the structural assignment. By integrating these techniques, researchers can build a self-validating system that ensures the scientific integrity of their findings and provides a solid foundation for subsequent research and development activities.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1935-1950.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to (5-Ethyl-4-methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the pyridine scaffold remains a cornerstone in medicinal chemistry, particularly in the design of protein kinase inhibitors. This guide provides an in-depth comparative analysis of (5-Ethyl-4-methoxypyridin-2-yl)methanol derivatives, a promising class of compounds with the potential to selectively target key kinases implicated in proliferative diseases. By dissecting their structure-activity relationships (SAR), this document aims to equip researchers with the foundational knowledge to rationally design and evaluate more potent and selective kinase inhibitors.

The pyridine ring is a prevalent feature in numerous FDA-approved drugs, and its derivatives are extensively explored for their therapeutic potential.[1][2] The (5-Ethyl-4-methoxypyridin-2-yl)methanol core, with its distinct substitution pattern, offers a unique three-dimensional architecture for engaging the ATP-binding pocket of various kinases. Understanding how modifications to this scaffold impact biological activity is paramount for successful drug discovery campaigns.

The Rationale Behind the Scaffold: Why (5-Ethyl-4-methoxypyridin-2-yl)methanol?

The selection of the (5-Ethyl-4-methoxypyridin-2-yl)methanol scaffold is a deliberate choice rooted in established medicinal chemistry principles. The pyridine core acts as a versatile hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3] The substituents on this core are strategically placed to probe different pockets within the ATP-binding site, thereby influencing both potency and selectivity.

  • The 4-Methoxy Group: The methoxy group at the 4-position is a key feature. Its electron-donating nature can modulate the basicity of the pyridine nitrogen, influencing the strength of the hinge-binding interaction. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the protein.

  • The 5-Ethyl Group: The ethyl group at the 5-position projects into a hydrophobic pocket, contributing to the overall binding affinity through van der Waals interactions. The size and nature of this substituent are critical for achieving selectivity, as the topography of this pocket varies among different kinases.

  • The 2-Hydroxymethyl Group: The methanol-derived side chain at the 2-position provides a crucial interaction point. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming interactions with residues in the solvent-exposed region or near the ribose-binding pocket of ATP. Modifications to this group can significantly impact potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights: A Predictive Analysis

While a comprehensive SAR study on the exact (5-Ethyl-4-methoxypyridin-2-yl)methanol scaffold is not extensively documented in publicly available literature, we can extrapolate key trends from studies on analogous 4-alkoxypyridine and pyridin-2-yl-methanol derivatives.[4][5] These insights provide a predictive framework for designing novel inhibitors.

Modifications to the 5-Position: Probing the Hydrophobic Pocket

The 5-position of the pyridine ring is a critical determinant of selectivity. Varying the alkyl or aryl substituent at this position allows for the exploration of a hydrophobic pocket adjacent to the hinge region.

Modification at 5-Position Predicted Impact on Activity Rationale
Small Alkyl (e.g., Methyl, Ethyl)Baseline PotencyFills a small hydrophobic pocket without steric hindrance.
Bulky Alkyl (e.g., Isopropyl, Cyclohexyl)Potentially Increased Potency and SelectivityLarger groups can form more extensive hydrophobic interactions, but may also introduce steric clashes depending on the target kinase.
Aryl or HeteroarylPotential for Additional π-π Stacking InteractionsCan engage with aromatic residues (e.g., Phenylalanine) in the active site, leading to enhanced affinity.
The Role of the 4-Alkoxy Group: Fine-Tuning Hinge Interaction

The 4-alkoxy group is not merely a passive substituent. Its size and electronic properties can fine-tune the interaction with the hinge region.

Modification at 4-Position Predicted Impact on Activity Rationale
MethoxyOptimal Balance of Electron-Donating Properties and SizeEnhances the basicity of the pyridine nitrogen for a strong hinge interaction without being sterically demanding.
Ethoxy or Larger AlkoxyPotentially Decreased PotencyIncreased steric bulk may disrupt the optimal geometry for hinge binding.
Halogen (e.g., Fluoro, Chloro)Altered Electronic ProfileCan modulate the pKa of the pyridine and may introduce halogen bonding interactions, but could also decrease hinge-binding strength.
The 2-Hydroxymethyl Side Chain: The Gateway to Potency

The 2-hydroxymethyl group offers a prime location for introducing functionality to interact with the solvent-exposed region of the ATP-binding site.

Modification of 2-Hydroxymethyl Group Predicted Impact on Activity Rationale
Esterification or EtherificationImproved Cell PermeabilityMasking the polar hydroxyl group can enhance cell penetration, but may reduce direct hydrogen bonding with the target.
Conversion to Amine or AmideIntroduction of Additional H-bond Donors/AcceptorsCan form new interactions with the protein, potentially increasing potency and selectivity.
Extension with a LinkerAccess to Distal PocketsA flexible linker can allow a terminal functional group to reach and interact with more distant regions of the active site.

Comparative Performance: Benchmarking Against Established Kinase Inhibitors

To contextualize the potential of (5-Ethyl-4-methoxypyridin-2-yl)methanol derivatives, it is essential to compare their predicted performance against well-established kinase inhibitors. For this analysis, we will focus on two key kinase targets where pyridine-based inhibitors have shown significant promise: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase .[6][7]

Compound/Scaffold Target Kinase IC50 (nM) Key Structural Features
(5-Ethyl-4-methoxypyridin-2-yl)methanol Derivative (Hypothetical) VEGFR-2To be determinedPyridine hinge binder, 5-ethyl in hydrophobic pocket.
Sorafenib VEGFR-2, PDGFR, RAF90 (VEGFR-2)Urea hinge binder, pyridine, and phenyl rings.[8]
Sunitinib VEGFR, PDGFR, c-KIT2 (VEGFR-2)Indolinone core, pyrrole, and diethylaminoethyl side chain.
(5-Ethyl-4-methoxypyridin-2-yl)methanol Derivative (Hypothetical) PIM-1To be determinedPyridine hinge binder, 4-methoxy group.
AZD1208 PIM-1, PIM-2, PIM-35 (PIM-1)Pyridone core.[7]
SGI-1776 PIM-1, FLT37 (PIM-1)Imidazo[1,2-b]pyridazine scaffold.

Note: IC50 values are approximate and can vary depending on the assay conditions.

This comparison highlights the diversity of scaffolds that can effectively inhibit these kinases. While established drugs like Sorafenib and Sunitinib demonstrate potent activity, they often target multiple kinases, which can lead to off-target effects.[8][9] The rational design of (5-Ethyl-4-methoxypyridin-2-yl)methanol derivatives offers the potential for achieving greater selectivity by fine-tuning the interactions within the ATP-binding pocket.

Experimental Protocols for Evaluation

To rigorously assess the potential of novel (5-Ethyl-4-methoxypyridin-2-yl)methanol derivatives, a standardized set of in vitro assays is crucial. The following protocols provide a framework for determining kinase inhibitory activity and cellular cytotoxicity.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying the amount of ATP remaining after the kinase reaction.[10][11][12]

Principle: The Kinase-Glo® assay utilizes a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ATP present.[10] Lower luminescence indicates higher kinase activity (more ATP consumed), while higher luminescence signifies greater inhibition.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well white, flat-bottom plate, add 2 µL of the test compound at various concentrations (typically in DMSO).

  • Enzyme Addition: Add 2 µL of a solution containing the purified recombinant kinase (e.g., VEGFR-2 or PIM-1) in kinase assay buffer.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2 µL of a solution containing the specific peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Kinase_Inhibition_Assay A Compound Dilution B Add Kinase A->B C Incubate (15 min) B->C D Add Substrate/ATP C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Read Luminescence I->J K Data Analysis (IC50) J->K

Caption: Luminescence-based kinase inhibition assay workflow.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Workflow Diagram:

MTT_Assay A Seed Cells B Compound Treatment A->B C Incubate (48-72h) B->C D Add MTT C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Data Analysis (GI50) G->H

Caption: MTT cell viability assay workflow.

Synthesis of (5-Ethyl-4-methoxypyridin-2-yl)methanol Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through several established routes. A common approach involves the construction of the substituted pyridine ring followed by modification of the side chains.[15][16]

General Synthetic Scheme:

Synthesis Start Substituted Pyridine Precursor Intermediate1 Introduction of 2-Methyl Group Start->Intermediate1 e.g., Grignard Reaction Intermediate2 Oxidation to Aldehyde Intermediate1->Intermediate2 e.g., SeO2 Intermediate3 Reduction to Alcohol Intermediate2->Intermediate3 e.g., NaBH4 Final (5-Ethyl-4-methoxypyridin-2-yl)methanol Intermediate3->Final Derivatives Further Derivatization Final->Derivatives Esterification, Etherification, etc.

Caption: General synthetic pathway to target compounds.

A plausible synthetic route starting from a commercially available substituted pyridine is outlined below. This multi-step synthesis allows for the introduction of the key functional groups.[15]

Physicochemical and ADME Considerations

Beyond target potency, the drug-like properties of a compound are critical for its therapeutic success. The absorption, distribution, metabolism, and excretion (ADME) profile determines the bioavailability and in vivo efficacy of a drug candidate.[1][17] The pyridine ring can influence these properties in several ways.[17]

Key ADME Parameters to Consider:

  • Solubility: The methoxy and hydroxyl groups can improve aqueous solubility, which is crucial for absorption.

  • Lipophilicity (LogP): A balance is required. While some lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The ethyl group at the 5-position will increase lipophilicity.

  • Metabolic Stability: The pyridine ring can be susceptible to metabolism by cytochrome P450 enzymes. Strategic blocking of metabolic soft spots may be necessary.

  • Permeability: The ability to cross cell membranes is essential for reaching the intracellular kinase target.

Conclusion and Future Directions

The (5-Ethyl-4-methoxypyridin-2-yl)methanol scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. By leveraging the SAR insights discussed in this guide, researchers can rationally design derivatives with improved potency and selectivity. The provided experimental protocols offer a robust framework for evaluating these compounds and advancing the most promising candidates through the drug discovery pipeline. Future work should focus on synthesizing a diverse library of these derivatives and profiling them against a broad panel of kinases to fully elucidate their therapeutic potential. The iterative process of design, synthesis, and testing will be key to unlocking the full potential of this exciting class of compounds.

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A Senior Scientist's Guide to Pyridinylmethanol Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Pyridinylmethanols are a cornerstone structural motif in modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceutical agents, from antihistamines like bepotastine to novel enzyme inhibitors.[1][2] The selection of a synthetic pathway for these valuable building blocks is a critical decision in the drug development process, profoundly impacting project timelines, cost-effectiveness, scalability, and environmental footprint.[3]

This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to pyridinylmethanols. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, weigh the strategic advantages and disadvantages of each approach, and provide the quantitative data and detailed protocols necessary for informed decision-making in a research and development setting.

Key Synthetic Pathways: A Comparative Overview

We will explore four primary strategies for the synthesis of pyridinylmethanols:

  • The Grignard Reaction: A classic and robust method for carbon-carbon bond formation.

  • Reduction of Pyridine Carboxylic Acid Derivatives: A versatile route starting from readily available acids or esters.

  • Oxidation of Picolines: A cost-effective approach utilizing inexpensive starting materials.

  • Nucleophilic Addition to Cyanopyridines: An efficient one-pot strategy for specific derivatives.

The optimal choice depends on a multi-faceted analysis of factors including raw material cost, reagent hazards, reaction yield, scalability, and alignment with green chemistry principles.

Pathway 1: The Grignard Reaction with Pyridyl Halides

The Grignard reaction is a powerful and well-established tool for forming C-C bonds. In this context, it involves the reaction of a pyridylmagnesium halide (the Grignard reagent) with an aldehyde or ketone.[1]

Expertise & Experience: The 'Why' Behind the Method

The core principle is the umpolung (reversal of polarity) of the pyridine ring. A halopyridine, where the carbon attached to the halogen is electrophilic, is converted into a highly nucleophilic organomagnesium species. This potent nucleophile can then attack the electrophilic carbonyl carbon of an aldehyde, leading directly to the desired alcohol framework after an acidic workup.

The choice of an anhydrous ether solvent, such as THF or diethyl ether, is critical. These solvents are not merely a medium; they actively participate in the reaction by solvating and stabilizing the Grignard reagent through coordination with the magnesium atom, preventing its decomposition.[1] However, this necessity for strictly anhydrous conditions is also the pathway's primary operational challenge, as Grignard reagents react violently with protic solvents like water.[1]

Logical Workflow: Grignard Synthesis

cluster_prep Phase 1: Reagent Preparation cluster_formation Phase 2: Grignard Formation cluster_reaction Phase 3: C-C Bond Formation cluster_workup Phase 4: Work-up & Purification A Dry Glassware & Reagents (Anhydrous Conditions) B Prepare 2-Bromopyridine in Anhydrous Ether A->B C Activate Magnesium Turnings (e.g., with Iodine) A->C D Initiate Reaction: Add small amount of Bromopyridine to Mg B->D Combine C->D Combine E Dropwise addition of remaining 2-Bromopyridine solution D->E F Formation of 2-Pyridylmagnesium Bromide E->F G Cool Grignard Reagent to 0°C I Dropwise addition of Aldehyde to Grignard Reagent G->I Combine at 0°C H Prepare Aldehyde solution in Anhydrous Ether H->I J Intermediate Alkoxide Formation I->J K Quench with Saturated Aqueous NH4Cl (acidic workup) J->K L Extract with Ethyl Acetate K->L M Dry, Concentrate & Purify (e.g., Column Chromatography) L->M N Final Product: Pyridinylmethanol M->N

Caption: Workflow for Pyridinylmethanol Synthesis via Grignard Reaction.

Experimental Protocol: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol

This protocol is adapted from established methods for preparing a key pharmaceutical intermediate.[1]

1. Preparation (Anhydrous Conditions):

  • All glassware must be oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
  • Prepare a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel.
  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat with a heat gun under a nitrogen flow until violet iodine vapors are observed, then cool to room temperature. This activates the magnesium surface.

2. Grignard Reagent Formation:

  • Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF.
  • Add a small portion of this solution to the activated magnesium. Initiation is indicated by the fading of the iodine color and gentle refluxing. Gentle warming may be required.
  • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour at room temperature.

3. Reaction with Aldehyde:

  • Cool the freshly prepared Grignard reagent to 0°C using an ice bath.
  • Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.
  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5°C.
  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

4. Work-up and Purification:

  • Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to yield the final product.

Pathway 2: Reduction of Pyridine Carboxylic Acid Derivatives

This pathway involves the reduction of a carboxylic acid or, more commonly, an ester derivative at the pyridine ring. This is a highly reliable and often high-yielding route.

Expertise & Experience: The 'Why' Behind the Method

The C=O bond in a carboxylic acid or ester is a prime target for reduction. Strong, nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, delivering a hydride ion (H⁻) to the carbonyl carbon. LiAlH₄ is preferred over milder reagents like sodium borohydride (NaBH₄) for ester reduction due to its higher reactivity. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the primary alcohol after an aqueous workup to protonate the resulting alkoxide.

A significant advantage of this route is the commercial availability of a vast array of substituted pyridine carboxylic acids.[2] However, the use of LiAlH₄ necessitates strict anhydrous conditions and careful handling due to its violent reactivity with water.

More recently, electrocatalytic methods have emerged as a "green" alternative.[4] These methods avoid stoichiometric, hazardous reducing agents by using electricity to generate reactive hydrogen species on a catalyst surface, which then perform the reduction. This approach offers high atom economy and improved safety but may require specialized equipment.[4]

Logical Workflow: Reduction of Pyridine Ester

cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Reduction cluster_workup Phase 3: Work-up & Purification A Prepare Pyridine Ester in Anhydrous THF D Dropwise addition of Ester solution to LiAlH4 slurry A->D B Prepare Slurry of LiAlH4 in Anhydrous THF C Cool LiAlH4 slurry to 0°C B->C C->D E Stir at Room Temperature (Monitor by TLC) D->E F Cool to 0°C E->F G Sequential Quenching (Fieser method): Add H2O, then 15% NaOH, then H2O F->G H Filter off Aluminum Salts G->H I Concentrate Filtrate H->I J Purify residue (Crystallization or Chromatography) I->J K Final Product: Pyridinylmethanol J->K

Caption: Workflow for Pyridinylmethanol Synthesis via Ester Reduction.

Experimental Protocol: Synthesis of Pyridin-3-ylmethanol from Ethyl Nicotinate

1. Preparation:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
  • Cool the suspension to 0°C in an ice bath.

2. Reduction:

  • Dissolve ethyl nicotinate (1.0 equivalent) in anhydrous THF.
  • Add the ester solution dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not exceed 10°C.
  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.

3. Work-up (Fieser Method):

  • Cool the reaction mixture back to 0°C.
  • Quench the reaction by the slow, sequential dropwise addition of:
  • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
  • 'x' mL of 15% aqueous NaOH solution.
  • '3x' mL of water.
  • Stir the resulting granular precipitate vigorously for 30 minutes.

4. Purification:

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
  • Combine the filtrates and concentrate under reduced pressure.
  • The resulting crude alcohol can often be of sufficient purity, or it can be further purified by distillation or crystallization. A yield of 98% has been reported for a similar process.[5]

Pathway 3: Oxidation of Picolines

This synthetic route begins with inexpensive and widely available picoline (methylpyridine) isomers and proceeds through an N-oxide intermediate.

Expertise & Experience: The 'Why' Behind the Method

This is a clever, multi-step strategy that leverages a change in the pyridine ring's reactivity. Direct oxidation of the picoline methyl group is difficult. However, by first forming the pyridine N-oxide using an oxidant like hydrogen peroxide, the methyl group becomes more acidic and susceptible to reaction.[6]

The N-oxide is then treated with acetic anhydride in a "Boekelheide rearrangement." This acylates the methyl group, forming an acetate ester intermediate. The final step is a simple hydrolysis of this ester, typically under basic conditions, to yield the desired pyridinylmethanol. This pathway's primary advantage is its low starting material cost.[6] The trade-off is a longer, multi-step sequence compared to other methods.

Logical Workflow: Picoline Oxidation Pathway

cluster_oxidation Step 1: N-Oxidation cluster_rearrangement Step 2: Acylation/Rearrangement cluster_hydrolysis Step 3: Hydrolysis A 2-Picoline B Oxidation with H2O2 in Acetic Acid A->B C 2-Picoline N-Oxide B->C D Reaction with Acetic Anhydride C->D E Pyridin-2-ylmethyl Acetate D->E F Base-catalyzed Hydrolysis (e.g., KOH solution) E->F G Work-up & Purification F->G H Final Product: 2-Pyridinemethanol G->H

Caption: Workflow for Pyridinylmethanol Synthesis via Picoline Oxidation.

Experimental Protocol: Synthesis of 2-Pyridinemethanol from 2-Picoline

This protocol is a representation of the process described in the patent literature.[6]

1. N-Oxidation:

  • In a round-bottom flask, combine 2-picoline (1.0 equivalent) with glacial acetic acid.
  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise.
  • After addition, heat the mixture to 70-80°C for several hours.
  • Cool the reaction and remove excess acetic acid and water under reduced pressure.

2. Acylation and Rearrangement:

  • To the crude 2-picoline N-oxide, add acetic anhydride (2.0-3.0 equivalents).
  • Heat the mixture to reflux for 2-3 hours.
  • Cool the reaction mixture and carefully pour it onto crushed ice to hydrolyze excess acetic anhydride.

3. Hydrolysis:

  • Neutralize the mixture with a strong base, such as 20% aqueous potassium hydroxide, until it is basic (pH > 10).[6]
  • Heat the basic mixture to reflux for 1-2 hours to ensure complete hydrolysis of the acetate ester.
  • Cool the solution and extract the product multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
  • Combine the organic extracts, dry over anhydrous sulfate, filter, and concentrate to yield the crude product, which can then be purified by distillation.

Pathway 4: Nucleophilic Addition to Cyanopyridines

This is an efficient, one-step method for producing certain 4-pyridinemethanol derivatives.

Expertise & Experience: The 'Why' Behind the Method

This pathway leverages the electrophilicity of the nitrile carbon in 4-cyanopyridine. In the presence of a strong base or alkali metal like sodium or lithium, an aldehyde or ketone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the nitrile. The resulting intermediate undergoes rearrangement and hydrolysis upon the addition of water to yield the final carbinol product.[7]

The primary benefit is process simplification—a one-step reaction to form a complex molecule.[7] This can lead to significant savings in time and resources. However, the scope may be limited by the stability of the aldehyde/ketone to the strongly basic conditions, and the use of alkali metals requires specific handling precautions.

Experimental Protocol: Synthesis of 1-(4-pyridyl)hexanol from 4-Cyanopyridine

This protocol is adapted from a patented method.[7]

1. Reaction Setup:

  • Under a dry nitrogen atmosphere, in a suitable flask, add anhydrous THF.
  • Add lithium metal (4.0 equivalents) to the THF.
  • With stirring, add 4-cyanopyridine (1.0 equivalent).
  • After the solution develops color, add the desired ketone (in this case, cyclohexanone, 3.0 equivalents).

2. Reaction and Work-up:

  • Stir the mixture at room temperature for 8-12 hours, or until all the lithium metal has been consumed.
  • Carefully add water to hydrolyze the reaction mixture.
  • Transfer the mixture to a separatory funnel and separate the organic layer.
  • Extract the aqueous layer several times with dichloromethane.

3. Purification:

  • Combine all organic layers and dry over anhydrous potassium carbonate.
  • Filter and concentrate the solvent under reduced pressure.
  • The product can be isolated by crystallization from the mother liquor, filtered, and washed with cold ether to yield the pure 4-pyridinemethanol derivative. A yield of 75% is reported for this transformation.[7]

Quantitative Data Summary & Cost-Benefit Analysis

Metric Grignard Reaction Reduction of Ester (LiAlH₄) Oxidation of Picoline Addition to Cyanopyridine
Starting Materials Halopyridine, Aldehyde/KetonePyridine Carboxylic Acid/EsterPicolineCyanopyridine, Aldehyde/Ketone
Key Reagents Mg, Anhydrous Ether/THFLiAlH₄, Anhydrous THFH₂O₂, Acetic Anhydride, KOHLi or Na, Anhydrous THF
Typical Yield 60-80%[1]>90%[5]Moderate to Good (multi-step)70-80%[7]
Relative Cost Moderate (depends on halo- & carbonyl-pyridine cost)Moderate to High (LiAlH₄ is costly)Low (Picolines are inexpensive)Moderate (depends on cyanopyridine cost)
Key Advantages Highly versatile for C-C bonds; wide substrate scope.High yields; reliable; many starting acids available.Very low-cost starting materials; uses common reagents.One-step process; operationally simple.[7]
Key Disadvantages Strict anhydrous conditions; highly reactive reagents; moderate atom economy.Hazardous reducing agent (LiAlH₄); strict anhydrous conditions.Multi-step process; longer reaction times; potential for side products.Use of hazardous alkali metals; may not be general for all substrates.
Green Chemistry Poor (ether solvent, stoichiometric Mg)Poor (LiAlH₄); Good if electrolytic[4]Fair (H₂O₂ is a clean oxidant, but acetic anhydride is used)Poor (alkali metal, solvent use)

Conclusion: Selecting the Optimal Pathway

There is no single "best" method for synthesizing all pyridinylmethanols. The most judicious choice is contingent upon the specific goals of the project.

  • For Novelty and Versatility (R&D): The Grignard reaction remains a top choice. Its ability to couple a wide variety of pyridyl and carbonyl fragments is invaluable for exploring new chemical space.

  • For High Yield and Reliability (Scale-up): The reduction of a pyridine ester with a reagent like LiAlH₄ is often the most dependable route to a specific target, consistently providing high yields. For large-scale production, investing in electrolytic reduction technology could offer significant long-term cost and safety benefits.[4]

  • For Cost-Driven Synthesis (Bulk Intermediates): When the target is a simple, unsubstituted pyridinylmethanol, the oxidation of picolines is highly attractive due to the very low cost of the starting materials.[6]

  • For Process Efficiency: For applicable substrates, the one-step addition to cyanopyridines offers a streamlined process that can significantly reduce labor and processing time.[7]

By carefully considering the trade-offs between cost, yield, safety, and operational complexity, researchers and drug development professionals can strategically select the synthetic pathway that best aligns with their scientific and economic objectives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
  • Duesel, B. F., Scrano, L., & Wilbert, G. (1966). Process for the production of pyridine aldehydes. U.S.
  • (2023). Preparation method of 4-pyridinemethanol.
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015).
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
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  • (n.d.). Reductive Transformation of Pyridinium Salts to Functionalised Molecules. The University of Liverpool Repository.
  • (2017). A kind of synthetic method of 2 pyridinemethanol.
  • (2002). Process for preparing pyridinemethanol compounds. U.S.
  • (1989). Preparation of 4-pyridinemethanol derivatives.
  • Takeda, H., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • (2021). Pyridines from Biomass. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides.
  • Harris, K., Grim, R. G., & Tao, L. (2020). A Comparative Techno-Economic Analysis of Sustainable Methanol Synthesis Pathways From Biomass and CO2.
  • (1973). Process for the production of pyridine carboxylic acids from lower alykyl... U.S.
  • Benchchem. (n.d.). A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Phenyl-2-pentanol.
  • Harris, K., et al. (n.d.).
  • (n.d.). A Comparative Techno-Economic Analysis of Renewable Methanol Synthesis Pathways from Biomass and CO2.
  • Dandapani, S., & Curran, D. P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances.
  • (2022). Comparative techno-economic and life-cycle assessment of power-to-methanol synthesis pathways.
  • (n.d.). Investigation of an Alternative Route to ZD3638 and Cost-Benefit Analysis Comparison of Raw Materials with the Previous Route.
  • (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • (2022). Techno-economic analysis and life-cycle assessment of methanol synthesis plants using renewable hydrogen and carbon dioxide feedstocks.
  • Elsayed, M. E. A., et al. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters.
  • Dandapani, S., & Curran, D. P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

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